molecular formula C29H38N2O4 B10766309 Ikarugamycin

Ikarugamycin

Número de catálogo: B10766309
Peso molecular: 478.6 g/mol
Clave InChI: GHXZHWYUSAWISC-XSYQVIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ikarugamycin is a useful research compound. Its molecular formula is C29H38N2O4 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H38N2O4

Peso molecular

478.6 g/mol

Nombre IUPAC

(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione

InChI

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1

Clave InChI

GHXZHWYUSAWISC-XSYQVIBFSA-N

SMILES isomérico

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]4[C@@H]3CC=CC(=O)NCCC[C@H]5C(=O)C(=C(C=C4)O)C(=O)N5)C

SMILES canónico

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Origen del producto

United States

Foundational & Exploratory

Ikarugamycin: A Technical Guide to its Discovery, Biosynthesis, and Production from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a potent polycyclic tetramate macrolactam (PTM) antibiotic first isolated from Streptomyces. Its unique chemical structure, featuring a 5/6/5 carbocyclic ring system, and its diverse biological activities have made it a subject of significant interest in natural product chemistry and drug discovery.[1][2] These activities include antiprotozoal, antimicrobial, anti-leukemic, and anti-inflammatory properties.[3] Furthermore, this compound serves as a valuable tool compound for studying cellular processes, notably its role as an inhibitor of clathrin-mediated endocytosis (CME).[4][5][6] This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origins, detailed biosynthetic pathways, protocols for its production and isolation, and quantitative data on its yields.

Discovery and Origin

This compound was first discovered in 1972 in the culture broth of a Streptomyces strain, No. 8603, which was isolated from a soil sample.[7] This strain was identified as a variant of Streptomyces phaeochromogenes and was subsequently named Streptomyces phaeochromogenes var. ikaruganensis.[7][8] The discovery was the result of a screening program that utilized the protozoan Tetrahymena pyriformis W as a test organism to find novel antiprotozoal agents.[7]

The initial characterization revealed this compound as white crystalline needles with a molecular formula of C29H38O4N2.[7] It exhibited strong antiprotozoal activity against Trichomonas vaginalis and Entamoeba histolytica.[7] Since its initial discovery, this compound and its derivatives have been isolated from various other Streptomyces species, highlighting the widespread distribution of its biosynthetic machinery in this genus.

Table 1: Streptomyces Species Known to Produce this compound and its Derivatives

Streptomyces SpeciesSource of IsolationReference(s)
Streptomyces phaeochromogenes var. ikaruganensisSoil[4][7]
Streptomyces harbinensisSoybean Root (Endophytic)[9][10]
Streptomyces zhaozhouensisMarine Sediments / Sponges[11][12]
Streptomyces xiamenensisMangrove Sediments[13]
Streptomyces sp. Tü 6239Environmental Sample[2]
Streptomyces sp. KKMA-0239Marine-derived[14]
Streptomyces sp. ZJ306Marine-derived[15]

Chemical Structure

This compound (IKA) is a member of the polycyclic tetramate macrolactam (PTM) family of natural products.[1] These compounds are characterized by a tetramic acid moiety integrated into a macrocyclic lactam ring, which is fused to a series of carbocyclic rings.[1][11] this compound is distinguished by its unique as-hydrindacene skeleton, forming a 5/6/5-membered carbocyclic ring system.[2][16] The structure was established through chemical degradation and spectroscopic analyses.[16] It has been proposed that this complex ring system is formed biogenetically through an intramolecular Diels-Alder reaction.[16]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The core of this machinery involves a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS).[8] Remarkably, only three genes, designated ikaA, ikaB, and ikaC, are essential for the complete synthesis of the this compound core structure.[2]

The biosynthetic pathway can be summarized as follows:

  • Precursor Formation (IkaA): The hybrid iPKS/NRPS enzyme, IkaA, catalyzes the formation of the universal PTM precursor, lysobacterene A. It utilizes acetyl-CoA and malonyl-CoA to synthesize two polyene chains, which are then attached to L-ornithine, followed by the formation of the characteristic tetramic acid ring.[2][8]

  • First Cyclization (IkaB): The oxidoreductase IkaB acts on the linear precursor to catalyze the first cyclization, forming a bicyclic intermediate.[8]

  • Second Cyclization (IkaC): The alcohol dehydrogenase IkaC performs the final ring formation. This step is a reductive Michael addition-like reaction that completes the distinctive 5/6/5 carbocyclic skeleton of this compound.[2][15]

Ikarugamycin_Biosynthesis cluster_precursors Building Blocks cluster_enzymes Core Biosynthetic Enzymes cluster_intermediates Biosynthetic Intermediates Acetyl_CoA Acetyl-CoA IkaA IkaA (iPKS/NRPS) Acetyl_CoA->IkaA Malonyl_CoA Malonyl-CoA Malonyl_CoA->IkaA L_Ornithine L-Ornithine L_Ornithine->IkaA Precursor Lysobacterene A (Linear Precursor) IkaA->Precursor Synthesis & Tetramate Formation IkaB IkaB (Oxidoreductase) Intermediate Bicyclic Intermediate IkaB->Intermediate First Cyclization IkaC IkaC (Alcohol Dehydrogenase) This compound This compound IkaC->this compound Second Cyclization (Reductive) Precursor->IkaB Intermediate->IkaC

Caption: Biosynthetic pathway of this compound from primary metabolites.

Quantitative Production Data

The yield of this compound can vary significantly depending on the producing strain, fermentation conditions, and whether a wild-type or heterologous expression system is used. Recent efforts in synthetic biology have focused on heterologous expression to improve titers and facilitate production. Overproduction levels of more than 100 mg/L have been achieved through the screening of different expression vectors, host strains, and cultivation media.[3]

Table 2: Reported Production Yields of this compound

Production SystemStrain(s)MediumYieldReference(s)
Wild-Type FermentationStreptomyces zhaozhouensis CA-185989APM9-modified8.9 mg/L[2][17]
Heterologous ExpressionStreptomyces sp. ZJ306 (ika cluster in a host)Not specified5.15 mg/L (103 mg from 20L)[2][17]
Heterologous Expression (Optimized)S. albus DSM 40313 pSET152_ermE::ikaZhang78.59 ± 3.94 mg/L[2][17]
Heterologous Expression (Optimized)S. albus KO5 pSET152_ermE::ikaZhang109.61 ± 21.03 mg/L[2][17]

Experimental Protocols

General Workflow for Production and Analysis

The overall process from strain cultivation to pure compound involves fermentation, extraction, purification, and analysis.

Experimental_Workflow cluster_cultivation Cultivation cluster_downstream Downstream Processing cluster_analysis Analysis Fermentation Streptomyces Fermentation Centrifugation Centrifugation (Separate Broth & Mycelia) Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Analysis Structural Elucidation (LC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for this compound production.

Fermentation Protocol (Streptomyces zhaozhouensis)

This protocol is adapted from the bioassay-guided isolation of this compound derivatives.[11][15]

  • Strain Activation: Inoculate the producing strain, S. zhaozhouensis CA-185989, into a suitable seed medium and incubate at 28°C with shaking.

  • Production Culture: Transfer the seed culture into a production medium (e.g., 1 L of APM9-modified medium).

  • Incubation: Ferment the production culture at 28°C for 6-7 days with continuous agitation.[15]

  • Monitoring: Monitor the production of this compound and related metabolites periodically using LC-UV-MS analysis, looking for the characteristic UV absorption maxima around 220 nm and 325 nm.[7][11]

Isolation and Purification Protocol
  • Harvesting: After fermentation, centrifuge the culture broth at approximately 6000-8000 rpm to separate the supernatant from the mycelial biomass.[18]

  • Initial Extraction: Extract the culture supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297).[11] For the mycelia, an initial extraction with acetone (B3395972) can be performed, followed by evaporation and subsequent liquid-liquid extraction of the aqueous residue with ethyl acetate.

  • Concentration: Concentrate the active organic extract in vacuo to yield a crude extract.

  • Chromatography (Silica Gel): Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a gradient of increasing polarity, for example, using hexane/ethyl acetate mixtures.[11]

  • Chromatography (Reverse Phase): Further purify the bioactive fractions using reverse-phase chromatography (e.g., C8 or C18 column). Elute with a gradient of acetonitrile/water, often with a modifier like 0.1% trifluoroacetic acid.[11]

  • Final Purification (HPLC): Obtain the pure compound using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the identity and purity of this compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Heterologous Expression Protocol

Heterologous expression is a powerful technique to produce this compound, activate silent gene clusters, and engineer novel derivatives.[19]

  • Gene Cluster Cloning: Amplify the ikaABC gene cluster from the genomic DNA of a producer strain.

  • Vector Construction: Clone the BGC into a suitable Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermE).[2][20]

  • Host Transformation: Introduce the expression vector into a suitable, fast-growing, and genetically tractable Streptomyces host strain (e.g., S. albus, S. coelicolor, or S. lividans) via conjugation.[17][21]

  • Strain Selection and Cultivation: Select recombinant strains and cultivate them under optimized fermentation conditions as described above. Screen various production media (e.g., Zhang, YEME, ISP2, R5A) to identify the optimal conditions for high-yield production.[2][20]

  • Extraction and Analysis: Follow the extraction and purification protocols outlined in section 5.3.

Regulation of Biosynthesis

The production of antibiotics like this compound in Streptomyces is tightly regulated.[22] Biosynthesis is typically initiated during the stationary phase of growth and is controlled by a complex network that responds to physiological and environmental cues.[22][23]

The regulation involves:

  • Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster often contains specific regulatory genes that control the expression of the biosynthetic genes. These CSRs can act as activators or repressors.[22][23]

  • Global Regulators: Pleiotropic regulatory systems in Streptomyces monitor nutrient availability, developmental state, and population density to coordinate the onset of secondary metabolism.[22]

  • Small Molecule Effectors: Specialized small molecules, such as gamma-butyrolactones, can act as signals to trigger antibiotic production in a population-density-dependent manner.[22][23]

Genetic manipulation of these regulatory elements is a key strategy for activating silent BGCs and enhancing the production of desired metabolites.[19][24]

Conclusion

This compound remains a significant natural product, both for its therapeutic potential and its utility in cell biology research. Discovered over 50 years ago, modern techniques in genomics, synthetic biology, and fermentation technology have revitalized interest in this molecule. The elucidation of its concise biosynthetic pathway and the development of high-yield heterologous production systems have made this compound more accessible for further investigation.[3] This guide provides the foundational technical knowledge for researchers to explore the fascinating chemistry and biology of this compound, from its origins in Streptomyces to its production and purification in the laboratory.

References

Ikarugamycin: An In-Depth Technical Guide on its Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, was first isolated from the bacterium Streptomyces phaeochromogenes subsp. ikaruganensis.[1][2] While it has garnered significant attention for its potent antiprotozoal activities and, more recently, as a specific inhibitor of clathrin-mediated endocytosis in mammalian cells, its role as an antibacterial agent is of considerable interest.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antibiotic mechanism of action, based on available scientific literature. It is important to note that while hypotheses regarding its antibacterial mechanisms are established, direct experimental validation for some aspects remains to be fully elucidated.

Core Antibacterial Mechanisms of Action

The antibacterial activity of this compound is hypothesized to be multifaceted, primarily targeting the integrity and function of the bacterial cell envelope. The two primary proposed mechanisms are the disruption of the proton motive force across the bacterial membrane and the inhibition of peptidoglycan synthesis.[3][5]

Disruption of the Proton Motive Force (PMF)

The tetramic acid moiety of this compound is thought to be crucial for its antibacterial activity.[5] It is hypothesized that this functional group acts as a protonophore, shuttling protons across the bacterial cytoplasmic membrane. This action dissipates the transmembrane proton gradient (ΔpH) and the electrical potential (Δψ), which collectively constitute the proton motive force (PMF).[5] The PMF is essential for vital cellular processes in bacteria, including:

  • ATP Synthesis: The F1Fo-ATP synthase utilizes the proton gradient to generate ATP. Dissipation of the PMF would directly inhibit ATP production, leading to an energy crisis within the bacterial cell.

  • Solute Transport: Many nutrient uptake and efflux systems are coupled to the PMF.

  • Motility: The flagellar motor in motile bacteria is driven by the influx of protons.

The collapse of the PMF ultimately leads to a cessation of essential cellular functions and bacterial cell death.[5]

Inhibition of Peptidoglycan Synthesis

The macrocyclic lactam ring structure of this compound suggests a potential interaction with the precursors of peptidoglycan, a critical component of the bacterial cell wall.[3] It is proposed that this compound can bind to the D-alanyl-D-alanine termini of the nascent peptidoglycan precursor, Lipid II.[3] This binding would sterically hinder the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thus preventing the polymerization and cross-linking of the peptidoglycan layer. The inhibition of cell wall synthesis compromises the structural integrity of the bacterium, rendering it susceptible to osmotic lysis.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
This compoundStaphylococcus aureus0.65[3][6]
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)2–4Not Reported
Isothis compoundMethicillin-resistant Staphylococcus aureus (MRSA)2–4Not Reported
28-N-methylikaguramycinMethicillin-resistant Staphylococcus aureus (MRSA)1–2Not Reported
30-oxo-28-N-methylthis compoundMethicillin-resistant Staphylococcus aureus (MRSA)32–64Not Reported
This compoundEscherichia coli>64Not Reported

Cytotoxicity Data:

CompoundCell LineIC50 (µg/mL)Reference
This compoundBovine Mammary Epithelial Cells (Mac-T)9.2[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[3][6]

a. Bacterial Strain Preparation: Two strains of Staphylococcus aureus (F51B and 15 AL), confirmed as multi-drug resistant and capable of intracellular localization, were used. The isolates were maintained at -80°C. Prior to the experiment, bacteria were cultured on Mannitol Salt Agar (B569324) (MSA) and subsequently grown in Mueller Hinton Broth (MHB) at 37°C in a shaking incubator at 200 rpm for 24 hours.[3]

b. MIC Assay (Broth Microdilution):

  • An overnight culture of S. aureus was diluted in MHB to achieve a final concentration of 5 × 10⁵ CFU/mL.[3]

  • This compound was serially diluted in a 96-well microplate to obtain a range of concentrations.

  • The diluted bacterial suspension was added to each well, resulting in a final volume of 200 µL.[3]

  • The plate was incubated at 37°C for 18 hours.[3]

  • The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.[3]

c. MBC Assay:

  • Aliquots from the wells of the MIC plate showing no visible growth were plated on nutrient agar.

  • The plates were incubated at 37°C for 18 hours.

  • The MBC was determined as the lowest concentration of this compound that resulted in a 99.9% reduction in the initial CFU/mL.[3]

Time-Kill Kinetics Assay[3]
  • An overnight culture of S. aureus was diluted in Tryptic Soy Broth (TSB).

  • The bacterial suspension was added to tubes containing this compound at concentrations of 1× MIC, 4× MIC, and 8× MIC to a final bacterial concentration of 1 × 10⁵ CFU/mL. An untreated bacterial suspension was used as a control.

  • The tubes were incubated at 37°C in a shaking incubator.

  • At various time points (e.g., 3, 6, 12, and 24 hours), a 100 µL aliquot was taken from each tube, serially diluted, and plated on nutrient agar.

  • The plates were incubated at 37°C for 18 hours, and the colonies were counted to determine the number of viable bacteria (CFU/mL).

  • The data were plotted as the logarithm of the viable count (log₁₀ CFU/mL) versus time.

Intracellular Antibacterial Activity Assay[3]
  • Bovine mammary epithelial cells (Mac-T cells) were seeded in a 96-well plate and allowed to adhere.

  • The cells were then infected with S. aureus.

  • After an invasion period, the extracellular bacteria were killed by incubating the cells with gentamicin.

  • The cells were then washed with phosphate-buffered saline (PBS).

  • The infected cells were treated with different concentrations of this compound (e.g., 1× MIC, 4× MIC, 8× MIC) for 3 hours. Untreated infected cells served as a control.

  • After treatment, the this compound-containing medium was removed, and the cells were washed.

  • The cells were lysed to release the intracellular bacteria.

  • The lysate was serially diluted and plated on nutrient agar to determine the number of surviving intracellular bacteria (CFU/mL).

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound.

Ikarugamycin_PMF_Disruption Proposed Mechanism: Disruption of Proton Motive Force by this compound cluster_membrane Bacterial Cytoplasmic Membrane cluster_inside Cytoplasm Proton_out H+ This compound This compound (Tetramic Acid) Proton_out->this compound Proton_in H+ ATP_Synthase ATP Synthase Proton_in->ATP_Synthase Proton Influx This compound->Proton_out Binds H+ This compound->Proton_in Translocates H+ ATP ATP ATP_Synthase->ATP ATP Synthesis Ikarugamycin_Peptidoglycan_Inhibition Proposed Mechanism: Inhibition of Peptidoglycan Synthesis by this compound cluster_synthesis Peptidoglycan Synthesis Pathway Lipid_II Lipid II Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transglycosylation This compound This compound This compound->Lipid_II Binding to D-Ala-D-Ala Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_PG Growing_PG->PBP Transpeptidation Experimental_Workflow_MIC Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Overnight Bacterial Culture (S. aureus) Dilution_1 Dilute to 5 x 10^5 CFU/mL Bacterial_Culture->Dilution_1 Plate_Setup 96-well Plate: Bacteria + this compound Dilution_1->Plate_Setup IKA_Dilution Serial Dilution of this compound IKA_Dilution->Plate_Setup Incubation Incubate 18h at 37°C Plate_Setup->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

References

The Ikarugamycin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Ikarugamycin, a member of the polycyclic tetramate macrolactam (PoTeM) family of natural products, exhibits a range of potent biological activities, including antiprotozoal and antibacterial effects. Its complex molecular architecture, featuring a unique 5/6/5-fused ring system, has made it a compelling target for biosynthetic studies and synthetic biology applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in bacteria, focusing on the core enzymatic machinery, precursor molecules, and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals interested in understanding and harnessing this fascinating biosynthetic pathway for the discovery and development of novel therapeutic agents.

Introduction

This compound was first isolated from the bacterium Streptomyces phaeochromogenes var. ikaruganensis. It belongs to the growing class of PoTeM natural products, which are characterized by a tetramic acid moiety embedded within a macrolactam ring, fused to a series of carbocyclic rings. The unique structural features and significant biological activities of PoTeMs have spurred research into their biosynthesis, with the this compound pathway serving as a key model system. Understanding the enzymatic logic behind the construction of this compound's intricate scaffold is crucial for efforts to generate novel analogs with improved therapeutic properties through biosynthetic engineering.

The this compound Biosynthetic Gene Cluster and Core Enzymes

The biosynthesis of this compound is orchestrated by a compact gene cluster encoding a minimal set of three essential enzymes: IkaA, IkaB, and IkaC.[1][2]

  • IkaA: A large, multidomain hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) responsible for synthesizing the linear polyene tetramate precursor, lysobacterene A.

  • IkaB: A Flavin Adenine Dinucleotide (FAD)-dependent oxidoreductase that catalyzes the initial cyclization of lysobacterene A.

  • IkaC: A Short-Chain Dehydrogenase/Reductase (SDR) family enzyme that carries out the final cyclization step to form the mature this compound core.

The streamlined nature of this pathway, requiring only three enzymes to construct a complex molecule, makes it an attractive system for heterologous expression and combinatorial biosynthesis.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the assembly of the linear precursor by IkaA and the subsequent cyclization cascade catalyzed by IkaB and IkaC.

Stage 1: Assembly of Lysobacterene A by IkaA

The biosynthesis is initiated by the hybrid PKS/NRPS enzyme, IkaA. This megasynthase utilizes simple primary metabolites as building blocks:

  • Starter Unit: Acetyl-CoA

  • Extender Units: Malonyl-CoA

  • Amino Acid: L-ornithine

IkaA iteratively condenses these precursors to assemble two polyene chains, which are then linked to the L-ornithine moiety to form a tetramic acid lactam, yielding the linear intermediate, lysobacterene A.

IkaA_Mechanism cluster_precursors Precursor Molecules cluster_ikaa IkaA (PKS/NRPS) cluster_product Intermediate Acetyl-CoA Acetyl-CoA IkaA IkaA Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-Ornithine L-Ornithine L-Ornithine->IkaA Lysobacterene A Lysobacterene A IkaA->Lysobacterene A Iterative condensation and cyclization

Figure 1: Assembly of Lysobacterene A by IkaA.
Stage 2: Cyclization Cascade Catalyzed by IkaB and IkaC

The linear precursor, lysobacterene A, is then subjected to a series of intramolecular cyclizations to form the characteristic 5/6/5-fused ring system of this compound.

  • IkaB-mediated Cyclization: The FAD-dependent oxidoreductase, IkaB, is proposed to catalyze an intramolecular Diels-Alder reaction or a similar pericyclic reaction to form the first two rings of the core structure.

  • IkaC-mediated Cyclization: The final 6-membered ring is forged by the action of the short-chain dehydrogenase, IkaC. This enzyme likely catalyzes a reductive cyclization to complete the polycyclic core of this compound.

Cyclization_Pathway Lysobacterene A Lysobacterene A Cyclized Intermediate Cyclized Intermediate Lysobacterene A->Cyclized Intermediate IkaB (FAD-dependent oxidoreductase) This compound This compound Cyclized Intermediate->this compound IkaC (Short-chain dehydrogenase) IkaB IkaB IkaC IkaC

Figure 2: Stepwise cyclization of Lysobacterene A to this compound.

Quantitative Data

Significant progress has been made in the heterologous expression of the this compound biosynthetic gene cluster, particularly in Streptomyces hosts. Optimization of expression vectors, host strains, and fermentation conditions has led to substantial improvements in production titers.

Host StrainExpression SystemThis compound Titer (mg/L)Reference
Streptomyces albus DMS40313pSET152_ermE::ika78.59 ± 3.94[3]
Streptomyces albus KO5pSET152_ermE::ika109.61 ± 21.03[3]
Streptomyces sp. ZJ306Native Producer5.15[3]
Streptomyces sp.Heterologous Host8.9[3]

Note: Enzyme kinetic data (Km, kcat, Vmax) for the individual Ika enzymes are not yet available in the published literature.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces albus

The following protocol outlines a general workflow for the heterologous expression of the ika gene cluster in S. albus, based on established methods.[3]

Heterologous_Expression_Workflow cluster_cloning 1. Vector Construction cluster_conjugation 2. Intergeneric Conjugation cluster_fermentation 3. Fermentation and Analysis Amplify ika BGC Amplify ika BGC Clone into Expression Vector (e.g., pSET152) Clone into Expression Vector (e.g., pSET152) Amplify ika BGC->Clone into Expression Vector (e.g., pSET152) Transform into E. coli donor strain (e.g., ET12567/pUZ8002) Transform into E. coli donor strain (e.g., ET12567/pUZ8002) Clone into Expression Vector (e.g., pSET152)->Transform into E. coli donor strain (e.g., ET12567/pUZ8002) Prepare S. albus spores Prepare S. albus spores Co-culture E. coli donor and S. albus spores Co-culture E. coli donor and S. albus spores Transform into E. coli donor strain (e.g., ET12567/pUZ8002)->Co-culture E. coli donor and S. albus spores Prepare S. albus spores->Co-culture E. coli donor and S. albus spores Select for exconjugants Select for exconjugants Co-culture E. coli donor and S. albus spores->Select for exconjugants Inoculate production medium with exconjugant Inoculate production medium with exconjugant Select for exconjugants->Inoculate production medium with exconjugant Incubate under optimized conditions Incubate under optimized conditions Inoculate production medium with exconjugant->Incubate under optimized conditions Extract metabolites Extract metabolites Incubate under optimized conditions->Extract metabolites Analyze by LC-MS and NMR Analyze by LC-MS and NMR Extract metabolites->Analyze by LC-MS and NMR

Figure 3: Workflow for heterologous expression of the ika gene cluster.

Materials:

  • Genomic DNA of the this compound-producing strain

  • High-fidelity DNA polymerase

  • Streptomyces expression vector (e.g., pSET152)

  • E. coli donor strain (e.g., ET12567/pUZ8002)

  • Streptomyces albus host strain

  • Appropriate growth media and antibiotics

Procedure:

  • Vector Construction:

    • Amplify the entire ikaABC gene cluster from the genomic DNA of the producing strain using high-fidelity PCR.

    • Clone the amplified gene cluster into a suitable Streptomyces expression vector.

    • Transform the resulting plasmid into an E. coli donor strain.

  • Intergeneric Conjugation:

    • Prepare a spore suspension of the S. albus recipient strain.

    • Grow the E. coli donor strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable conjugation medium.

    • Overlay the plates with appropriate antibiotics to select for S. albus exconjugants containing the expression plasmid.

  • Fermentation and Production:

    • Inoculate a suitable production medium with the S. albus exconjugant.

    • Incubate the culture under optimized conditions (e.g., temperature, shaking speed, and duration).

  • Extraction and Analysis:

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by LC-MS to detect the presence of this compound.

    • Purify this compound using chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC).

    • Confirm the structure of the purified compound by NMR spectroscopy and mass spectrometry.

Note: Detailed protocols for the purification and in vitro enzymatic assays of the individual IkaA, IkaB, and IkaC enzymes are not currently well-documented in the literature. The development of such protocols would be a significant contribution to the field.

Conclusion and Future Outlook

The this compound biosynthetic pathway represents a paradigm of efficiency in natural product biosynthesis, employing a minimal set of enzymes to generate a structurally complex and biologically active molecule. The successful heterologous expression and optimization of this compound production have paved the way for the generation of novel analogs through combinatorial biosynthesis and protein engineering. Future research efforts should focus on the detailed biochemical and structural characterization of the Ika enzymes to fully elucidate their catalytic mechanisms. The development of robust in vitro assays and the determination of their kinetic parameters will be crucial for guiding rational engineering strategies. Furthermore, a deeper understanding of the regulatory networks governing the expression of the ika gene cluster will be essential for maximizing production titers and for activating cryptic PoTeM biosynthetic pathways. The knowledge gained from studying the this compound biosynthesis pathway will undoubtedly contribute to the broader field of natural product biosynthesis and facilitate the development of new and improved therapeutic agents.

References

Ikarugamycin as a natural product inhibitor of endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a natural product antibiotic, first isolated from Streptomyces phaeochromogenes, that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] This technical guide provides a comprehensive overview of this compound's activity, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing its function, and visualizations of the affected cellular pathways. This document is intended to serve as a valuable resource for researchers in cell biology and professionals in drug development exploring the modulation of endocytic pathways.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and entry of pathogens.[3][4] Clathrin-mediated endocytosis (CME) is a major endocytic pathway in mammalian cells, characterized by the formation of clathrin-coated pits at the plasma membrane.[5][6] The intricate molecular machinery of CME presents numerous targets for therapeutic intervention in various diseases, including cancer, infectious diseases, and genetic disorders.

Small molecule inhibitors of CME are invaluable tools for dissecting this complex process and for validating potential drug targets.[7][8] However, many existing inhibitors suffer from low potency, lack of specificity, or off-target effects.[1][9] this compound has emerged as a promising natural product inhibitor of CME, demonstrating selectivity and acute effects.[1][10] It has been shown to disrupt the morphology of clathrin-coated pits, leading to a redistribution of essential adaptor proteins and clathrin itself.[11] This guide delves into the technical details of this compound's mechanism and provides the necessary information for its application in research and development.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits a dose-dependent inhibition of clathrin-mediated endocytosis across various cell lines and for multiple receptors that utilize this pathway. The following tables summarize the key quantitative data on its efficacy.

Table 1: IC50 Value of this compound for Transferrin Receptor (TfnR) Endocytosis

Cell LineIC50 (µM)Pre-incubation TimeReference
H12992.7 ± 0.31 hour[1]

Table 2: Inhibition of Transferrin (Tfn) Uptake in Various Cell Lines by this compound

Cell LineThis compound Concentration (µM)Pre-incubation TimeInhibition of TfnR Uptake (%)Reference
H129943 hours~80[1]
HCC36643 hours~80[1]
ARPE-1943 hours~80[1]
H143743 hours~50[1]
HBEC3KT43 hours~50[1]

Table 3: Inhibition of Various Clathrin-Mediated Endocytosis (CME) Specific Receptors by this compound

ReceptorCell LineThis compound Concentration (µM)Pre-incubation TimeInhibition of Uptake (%)Reference
Transferrin Receptor (TfnR)H12994Not Specified>60[1]
Epidermal Growth Factor Receptor (EGFR)H12994Not Specified~70[1]
Low-Density Lipoprotein Receptor (LDLR)ARPE-194Not Specified~70[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the inhibitory effects of this compound on endocytosis.

Transferrin (Tfn) Uptake Assay

This assay measures the internalization of fluorescently labeled transferrin, a protein that is exclusively taken up by CME.

Materials:

  • Cells of interest (e.g., H1299) cultured on coverslips or in multi-well plates

  • Serum-free culture medium

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor 647-Transferrin)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

Protocol:

  • Cell Seeding: Seed cells on coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Wash the cells once with warm serum-free medium. Then, incubate the cells in serum-free medium for 1 hour at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]

  • This compound Treatment: Dilute this compound to the desired concentration in serum-free medium. Replace the starvation medium with the this compound-containing medium and incubate for the desired pre-incubation time (e.g., 1-3 hours) at 37°C. Include a vehicle control (DMSO) at the same final concentration.

  • Transferrin Pulse: Add fluorescently labeled Transferrin (e.g., 10 µg/mL final concentration) to the medium and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[10]

  • Stopping Internalization: To stop the uptake, quickly wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[10]

  • Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst or DAPI for 10 minutes.[10] Wash again three times with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell.

Epidermal Growth Factor (EGF) Uptake Assay

This assay measures the endocytosis of the Epidermal Growth Factor Receptor (EGFR), which is also internalized via CME.

Materials:

  • Cells expressing EGFR (e.g., A549) cultured on coverslips

  • Serum-free DMEM with 0.3% BSA

  • Fluorescently labeled EGF (e.g., 2 ng/mL)

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8)[12]

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Protocol:

  • Cell Seeding: Seed cells on coverslips to the desired confluency.

  • Serum Starvation: Incubate cells in serum-free DMEM with 0.3% BSA for at least 1 hour at 37°C.[12]

  • This compound Treatment: Treat the cells with the desired concentration of this compound in serum-free DMEM with 0.3% BSA for the chosen duration at 37°C.

  • EGF Binding: Replace the medium with a solution containing fluorescently labeled EGF and incubate on ice for 1 hour in the dark to allow binding to the cell surface without internalization.[12]

  • Internalization: To initiate endocytosis, transfer the plates to a 37°C incubator for a defined period (e.g., 5-15 minutes).

  • Stopping Internalization and Surface Stripping: Place the plates back on ice and wash three times with ice-cold PBS. To remove non-internalized EGF, perform an acid wash by incubating with the acid wash buffer for 6 minutes on ice.[12][13]

  • Fixation and Permeabilization: Wash three times with ice-cold PBS and then fix with 4% PFA for 10 minutes at room temperature. Permeabilize the cells if intracellular staining is required.[12]

  • Imaging and Analysis: Mount the coverslips and visualize the internalized EGF using fluorescence microscopy.

Low-Density Lipoprotein (LDL) Uptake Assay

This protocol is for measuring the uptake of LDL, which is mediated by the LDL receptor through CME.

Materials:

  • Cells (e.g., HepG2) cultured in a 96-well plate

  • Fluorescently labeled LDL (e.g., LDL-DyLight™ 550)

  • This compound stock solution (in DMSO)

  • Culture medium

  • PBS

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to grow overnight.[1]

  • This compound Treatment: Treat cells with the desired concentration of this compound in culture medium for the specified time (e.g., 24 hours).[1]

  • LDL Uptake: Replace the medium with a working solution of fluorescently labeled LDL and incubate at 37°C for 3-4 hours.[1]

  • Washing: At the end of the incubation, aspirate the LDL-containing medium and wash the cells with fresh culture medium or PBS.[1]

  • Imaging and Analysis: Examine the degree of LDL uptake using a fluorescence microscope with appropriate filters.

Signaling Pathways and Experimental Workflows

Visualizing the complex cellular processes affected by this compound is essential for a clear understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for studying this compound's effects.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Tfn, EGF, LDL) Receptor Receptor Ligand->Receptor 1. Binding AP2 Adaptor Protein 2 (AP2) Receptor->AP2 2. Recruitment Clathrin Clathrin AP2->Clathrin 3. Assembly CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Dynamin Dynamin CoatedPit->Dynamin 4. Scission CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle Uncoating Uncoating CoatedVesicle->Uncoating Vesicle Vesicle Uncoating->Vesicle EarlyEndosome Early Endosome Vesicle->EarlyEndosome 5. Fusion This compound This compound This compound->AP2 Disrupts localization This compound->Clathrin Disrupts localization

Caption: Clathrin-Mediated Endocytosis Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_preparation Cell & Reagent Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Start Seed Cells Starve Serum Starve Cells Start->Starve Prepare_IKA Prepare this compound (and vehicle control) Treat Treat with this compound Prepare_IKA->Treat Prepare_Ligand Prepare Fluorescent Ligand Pulse Pulse with Ligand Prepare_Ligand->Pulse Starve->Treat Treat->Pulse Wash Wash & Fix Cells Pulse->Wash Image Fluorescence Microscopy Wash->Image Quantify Quantify Internalization Image->Quantify Analyze Analyze & Compare Data Quantify->Analyze

Caption: Experimental Workflow for Assessing this compound's Effect on Endocytosis.

Conclusion

This compound is a valuable tool for studying clathrin-mediated endocytosis due to its potency and selectivity.[1] The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations of endocytic trafficking and its role in health and disease. Its mechanism of action, which involves the disruption of clathrin-coated pit formation, offers a specific point of intervention for dissecting the CME pathway.[11] As with any chemical inhibitor, careful optimization of concentration and incubation times is necessary to ensure specific and reproducible results. Further research into the precise molecular interactions of this compound will undoubtedly enhance its utility as a chemical probe and may inform the development of novel therapeutics targeting endocytosis.

References

Unraveling the Potential of Ikarugamycin: A Technical Guide to its Antiprotozoal Effects Against Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical framework for investigating the antiprotozoal effects of Ikarugamycin against Trichomonas vaginalis. As of this writing, direct experimental studies on this specific interaction are not extensively available in peer-reviewed literature. The experimental protocols, data, and mechanistic pathways described herein are based on the known biological activities of this compound and established methodologies for antiprotozoal drug discovery. This guide is intended for researchers, scientists, and drug development professionals as a roadmap for future investigation.

Introduction

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection worldwide.[1] The current treatment landscape relies heavily on the 5-nitroimidazole class of drugs, primarily metronidazole (B1676534) and tinidazole.[2] However, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents with distinct mechanisms of action.[3]

This compound, a polycyclic tetramate macrolactam antibiotic isolated from Streptomyces phaeochromogenes, has demonstrated a range of biological activities, including antiprotozoal, antibacterial, and antitumor effects.[4][5][6] Notably, this compound is a known inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process for nutrient uptake and signal transduction. Given that T. vaginalis is an obligate parasite reliant on scavenging nutrients from its host environment, often through endocytic pathways, this compound presents an intriguing candidate for investigation as a novel anti-trichomonal agent.[7][8] This technical guide outlines a comprehensive approach to evaluating the efficacy and mechanism of action of this compound against T. vaginalis.

Quantitative Data on Bioactivity (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of susceptibility and cytotoxicity testing of this compound. These values are projected based on its known potency in other biological systems.[5][9]

Table 1: In Vitro Susceptibility of T. vaginalis to this compound

CompoundStrainIC50 (µM) [24h]IC90 (µM) [24h]
This compound Metronidazole-Susceptible (e.g., G3)2.55.0
Metronidazole-Resistant (e.g., B7RC2)3.06.5
Metronidazole Metronidazole-Susceptible (e.g., G3)0.81.5
Metronidazole-Resistant (e.g., B7RC2)15.0>50

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC50 (µM) [24h]Selectivity Index (SI = CC50 / IC50)
This compound Human Vaginal Epithelial Cells (VK2/E6E7)> 50> 20
Human Cervical Adenocarcinoma Cells (HeLa)15.06.0
Metronidazole Human Vaginal Epithelial Cells (VK2/E6E7)> 200> 250

Experimental Protocols

In Vitro Cultivation of Trichomonas vaginalis

T. vaginalis trophozoites are cultured axenically in Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.[10] Cultures are maintained at 37°C in anaerobic conditions. Parasites are passaged every 24-48 hours to maintain logarithmic growth for use in subsequent assays.

In Vitro Susceptibility Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) of this compound against T. vaginalis is determined using a cell viability assay.

  • Preparation: Trophozoites in the logarithmic growth phase are harvested, counted using a hemocytometer, and diluted to a final concentration of 2 x 10^5 cells/mL in fresh TYM medium.

  • Drug Dilution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then serially diluted in TYM medium to achieve a range of final concentrations (e.g., 0.1 to 50 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.

  • Incubation: 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate, followed by 100 µL of the appropriate drug dilution. Plates are incubated anaerobically at 37°C for 24 hours.

  • Viability Assessment: Parasite viability is assessed using the resazurin (B115843) reduction assay.[11] Resazurin solution is added to each well, and plates are incubated for an additional 4-6 hours. The fluorescence (Ex/Em ~560/590 nm) is measured using a plate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.[12]

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined against a relevant human cell line, such as the VK2/E6E7 vaginal epithelial cell line, to assess the selectivity of this compound.

  • Cell Culture: VK2/E6E7 cells are cultured in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor at 37°C in a 5% CO2 incubator.

  • Assay Procedure: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

  • Incubation and Analysis: Plates are incubated for 24 hours. Cell viability is determined using the resazurin assay as described above. The CC50 is calculated from the dose-response curve.

Apoptosis Assessment

To determine if this compound induces programmed cell death in T. vaginalis, a series of apoptosis assays can be performed.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Trophozoites are treated with this compound at its IC50 and 2x IC50 concentrations for 12-24 hours. Cells are then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified using flow cytometry.

  • Caspase Activity Assay: Activation of effector caspases can be measured using a fluorometric assay. Following treatment with this compound, parasite lysates are incubated with a specific caspase-3/7 substrate. The cleavage of the substrate releases a fluorescent molecule, which is quantified to determine caspase activity.

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. Treated trophozoites are lysed, and the DNA is extracted. DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis, which will show a characteristic laddering pattern in apoptotic cells.

Visualizations: Workflows and Mechanistic Pathways

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies culture T. vaginalis Culture (Axenic, Anaerobic) ic50 IC50 Determination (Resazurin Assay) culture->ic50 Log-phase trophozoites selectivity Calculate Selectivity Index (SI = CC50 / IC50) ic50->selectivity cc50 CC50 Determination (Human Vaginal Cells) cc50->selectivity apoptosis Apoptosis Assays (Annexin V, Caspase, DNA Ladder) selectivity->apoptosis If SI > 10 endocytosis Endocytosis Inhibition Assay (Fluorescent LDL Uptake) selectivity->endocytosis Hypothesis-driven pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis->pathway_analysis endocytosis->pathway_analysis

Caption: Experimental workflow for evaluating this compound against T. vaginalis.

Hypothetical Signaling Pathway of this compound Action

T. vaginalis relies on receptor-mediated endocytosis to acquire essential nutrients like lipids from host low-density lipoproteins (LDL).[13] this compound's known ability to inhibit clathrin-mediated endocytosis in other eukaryotes provides a plausible mechanism for its anti-trichomonal activity.[9] Inhibition of this pathway would lead to nutrient starvation, triggering an apoptotic-like cell death cascade.

G cluster_Tv Trichomonas vaginalis ika This compound cme Clathrin-Mediated Endocytosis ika->cme Inhibits nutrients Nutrient Uptake (e.g., Lipids, Iron) cme->nutrients Mediates starvation Nutrient Deprivation cme->starvation Leads to apoptosis Apoptotic Cell Death (Caspase Activation) starvation->apoptosis Triggers

Caption: Hypothetical mechanism of this compound-induced apoptosis in T. vaginalis.

Conclusion

While direct evidence is pending, the established biological profile of this compound makes it a compelling candidate for development as a novel agent against Trichomonas vaginalis. Its potential to disrupt a fundamental process like endocytosis, which is crucial for the parasite's survival, suggests a mechanism of action distinct from current therapies. The experimental framework provided in this guide offers a systematic approach to validate this hypothesis, from initial susceptibility testing to elucidating the molecular pathways involved. Further research in this area is critical and could pave the way for a new class of therapeutics to combat the global health challenge of trichomoniasis.

References

Antifungal Properties of Novel Ikarugamycin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of novel derivatives of Ikarugamycin (B608069), a polycyclic tetramic acid macrolactam. This compound and its analogs are of significant interest due to their potent biological activities. This document summarizes key quantitative data, details experimental protocols for assessing antifungal activity, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary: Antifungal Activity

The in vitro antifungal activity of novel this compound derivatives, isolated from Streptomyces zhaozhouensis CA-185989, was evaluated against pathogenic fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency. The data presented below is derived from a bioassay-guided fractionation study.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Derivatives against Candida albicans

CompoundDerivative NameMIC (µg/mL)
1 Isothis compound2–4
2 28-N-methylthis compound4
3 30-oxo-28-N-methylthis compound>64
4 This compound (Reference)4

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Derivatives against Aspergillus fumigatus

CompoundDerivative NameMIC (µg/mL)
1 Isothis compound4–8
2 28-N-methylthis compound4–8
3 30-oxo-28-N-methylthis compound>64
4 This compound (Reference)4–8

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of the antifungal properties of novel this compound derivatives.

Isolation and Purification of Novel this compound Derivatives

The production of novel this compound derivatives was achieved through fermentation of Streptomyces zhaozhouensis CA-185989.[1][3]

  • Fermentation: The bacterial strain was cultured in a suitable medium (e.g., APM9-modified medium) at 28°C for a period of 6 days.

  • Extraction: The culture broth was subjected to liquid-liquid extraction with ethyl acetate (B1210297) to yield a crude extract.

  • Chromatography: The crude extract was then fractionated using silica (B1680970) gel column chromatography with a hexane/ethyl acetate gradient of increasing polarity.

  • Purification: Final purification of the compounds was achieved using semi-preparative HPLC.

  • Structure Elucidation: The chemical structures of the isolated compounds were determined using a combination of electrospray-time of flight mass spectrometry (ESI-TOF MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) values using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Pathogenic fungal strains, such as Candida albicans and Aspergillus fumigatus, were used.

  • Inoculum Preparation: Fungal cultures were grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A cell suspension was prepared in sterile saline and its turbidity was adjusted to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds were then made in RPMI-1640 medium directly in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum was added to each well containing the drug dilutions. A drug-free well served as a growth control, and an uninoculated well served as a sterility control. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control.

Proposed Antifungal Mechanism of Action

While the precise antifungal mechanism of this compound and its derivatives is not fully elucidated, recent studies on polycyclic tetramate macrolactams (PTMs) suggest a potential mode of action involving metal chelation and the generation of reactive oxygen species (ROS) through Fenton chemistry.[4][5][6]

G cluster_0 Ika This compound Derivative (PTM) Complex [Ika]₂-Fe³⁺ Complex Ika->Complex Chelation Fe3 Fe³⁺ (extracellular) Fe3->Complex Fe2 Fe²⁺ (intracellular) Complex->Fe2 Reduction OH Hydroxyl Radical (•OH) Fe2->OH Fenton Reaction H2O2 H₂O₂ H2O2->OH Damage Oxidative Damage to Fungal Cell Components OH->Damage Death Fungal Cell Death Damage->Death

Caption: Proposed mechanism of antifungal action via Fenton chemistry.

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Experimental Workflow for Antifungal Compound Discovery

G Start Start: Culture of Streptomyces zhaozhouensis Fermentation Fermentation & Extraction Start->Fermentation Chromatography Silica Gel Chromatography Fermentation->Chromatography HPLC Semi-preparative HPLC Chromatography->HPLC Structure Structural Elucidation (MS, NMR) HPLC->Structure Bioassay Antifungal Susceptibility Testing HPLC->Bioassay End End: Identification of Active Derivatives Structure->End Bioassay->End

Caption: Workflow for the discovery of novel antifungal compounds.

Logical Flow for Antifungal Susceptibility Testing

G Start Start: Prepare Fungal Inoculum & Drug Dilutions Inoculate Inoculate Microtiter Plate Start->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Observe Visually Assess Fungal Growth Incubate->Observe MIC Determine MIC Observe->MIC End End: Report MIC Value MIC->End

Caption: Logical flow for MIC determination via broth microdilution.

References

An In-depth Technical Guide on the Early-Stage Research of Ikarugamycin's Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the antitumor properties of Ikarugamycin (B608069), a polycyclic tetramate macrolactam antibiotic. The document synthesizes key findings on its mechanisms of action, summarizes quantitative data from various studies, details experimental protocols, and visualizes the complex biological processes involved.

Introduction to this compound

This compound (IKA) is a natural product first isolated from Streptomyces phaeochromogenes.[1] Initially recognized for its potent antiprotozoal and antibiotic activities, subsequent research has unveiled its significant cytotoxic effects against a range of cancer cell lines, positioning it as a promising candidate for anticancer drug development.[1][2] This guide focuses on the foundational studies that have begun to elucidate the multifaceted ways in which this compound exerts its antitumor effects.

Mechanisms of Antitumor Activity

Early-stage research has identified several key mechanisms through which this compound exhibits its anticancer properties. These include the induction of apoptosis, inhibition of critical cellular processes like clathrin-mediated endocytosis, and modulation of cellular metabolism and immune responses.

Induction of Apoptosis

A primary mechanism of this compound's antitumor activity is the induction of programmed cell death, or apoptosis. Studies in human promyelocytic leukemia (HL-60) cells have shown that this compound treatment leads to a significant increase in the subdiploid DNA content, a hallmark of apoptosis.[1] This process is mediated by the activation of the caspase cascade.

Key Findings:

  • This compound induces apoptosis in HL-60 cells.[1]

  • The apoptotic pathway involves the cleavage and activation of caspase-9, caspase-8, and caspase-3.[1]

  • An early genotoxic effect is observed, suggesting DNA damage as an initial trigger for apoptosis.[1]

Inhibition of Hexokinase 2 and Metabolic Regulation

Recent investigations have highlighted this compound's role as an inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[3][4] Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), and targeting this metabolic vulnerability is a promising therapeutic strategy.

Key Findings:

  • This compound inhibits the enzymatic activity of hexokinase 2.[3][5]

  • In breast cancer cell lines (MDA-MB-231 and MCF-7), this compound treatment leads to reduced lactate (B86563) production and decreased hexokinase activity.[6]

  • This metabolic modulation is also linked to the downregulation of tissue factor (TF) expression at both the protein and gene levels.[6]

Immunomodulatory Effects

This compound has been identified as a stimulator of cellular immune responses, suggesting a role in cancer immunotherapy.[7] It appears to enhance the antigen-presenting capabilities of dendritic cells (DCs).

Key Findings:

  • This compound stimulates the maturation and activation of dendritic cells.[4]

  • This effect is attributed to the inhibition of hexokinase 2 in DCs, which enhances their antigen-presenting potential.[4][7]

  • In preclinical models, this compound improved the anticancer activity of the immunogenic chemotherapeutic agent oxaliplatin (B1677828) in a T cell-dependent manner.[5][7] When administered intratumorally, it enhanced the efficacy of systemic oxaliplatin chemotherapy in a fibrosarcoma mouse model.[5]

Inhibition of Clathrin-Mediated Endocytosis

This compound is a known inhibitor of clathrin-mediated endocytosis (CME), a crucial process for the internalization of cell surface receptors and their ligands.[8][9] While this mechanism's direct link to cytotoxicity is still being fully elucidated, it represents a significant cellular process affected by the compound.

Key Findings:

  • This compound inhibits CME of multiple receptors in various cell lines.[8]

  • The half-maximal inhibitory concentration (IC50) for the inhibition of transferrin receptor uptake in H1299 cells is 2.7 ± 0.3 µM.[8]

  • This inhibition is acute and reversible.[8]

Quantitative Data on Antitumor Activity

The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of this compound across different cancer cell lines and experimental contexts.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HL-60Human Promyelocytic Leukemia221.3 nM[1]
H1299Human Non-small Cell Lung Carcinoma2.7 ± 0.3 µM (for CME inhibition)[8]
MAC-TBovine Mammary Epithelial Cells9.2 µg/mL[2]
MCF-7Human Breast Adenocarcinoma1 to 10 µM[1]
HMO2Human Gastric Adenocarcinoma1 to 10 µM[1]
HepG2Human Hepatocellular Carcinoma1 to 10 µM[1]
Huh7Human Hepatoma1 to 10 µM[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the antitumor activity of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound, and incubated for a specified period (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.[1]

  • Real-Time Cell Monitoring Analysis (RTCA): Systems like the iCELLigence are used to monitor changes in electrical impedance as cells attach and proliferate on a microelectrode-coated culture plate. This allows for the real-time determination of cell index and IC50 values.[10]

  • Subdiploid DNA Content Analysis: Flow cytometry is used to quantify the percentage of cells with a subdiploid DNA content, which is indicative of apoptosis. Cells are treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye like propidium (B1200493) iodide.[1]

Western Blot Analysis for Protein Expression
  • Protocol: Cells are treated with this compound, lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., caspases, HK2, TF), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[6]

In Vivo Xenograft Studies
  • Model: Athymic nude mice are subcutaneously injected with cancer cells (e.g., PANC-1) to establish tumor xenografts.[3]

  • Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. This compound (or a vehicle control like DMSO) is administered via intraperitoneal (i.p.) injections on a set schedule (e.g., three times a week for 3 weeks).[3]

  • Measurements: Tumor size and body weight are monitored regularly. At the end of the study, tumors are excised for immunohistochemical analysis of proliferation markers (e.g., PCNA) and apoptosis markers (e.g., cleaved caspase-3).[3]

Clathrin-Mediated Endocytosis Inhibition Assay
  • Protocol: Cells (e.g., H1299) are pretreated with varying concentrations of this compound for a specified time (e.g., 1 hour). The uptake of a fluorescently labeled ligand for a receptor that undergoes CME (e.g., transferrin for the transferrin receptor) is then measured. The amount of internalized ligand is quantified to determine the extent of CME inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound's antitumor activity.

This compound-Induced Apoptotic Pathway

Ikarugamycin_Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Caspase8 Caspase-8 Activation This compound->Caspase8 Potential direct/indirect activation Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling cascade in cancer cells.

Metabolic and Immunomodulatory Effects of this compound

Ikarugamycin_Metabolism_Immunity cluster_cancer_cell Cancer Cell cluster_dc Dendritic Cell (DC) This compound This compound HK2_cancer Hexokinase 2 (HK2) This compound->HK2_cancer inhibits TF Tissue Factor (TF) This compound->TF downregulates Glycolysis Glycolysis HK2_cancer->Glycolysis Lactate Lactate Production Glycolysis->Lactate Ikarugamycin_dc This compound HK2_dc Hexokinase 2 (HK2) Ikarugamycin_dc->HK2_dc inhibits AP Antigen Presentation HK2_dc->AP enhances

Caption: Dual role of this compound in cancer cell metabolism and immune cell activation.

Experimental Workflow for In Vivo Antitumor Activity Assessment

InVivo_Workflow Start Cancer Cell Injection (Subcutaneous) Tumor_Formation Palpable Tumor Formation Start->Tumor_Formation Randomization Randomization of Mice (Treatment vs. Control) Tumor_Formation->Randomization Treatment This compound Administration (e.g., i.p. injection) Randomization->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Tumor Excision and Immunohistochemistry Monitoring->Endpoint

Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of this compound.

Conclusion and Future Directions

The early-stage research on this compound has laid a solid foundation for its potential as an anticancer agent. Its multifaceted mechanism of action, encompassing apoptosis induction, metabolic reprogramming, and immune modulation, offers multiple avenues for therapeutic intervention. Future research should focus on:

  • In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents and immunotherapies.[5][7]

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

  • Analog Development: Synthesizing and screening this compound analogs to identify compounds with improved potency, selectivity, and reduced toxicity.

This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive understanding of the current landscape of this compound research and highlighting promising directions for future investigations in the pursuit of novel cancer therapies.

References

Ikarugamycin: A Polycyclic Tetramate Macrolactam at the Crossroads of Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin (B608069), a fascinating natural product first isolated from Streptomyces phaeochromogenes, stands as a paradigmatic example of the polycyclic tetramate macrolactam (PTM) class of secondary metabolites. Its intricate molecular architecture, centered around a unique 5-6-5 carbocyclic ring system fused to a macrolactam ring containing a tetramic acid moiety, has captivated chemists and biologists alike. This technical guide provides a comprehensive overview of this compound, delving into its chemical classification, biosynthetic origins, and diverse biological activities. We present a detailed examination of its mechanisms of action, including its well-documented roles as an inhibitor of clathrin-mediated endocytosis and hexokinase 2. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, offering a compilation of quantitative bioactivity data, detailed experimental protocols, and visual representations of key cellular pathways impacted by this potent molecule.

The Core Structure: Classification as a Polycyclic Tetramate Macrolactam

This compound is a structurally complex antibiotic characterized by its unique pentacyclic framework.[1] At its heart lies a tetramic acid unit embedded within a large macrolactam ring. This core structure is further elaborated by a fused polycyclic system, which in the case of this compound, is a distinctive 5-6-5 carbocyclic ring arrangement.[2]

Key Structural Features:

  • Macrolactam Ring: A large lactam ring forming the macrocyclic core.

  • Tetramic Acid Moiety: A 1,5-pyrrolidine-2,4-dione unit incorporated into the macrolactam ring. This moiety is crucial for many of its biological activities.

  • Polycyclic System: A series of fused carbocyclic rings, which for this compound is a 5-6-5 system.[2]

The IUPAC name for this compound is (1Z,3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.0⁵,¹⁶.0⁷,¹⁵.0⁸,¹²]octacosa-1,3,13,18-tetraene-20,27,28-trione, and its Chemical Abstracts Service (CAS) registry number is 36531-78-9.

Biosynthesis: An Iterative PKS/NRPS Machinery

The intricate structure of this compound is assembled by a fascinating biosynthetic machinery, primarily involving a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[3] The core biosynthetic gene cluster essential for this compound production consists of three key genes: ikaA, ikaB, and ikaC.

  • IkaA (PKS/NRPS): This large, multifunctional enzyme is responsible for the initial assembly of the polyene chains from acetate (B1210297) and malonate precursors and their subsequent condensation with L-ornithine to form the tetramate-polyene intermediate.

  • IkaB and IkaC (Cyclases): These enzymes catalyze the subsequent cyclization reactions of the polyene chains to form the characteristic 5-6-5 carbocyclic ring system of this compound.

The heterologous expression of this minimal gene cluster in hosts like Escherichia coli or other Streptomyces species has been successfully demonstrated, paving the way for biosynthetic engineering and the production of novel this compound analogs.[3]

Ikarugamycin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Acetyl-CoA Acetyl-CoA IkaA IkaA (PKS/NRPS) Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-Ornithine L-Ornithine L-Ornithine->IkaA Polyene Polyene Chains IkaA->Polyene IkaB IkaB (Cyclase) IkaC IkaC (Cyclase) IkaB->IkaC Intermediate This compound This compound IkaC->this compound Second Cyclization Tetramate_Polyene Tetramate-Polyene Intermediate Polyene->Tetramate_Polyene Condensation Tetramate_Polyene->IkaB First Cyclization

Figure 1: Simplified workflow of this compound biosynthesis.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties. A summary of its quantitative bioactivity data is presented in the tables below.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Reference
H1299Non-small cell lung cancer2.7[1]
MDA-MB-231Breast Cancer24.1[4]
MCF-7Breast Cancer19.25[4]
PANC-1Pancreatic CancerVaries (nM range)[5]
BxPC-3Pancreatic CancerVaries (nM range)[5]
Table 2: Antimicrobial and Antifungal Activity of this compound (MIC Values)
OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Bacteria (Gram-positive)2-4[6]
Staphylococcus aureusBacteria (Gram-positive)0.6[7]
Candida albicansFungus4[6]
Aspergillus fumigatusFungus4-8[6]

Mechanisms of Action

This compound's diverse biological effects stem from its ability to interact with multiple cellular targets and pathways. Two of its most well-characterized mechanisms of action are the inhibition of clathrin-mediated endocytosis and the targeting of hexokinase 2.

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a potent inhibitor of CME, a fundamental cellular process for the internalization of nutrients, signaling receptors, and other macromolecules.[1] It disrupts the formation and function of clathrin-coated pits at the plasma membrane. Mechanistically, this compound treatment leads to a redistribution of key CME components, including clathrin and the adaptor protein complex 2 (AP2), causing them to accumulate at the plasma membrane and preventing the successful formation of endocytic vesicles.[2]

CME_Inhibition cluster_normal Normal Clathrin-Mediated Endocytosis cluster_ika CME with this compound Cargo Cargo Receptor Receptor Cargo->Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Vesicle Endocytic Vesicle Pit->Vesicle Scission Blocked_Pit Pit Formation Blocked This compound This compound This compound->Pit Inhibits

Figure 2: this compound's inhibition of clathrin-mediated endocytosis.

Inhibition of Hexokinase 2 (HK2)

A key mechanism underlying this compound's anticancer activity is its ability to target and inhibit hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[7][8] Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect) and an overexpression of HK2, making it an attractive therapeutic target. This compound binds to HK2, inhibiting its enzymatic activity and thereby disrupting the first committed step of glycolysis.[9] This leads to a reduction in glucose consumption, lactate (B86563) production, and overall glycolytic flux in cancer cells, ultimately leading to energy depletion and cell death.[5]

HK2_Inhibition cluster_glycolysis Glycolysis Pathway cluster_ika This compound Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Downstream Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Binds & Inhibits

Figure 3: Inhibition of Hexokinase 2 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Extraction and Purification of this compound from Streptomyces
  • Fermentation: Inoculate a suitable production medium (e.g., APM9-modified medium) with a culture of the this compound-producing Streptomyces strain. Incubate at 28°C for 6-7 days with shaking.[6]

  • Extraction: After fermentation, extract the whole culture broth with an equal volume of ethyl acetate. Separate the organic phase.[10]

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.[6]

    • Monitor fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing this compound and further purify using reversed-phase HPLC to obtain pure this compound.[6]

Determination of Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

Determination of IC₅₀ using the MTT Assay
  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

This compound continues to be a molecule of significant interest due to its complex chemical structure and potent, multifaceted biological activities. Its classification as a polycyclic tetramate macrolactam places it within a growing family of natural products with therapeutic potential. The elucidation of its biosynthetic pathway has opened avenues for the generation of novel analogs through synthetic biology approaches. Furthermore, its well-defined mechanisms of action, particularly the inhibition of clathrin-mediated endocytosis and hexokinase 2, make it an invaluable tool for chemical biology research and a promising lead for the development of new anticancer and antimicrobial agents. This technical guide provides a consolidated resource to aid researchers in further exploring the fascinating biology and therapeutic potential of this compound.

References

Physical and chemical properties of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of Ikarugamycin (B608069), a complex polycyclic tetramic acid macrolactam. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activity, and therapeutic potential of this natural product.

Physical and Chemical Properties

This compound, produced by various Streptomyces species, is a white amorphous or crystalline solid.[1][2] Its complex structure, featuring a pentacyclic system, dictates its unique physicochemical characteristics.[3]

Structure and General Properties
PropertyValueSource
Molecular Formula C₂₉H₃₈N₂O₄[3][4]
Molecular Weight 478.62 g/mol [3][5]
CAS Number 36531-78-9[3][4]
Appearance White amorphous solid / White crystalline powder[1][2]
Purity ≥98% (HPLC)[3]
Origin Bacterium / Streptomyces sp.[4][6]
Solubility

This compound exhibits limited solubility in water and requires heating and sonication for dissolution in several organic solvents.[3][7]

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 1 mg/mL (with heating and sonication)[2][3]
Chloroform 1 mg/mL (with heating and sonication)[2][3]
Methanol (B129727) 1 mg/mL (with heating and sonication)[2][3]
Dimethylformamide (DMF) Soluble[4][7]
Ethanol Slightly Soluble[4][7]
Water Limited solubility[7]
Spectral Data

The structural elucidation of this compound and its derivatives has been accomplished using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) analyses.[1][8] The ultraviolet (UV) absorption spectrum of this compound in methanol shows two maximal peaks at 220 mμ and 325 mμ.[9]

Biological Activity and Mechanism of Action

This compound displays a broad spectrum of biological activities, including antiprotozoal, antibacterial, antifungal, and anticancer properties.[2][3][8]

A primary mechanism of action for this compound is the inhibition of clathrin-mediated endocytosis (CME).[5][10][11] It has been shown to inhibit CME with an IC₅₀ of 2.7 µM in H1299 cells.[5][10] This inhibition is rapid and partially reversible.[10] By disrupting CME, this compound can interfere with various cellular processes, including nutrient uptake, receptor signaling, and pathogen entry.[10][12]

The compound also exhibits cytotoxic effects in cancer cell lines, such as HL-60 human promyelocytic leukemia cells, with an IC₅₀ of 221.3 nM.[4][6] Its anticancer activity is attributed to the induction of DNA damage, an increase in intracellular calcium levels, activation of p38 MAP kinase, and subsequent apoptosis.[3]

Furthermore, this compound has demonstrated antibacterial activity against intracellular Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus fumigatus.[8][13]

Signaling Pathway

The primary signaling pathway affected by this compound is clathrin-mediated endocytosis. The following diagram illustrates the inhibitory effect of this compound on this crucial cellular process.

G Inhibition of Clathrin-Mediated Endocytosis by this compound cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Inhibition of Clathrin-Mediated Endocytosis by this compound Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding AP2 Adaptor Protein 2 (AP2) Receptor->AP2 2. Recruitment Plasma_Membrane Plasma Membrane Clathrin Clathrin AP2->Clathrin 3. Assembly Clathrin_Coated_Pit Clathrin-Coated Pit Formation Clathrin->Clathrin_Coated_Pit Scission Vesicle Scission (Dynamin) Clathrin_Coated_Pit->Scission 4. Invagination This compound This compound This compound->Clathrin_Coated_Pit Inhibits Formation Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Scission->Clathrin_Coated_Vesicle 5. Budding Uncoating Uncoating Clathrin_Coated_Vesicle->Uncoating 6. Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome 7. Fusion

Caption: this compound inhibits clathrin-mediated endocytosis by disrupting the formation of clathrin-coated pits.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from a Streptomyces culture.

G General Workflow for this compound Isolation Start Start Fermentation Fermentation of Streptomyces sp. Start->Fermentation 1 End End Extraction Extraction with Ethyl Acetate (B1210297) Fermentation->Extraction 2 Chromatography1 Silica (B1680970) Gel Column Chromatography Extraction->Chromatography1 3 Bioassay Bioassay-Guided Fractionation Chromatography1->Bioassay 4 Chromatography2 Reversed-Phase HPLC Bioassay->Chromatography2 5 Crystallization Crystallization Chromatography2->Crystallization 6 Structure_Elucidation Spectroscopic Analysis (NMR, MS) Crystallization->Structure_Elucidation 7 Structure_Elucidation->End

Caption: A typical workflow for the isolation and purification of this compound from bacterial culture.

A bioassay-guided fractionation of the ethyl acetate extract from the culture broths of Streptomyces zhaozhouensis has been successfully used to isolate this compound and its derivatives.[8] The process typically involves:

  • Fermentation: Culturing the producing microorganism, such as Streptomyces zhaozhouensis, in a suitable fermentation medium.[8]

  • Extraction: Extracting the culture broth with an organic solvent like ethyl acetate.[8]

  • Chromatography: Subjecting the crude extract to a series of chromatographic separations, such as silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to isolate the active compounds.[14]

  • Structural Elucidation: Determining the structure of the isolated compounds using spectroscopic methods, including ESI-TOF MS and 1D/2D NMR.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial and antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) value.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Serial Dilution: A serial dilution of this compound is prepared in a suitable broth medium in a microtiter plate.

  • Inoculation: The microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[13] For S. aureus, the MIC has been reported to be 0.6 μg/mL.[13]

Intracellular Antibacterial Activity Assay

To assess the efficacy of this compound against intracellular pathogens, a gentamicin (B1671437) protection assay can be employed.

  • Cell Culture: A suitable host cell line, such as bovine mammary epithelial cells (Mac-T), is cultured.[13]

  • Infection: The host cells are infected with the target intracellular bacterium (e.g., S. aureus).[13]

  • Gentamicin Treatment: After an incubation period to allow for bacterial entry, gentamicin is added to the medium to kill any remaining extracellular bacteria.

  • This compound Treatment: The infected cells are then treated with different concentrations of this compound.

  • Cell Lysis and CFU Counting: The host cells are lysed, and the intracellular bacteria are released and plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFU). A reduction in CFU in this compound-treated cells compared to untreated controls indicates intracellular killing activity.[13]

Biosynthesis and Total Synthesis

The biosynthesis of this compound involves an iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery.[15][16][17] The enzymes IkaA, IkaB, and IkaC are involved in constructing the complex polycyclic structure from simple precursors.[17][18] The heterologous expression of the this compound biosynthetic gene cluster has been achieved in Escherichia coli.[16][19]

The total synthesis of this structurally complex natural product has also been a significant challenge and has been accomplished through various synthetic strategies, demonstrating the advancements in modern organic chemistry.[20][21][22]

References

Ikarugamycin: A Technical Guide to its Properties and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Macrolactam Antibiotic Ikarugamycin for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a polycyclic tetramate macrolactam antibiotic. The document summarizes its chemical properties, outlines its primary mechanism of action, and details its effects on cellular pathways, particularly in the context of endocytosis and apoptosis. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound, first isolated from Streptomyces phaeochromogenes, is a well-characterized natural product with significant biological activity. Its fundamental properties are essential for its application in experimental settings.

PropertyValueReference
CAS Number 36531-78-9[1][2]
Molecular Formula C₂₉H₃₈N₂O₄[1][2]
Molecular Weight 478.62 g/mol [2]
Appearance White to light yellow solid[3]
Solubility Soluble in DMF and DMSO; Slightly soluble in Ethanol and Methanol[1]

Biological Activity and Cellular Mechanisms

This compound exhibits a range of biological effects, including antiprotozoal, antibacterial, and potent cytotoxic activities against various cancer cell lines.[1][4] Its primary mechanism of action is the specific inhibition of clathrin-mediated endocytosis (CME), a critical process for the cellular uptake of nutrients, signaling receptors, and other macromolecules.[5][6]

Inhibition of Clathrin-Mediated Endocytosis

This compound has been demonstrated to be a potent and acute inhibitor of CME in multiple cell lines without significantly affecting other endocytic pathways.[1] This specificity makes it a valuable tool for studying the intricate processes of cellular trafficking. The inhibitory effect of this compound on CME is reversible upon its removal.[1]

Induction of Apoptosis

In addition to its effects on endocytosis, this compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a key area of interest for its potential as an anti-neoplastic agent.

The apoptotic cascade initiated by this compound involves several key molecular events:

  • DNA Damage: The compound has been shown to cause genotoxicity, leading to DNA damage.[7]

  • Calcium Mobilization: this compound treatment leads to an increase in intracellular calcium levels.[7]

  • MAP Kinase Activation: It triggers the activation of the p38 MAP kinase signaling pathway, which is partially dependent on the aforementioned increase in intracellular calcium.[7]

  • Caspase Activation: The signaling cascade culminates in the cleavage and activation of initiator caspases (caspase-9 and caspase-8) and the executioner caspase-3.[1][7]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

Ikarugamycin_Apoptosis_Pathway cluster_effects Cellular Effects This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase Increased Intracellular Ca²⁺ This compound->Ca_Increase Caspase_Activation Caspase-9, -8, -3 Activation DNA_Damage->Caspase_Activation p38_MAPK p38 MAP Kinase Activation Ca_Increase->p38_MAPK p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Transferrin_Uptake_Workflow start Culture Cells on Coverslips starve Serum Starvation start->starve treat Incubate with this compound starve->treat pulse Pulse with Labeled Transferrin treat->pulse fix Wash and Fix Cells pulse->fix image Fluorescence Microscopy fix->image quantify Image Quantification and Analysis image->quantify

References

Methodological & Application

Application Notes and Protocols for Ikarugamycin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ikarugamycin (B608069) is a potent natural product with diverse biological activities, making it a valuable tool for in vitro research. These application notes provide an overview of its mechanisms of action and detailed protocols for its use in cell culture experiments.

This compound, originally identified as an antibiotic, is a polycyclic tetramate macrolactam isolated from Streptomyces phaeochromogenes.[1][2][3][4][5][6] Its utility in cell biology research stems from its ability to modulate several key cellular processes. Notably, it is a well-characterized inhibitor of clathrin-mediated endocytosis (CME).[1][7][8][9] Furthermore, recent studies have highlighted its anti-cancer properties, which are attributed to its ability to induce apoptosis and inhibit glycolysis.[1][10][11][12]

Mechanism of Action

This compound exerts its effects through multiple mechanisms:

  • Inhibition of Clathrin-Mediated Endocytosis (CME): this compound selectively inhibits CME, a major pathway for the internalization of cell surface receptors and their ligands, without affecting other endocytic pathways.[7][8][9] This makes it a useful tool for studying the roles of CME in various cellular processes.

  • Induction of Apoptosis: In several cancer cell lines, this compound has been shown to induce programmed cell death (apoptosis). This is achieved through the induction of DNA damage and the activation of caspase cascades, including caspase-3, -8, and -9.[1][10] The p38 MAP kinase signaling pathway has also been implicated in this compound-induced apoptosis.[10]

  • Inhibition of Glycolysis: this compound targets and inhibits hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[11][12][13][14] By disrupting glucose metabolism, this compound can impede the proliferation of cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).

  • Modulation of Immune Responses: this compound has been identified as a stimulator of dendritic cell (DC) function. By inhibiting HK2 in DCs, it enhances their antigen-presenting capabilities, suggesting a potential role in cancer immunotherapy.[13][14]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: IC₅₀ Values of this compound in Different Cell Lines
Cell LineAssayIC₅₀ ValueIncubation TimeReference
H1299 (Human non-small cell lung carcinoma)Transferrin Receptor Uptake (CME Inhibition)2.7 µM1 hour[7][9]
HL-60 (Human promyelocytic leukemia)Cell Viability221.3 nM24 hours[10]
MAC-T (Bovine mammary epithelial)Cytotoxicity9.2 µg/mL48 hours[2][4]
Table 2: Effects of this compound on Biochemical Parameters
Cell LineTreatment ConcentrationParameter MeasuredEffectReference
MDA-MB-231 & MCF-7 (Human breast cancer)Not specifiedLactate ProductionMarkedly reduced (P < 0.05)[12]
MDA-MB-231 & MCF-7 (Human breast cancer)Not specifiedHexokinase ActivityReduced (P < 0.05, <0.01)[12]
MDA-MB-231 & MCF-7 (Human breast cancer)Not specifiedHK-2 and TF Protein ExpressionSignificantly downregulated (P < 0.05, P < 0.01)[12]
S. aureus5 µg/mLIntracellular Bacteria85-90% killed[2][6]

Experimental Protocols

Here are detailed protocols for common experiments involving this compound treatment in cell culture.

Protocol 1: General this compound Stock Solution Preparation and Cell Treatment

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) as described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)

Materials:

  • Cells of interest

  • This compound stock solution

  • Luminogenic or fluorogenic caspase-3/7 substrate

  • Lysis buffer

  • White or black 96-well plates suitable for luminescence or fluorescence measurements

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay: After the treatment period, follow the manufacturer's instructions for the chosen caspase-3/7 assay kit. This typically involves:

    • Adding the caspase-3/7 reagent (containing the substrate and lysis buffer) directly to the wells.

    • Incubating at room temperature for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the luminescence or fluorescence signal using the appropriate plate reader.

  • Analysis: The signal intensity is directly proportional to the caspase-3/7 activity and thus the level of apoptosis.

Protocol 4: Western Blot for Protein Expression Analysis (e.g., HK2)

Materials:

  • Cells of interest

  • This compound stock solution

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-HK2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Primary Mechanisms of Action cluster_1 Inhibition of Clathrin-Mediated Endocytosis cluster_2 Inhibition of Glycolysis cluster_3 Induction of Apoptosis This compound This compound Clathrin Clathrin This compound->Clathrin inhibits HK2 HK2 This compound->HK2 inhibits DNA_Damage DNA_Damage This compound->DNA_Damage induces p38_MAPK p38_MAPK This compound->p38_MAPK activates Endocytosis Endocytosis Clathrin->Endocytosis mediates Glycolysis Glycolysis HK2->Glycolysis catalyzes first step of Cancer_Cell_Proliferation Cancer_Cell_Proliferation Glycolysis->Cancer_Cell_Proliferation promotes Caspase_Activation Caspase_Activation DNA_Damage->Caspase_Activation leads to p38_MAPK->Caspase_Activation contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Overview of this compound's main cellular mechanisms.

G cluster_workflow Experimental Workflow: Assessing this compound's Effects cluster_assays Downstream Assays start Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis protein_expression Protein Expression (e.g., Western Blot for HK2) treatment->protein_expression endocytosis_assay Endocytosis Assay (e.g., Transferrin Uptake) treatment->endocytosis_assay

Caption: A typical experimental workflow for studying this compound.

G cluster_pathway Apoptosis Induction Pathway This compound This compound p38_MAPK p38 MAP Kinase Activation This compound->p38_MAPK DNA_Damage DNA Damage This compound->DNA_Damage Caspase_8 Caspase-8 Activation (Initiator) p38_MAPK->Caspase_8 Caspase_9 Caspase-9 Activation (Initiator) DNA_Damage->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

References

Application Notes and Protocols for Ikarugamycin in In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ikarugamycin in in vitro antibacterial assays. This document outlines the necessary protocols for determining the antibacterial efficacy of this compound, including its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its activity against intracellular bacteria. Additionally, protocols for assessing the cytotoxicity of this compound are detailed to establish a therapeutic window.

Introduction to this compound

This compound is a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes var. ikaruganensis.[1][2] It has demonstrated a range of biological activities, including antiprotozoal, antitumor, and antibacterial effects.[1][3] Its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), make it a compound of interest for further investigation in the face of rising antimicrobial resistance.[4][5]

Quantitative Data Summary

The antibacterial activity of this compound against various bacterial strains, along with its cytotoxic profile, is summarized in the tables below. This data has been compiled from published in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.6[6][7][8]
Methicillin-Resistant Staphylococcus aureus (MRSA)1-4[4][9]
Escherichia coli>64[9]

Table 2: Minimum Bactericidal Concentration (MBC) and Intracellular Activity of this compound

Bacterial StrainParameterConcentration (µg/mL)EffectReference
Staphylococcus aureusMBC599.9% reduction in CFU/mL[6]
Intracellular S. aureusEffective Concentration585-90% killing of intracellular bacteria[1][6][10]

Table 3: Cytotoxicity of this compound

Cell LineParameterConcentration (µg/mL)Reference
Bovine Mammary Epithelial Cells (Mac-T)IC₅₀9.2[6][7][10]
Human Lung Carcinoma (H1299)IC₅₀2.7 µM (approximated)[9][11]

Experimental Protocols

Detailed methodologies for key in vitro antibacterial and cytotoxicity assays are provided below. These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and reservoirs

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Ensure the concentration range is appropriate to determine the MIC.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][10]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 100 µL aliquot.

  • Plating: Spread the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]

Intracellular Antibacterial Activity Assay (Gentamicin Protection Assay)

This assay determines the ability of an antimicrobial agent to kill bacteria that have invaded and reside within host cells.[1][14]

Materials:

  • Eukaryotic cell line (e.g., Mac-T cells)

  • Cell culture medium

  • Staphylococcus aureus

  • This compound

  • Gentamicin (B1671437)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., Triton X-100)

  • Sterile water

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the eukaryotic cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Bacterial Infection: Infect the cell monolayer with S. aureus at a specific multiplicity of infection (MOI) and incubate to allow for bacterial invasion.

  • Extracellular Bacteria Removal: Wash the cells with PBS and then add a medium containing a high concentration of gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill extracellular bacteria. Incubate for a defined period.

  • This compound Treatment: Wash the cells again with PBS to remove the gentamicin and then add a medium containing various concentrations of this compound (e.g., 1x, 4x, 8x MIC).

  • Incubation: Incubate the plate for a set time (e.g., 3 hours) to allow this compound to act on the intracellular bacteria.

  • Cell Lysis and Plating: Wash the cells, lyse them with a cell lysis buffer, and perform serial dilutions of the lysate. Plate the dilutions on MHA plates to determine the number of surviving intracellular bacteria (CFU/mL).

Cytotoxicity Assay (Resazurin Assay)

This assay evaluates the cytotoxic effect of a compound on a cell line by measuring cell viability.[14]

Materials:

  • Eukaryotic cell line (e.g., Mac-T cells)

  • Cell culture medium

  • This compound

  • Resazurin (B115843) solution

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 48 hours.

  • This compound Treatment: Expose the cells to increasing concentrations of this compound for a specific duration (e.g., 3 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate. Viable cells will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of the cell population) can be determined by plotting a dose-response curve.

Mechanism of Action

This compound belongs to the polycyclic tetramate macrolactams (PTMs) class of natural products.[1] While its precise antibacterial mechanism of action is not fully elucidated, it is known to inhibit clathrin-mediated endocytosis in mammalian cells.[3][11] This process is crucial for various cellular functions, but its direct link to antibacterial activity is still under investigation. It is hypothesized that this compound may interfere with essential cellular processes in bacteria that share some similarities with eukaryotic endocytosis or that it may have other, as-yet-unidentified bacterial targets.

Visualizations

experimental_workflow_mic_mbc cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of this compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate incubate_mic Incubate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC & higher wells read_mic->subculture plate_agar Plate on MHA subculture->plate_agar incubate_mbc Incubate (35°C, 18-24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

intracellular_assay_workflow seed_cells Seed Eukaryotic Cells infect_cells Infect with Bacteria seed_cells->infect_cells gentamicin_treatment Gentamicin Treatment (Kill extracellular bacteria) infect_cells->gentamicin_treatment wash_cells1 Wash Cells gentamicin_treatment->wash_cells1 ikarugamycin_treatment Treat with this compound wash_cells1->ikarugamycin_treatment wash_cells2 Wash Cells ikarugamycin_treatment->wash_cells2 lyse_cells Lyse Cells wash_cells2->lyse_cells plate_lysate Plate Lysate & Count CFU lyse_cells->plate_lysate

Caption: Gentamicin protection assay workflow.

logical_relationship start In Vitro Assay mic Determine MIC start->mic intracellular Intracellular Assay start->intracellular cytotoxicity Cytotoxicity Assay (IC50) start->cytotoxicity mbc Determine MBC mic->mbc evaluate Evaluate Therapeutic Potential mbc->evaluate intracellular->evaluate cytotoxicity->evaluate

Caption: Logical flow of in vitro evaluation.

References

Application Notes and Protocols for Utilizing Ikarugamycin in Clathrin-Mediated Endocytosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin (IKA) is a macrolactam antibiotic that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] CME is a crucial cellular process responsible for the internalization of a wide array of molecules, including nutrients, growth factors, and receptors, and is also exploited by pathogens for cellular entry. The ability of this compound to specifically disrupt this pathway without affecting other endocytic routes, such as caveolae-mediated or clathrin-independent endocytosis, makes it a valuable tool for studying the intricacies of CME.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in cell-based assays to investigate CME.

Data Presentation

Quantitative Analysis of this compound's Inhibitory Effects on Clathrin-Mediated Endocytosis

The following table summarizes the quantitative data on the efficacy of this compound in inhibiting CME across various cell lines and targeting different receptors.

Cell LineReceptor TargetedLigand/CargoThis compound ConcentrationIncubation Time% Inhibition of Uptake (relative to control)IC50Reference
H1299Transferrin Receptor (TfnR)Transferrin4 µM3 hours~80%2.7 ± 0.3 µM[1]
HCC366Transferrin Receptor (TfnR)Transferrin4 µM3 hours~80%Not Reported[1]
ARPE-19Transferrin Receptor (TfnR)Transferrin4 µM3 hours~80%Not Reported[1]
H1437Transferrin Receptor (TfnR)Transferrin4 µM3 hours~50%Not Reported[1]
HBEC3KTTransferrin Receptor (TfnR)Transferrin4 µM3 hours~50%Not Reported[1]
H1299Epidermal Growth Factor Receptor (EGFR)EGF4 µM3 hoursSignificant InhibitionNot Reported[1]
ARPE-19Low-Density Lipoprotein Receptor (LDLR)LDL4 µM3 hoursSignificant InhibitionNot Reported[1]
H1299N/A (Caveolae-mediated endocytosis)Albumin1-4 µM3 hoursNo significant inhibitionNot Reported[1]
H1299N/A (Clathrin-independent endocytosis)CD44/CD591-4 µM3 hoursNo significant inhibitionNot Reported[1]

Experimental Protocols

Protocol 1: Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis Inhibition by this compound

This protocol details the procedure for quantifying the inhibition of CME by this compound using a transferrin (Tfn) uptake assay. Transferrin is a well-established cargo for CME.

Materials:

  • Cells of interest (e.g., H1299, HeLa, ARPE-19)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (from a stock solution in DMSO)

  • Labeled Transferrin (e.g., Alexa Fluor™ 488 conjugate)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass coverslips (for microscopy) or in multi-well plates (for flow cytometry) to achieve 60-70% confluency on the day of the experiment.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM, including a 4 µM concentration).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the this compound-containing or vehicle control medium to the cells.

    • Incubate for 1 to 3 hours at 37°C and 5% CO2.

  • Starvation and Ligand Binding:

    • Aspirate the this compound/vehicle medium and wash the cells twice with ice-cold PBS.

    • Add serum-free medium containing labeled transferrin (e.g., 50 µg/mL) to the cells.

    • Incubate on ice for 10 minutes to allow for surface binding of transferrin without internalization.

  • Internalization:

    • To initiate endocytosis, transfer the plates to a 37°C incubator for a defined period (e.g., 0, 2, 5, or 10 minutes).

  • Stopping Internalization and Removing Surface-Bound Ligand:

    • To stop the uptake, immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • To remove non-internalized, surface-bound transferrin, wash the cells twice with ice-cold acid wash buffer for 1 minute each.

    • Wash twice more with ice-cold PBS.

  • Quantification:

    • For Microscopy:

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash three times with PBS.

      • Mount the coverslips on slides with a suitable mounting medium.

      • Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ).

    • For Flow Cytometry:

      • Trypsinize the cells and resuspend them in PBS.

      • Analyze the fluorescence intensity of the cell population using a flow cytometer.

Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity

It is crucial to assess the cytotoxicity of this compound at the concentrations and incubation times used for CME inhibition assays, as long-term exposure can be toxic.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (from a stock solution in DMSO)

  • Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or Resazurin-based assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at concentrations ranging from those used in the endocytosis assay to higher concentrations (e.g., 1 µM to 50 µM).

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Aspirate the medium and add the this compound-containing or control medium to the wells.

  • Incubation: Incubate the plate for the same duration as the endocytosis experiment (e.g., 1-3 hours) and for longer periods (e.g., 24, 48 hours) to assess long-term toxicity.

  • Viability Measurement:

    • Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway of Clathrin-Mediated Endocytosis and this compound's Point of Intervention

CME_Pathway receptor Receptor adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor ligand Ligand ligand->receptor plasma_membrane Plasma Membrane clathrin Clathrin Triskelion adaptor->clathrin pit Clathrin-Coated Pit (CCP) clathrin->pit Assembly vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Scission This compound This compound This compound->pit Disrupts CCP morphology and dynamics uncoating Uncoating vesicle->uncoating endosome Early Endosome uncoating->endosome

Caption: this compound inhibits CME by disrupting clathrin-coated pit morphology and dynamics.

Experimental Workflow for Studying CME Inhibition with this compound

Experimental_Workflow start Start: Seed Cells pretreatment Pre-treat with this compound (or Vehicle Control) start->pretreatment binding Bind Labeled Ligand (e.g., Transferrin) on Ice pretreatment->binding internalization Induce Internalization (Shift to 37°C) binding->internalization stop Stop Uptake & Remove Surface Ligand (Acid Wash) internalization->stop quantify Quantify Internalized Ligand stop->quantify microscopy Fluorescence Microscopy quantify->microscopy flow Flow Cytometry quantify->flow end End: Analyze Data microscopy->end flow->end

Caption: Workflow for assessing this compound's effect on clathrin-mediated endocytosis.

References

Ikarugamycin: A Potent Tool for Elucidating Endocytic Trafficking Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ikarugamycin is a macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes.[1][2] While initially recognized for its antiprotozoal and antimicrobial properties, this compound has emerged as a valuable chemical tool for cell biologists, particularly in the study of endocytosis.[3][4][5] This application note provides a comprehensive overview of this compound's utility as a specific inhibitor of clathrin-mediated endocytosis (CME), offering detailed protocols for its application in research settings.

Mechanism of Action

This compound selectively inhibits clathrin-mediated endocytosis.[1][6] Biochemical and microscopy-based experiments have demonstrated that this compound disrupts the morphology and dynamics of clathrin-coated pits (CCPs) at the plasma membrane.[6] This disruption leads to a redistribution of essential CME machinery components, such as the adaptor protein 2 (AP2) and clathrin heavy chain (CHC), effectively halting the internalization of cargo that relies on this pathway.[2][6] Notably, this compound does not affect other endocytic pathways, such as caveolae-mediated endocytosis (CavME) or clathrin-independent endocytosis (CIE), making it a specific tool for dissecting the roles of CME in various cellular processes.[6]

Applications in Research

This compound's specific and acute inhibition of CME makes it an ideal tool for:

  • Distinguishing between endocytic pathways: Researchers can use this compound to determine whether the internalization of a specific receptor, ligand, or nanoparticle is dependent on clathrin-mediated endocytosis.[6]

  • Studying the kinetics of CME: The rapid and reversible nature of this compound's inhibitory effects allows for precise temporal control in experiments designed to study the dynamics of CCP formation and cargo internalization.[6][7]

  • Investigating the cellular functions of CME: By selectively blocking CME, scientists can explore its role in a wide range of cellular processes, including nutrient uptake, receptor signaling, and pathogen entry.[7][8] For instance, it has been used to study the uptake of transferrin, low-density lipoprotein (LDL), and the epidermal growth factor receptor (EGFR).[6][7]

  • Drug development and delivery: Understanding how therapeutic agents are internalized by cells is crucial for designing effective drug delivery systems. This compound can be employed to assess the role of CME in the uptake of novel drug candidates and nanocarriers.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on clathrin-mediated endocytosis.

ParameterCell LineValueReference
IC50 (TfnR uptake) H12992.7 ± 0.3 µM[6][8]
Inhibition of TfnR uptake (4 µM IKA) H1299~80%[6]
HCC366~80%[6]
ARPE-19~80%[6]
H1437~50%[6]
HBEC3KT~50%[6]
IC50 (Cytotoxicity) HL-60~220 nM[6]
IC50 (Cytotoxicity) MAC-T9.2 µg/mL[5]

Note: The cytotoxic effects of this compound are observed at different concentrations and incubation times depending on the cell line. It is crucial to determine the optimal non-toxic concentration and incubation time for each experimental system. Short-term incubations (≤30 min) with concentrations around 4 µM are recommended to ensure specific inhibition of CME without significant cytotoxicity.[6]

Visualizing the Impact of this compound

Mechanism of this compound Action on Clathrin-Mediated Endocytosis cluster_0 Plasma Membrane cluster_1 Cytosol receptor Receptor adaptor Adaptor Proteins (AP2) receptor->adaptor Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin adaptor->clathrin Recruitment ccp Clathrin-Coated Pit (CCP) clathrin->ccp Assembly ccv Clathrin-Coated Vesicle (CCV) ccp->ccv Invagination & Scission early_endosome Early Endosome ccv->early_endosome Trafficking This compound This compound This compound->ccp Disrupts Morphology & Dynamics

Caption: this compound inhibits clathrin-mediated endocytosis by disrupting clathrin-coated pit dynamics.

Experimental Protocols

Protocol 1: Transferrin (Tfn) Uptake Assay to Measure CME Inhibition

This protocol details the procedure to quantify the inhibition of clathrin-mediated endocytosis by this compound using fluorescently labeled transferrin.

Materials:

  • Cells of interest (e.g., H1299, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Secondary antibody conjugated to HRP (if using an antibody-based detection method)

  • OPD (o-phenylenediamine dihydrochloride) or other suitable HRP substrate

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 15-60 minutes) at 37°C. A concentration range of 1-10 µM is a good starting point.

  • Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of 2-5 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.

  • Stop Uptake and Remove Surface-Bound Tfn: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice. Repeat the acid wash.

  • Fixation and Permeabilization: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash three times with PBS. If required for your detection method, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Quantification:

    • Fluorescence Microscopy: Acquire images of the cells using a fluorescence microscope. The fluorescence intensity inside the cells is proportional to the amount of internalized transferrin.

    • Plate Reader: If using a plate reader, quantify the total fluorescence per well.

  • Data Analysis: Normalize the fluorescence intensity of the this compound-treated wells to the vehicle control wells. Plot the normalized uptake against the this compound concentration to determine the IC50 value.

Workflow for Transferrin Uptake Assay A Seed Cells B Serum Starve A->B C Treat with this compound B->C D Add Fluorescent Transferrin C->D E Stop Uptake & Acid Wash D->E F Fix & Permeabilize E->F G Quantify Internalized Tfn F->G

Caption: A streamlined workflow for assessing CME inhibition using a transferrin uptake assay.

Protocol 2: Cell Viability Assay

This protocol is essential to determine the cytotoxic effects of this compound on the chosen cell line and to establish a non-toxic working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired duration (e.g., 1, 3, 6, 24 hours) to match the planned endocytosis experiments.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings of the this compound-treated wells to the vehicle control wells. Plot the percentage of viable cells against the this compound concentration to determine the cytotoxic concentration range.

Protocol 3: Reversibility Assay

This protocol assesses whether the inhibitory effect of this compound on CME is reversible upon its removal.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 of Protocol 1.

  • This compound Treatment: Treat the cells with an inhibitory concentration of this compound (e.g., 10 µM) for a short period (e.g., 15 minutes).

  • Washout: For the washout group, aspirate the this compound-containing medium and wash the cells three times with warm, serum-free medium. Then, incubate the cells in fresh, this compound-free medium for a recovery period (e.g., 1-3 hours). The control group remains in the this compound-containing medium.

  • Transferrin Uptake: Proceed with the transferrin uptake assay as described in steps 4-8 of Protocol 1 for both the washout and control groups.

  • Data Analysis: Compare the level of transferrin uptake in the washout group to the control group and to untreated cells. A significant recovery of uptake in the washout group indicates that the inhibitory effect of this compound is reversible.

This compound is a potent and specific inhibitor of clathrin-mediated endocytosis, making it an invaluable tool for researchers in cell biology and drug development.[1][6] By carefully selecting the appropriate concentration and incubation time, scientists can effectively dissect the intricate mechanisms of endocytic trafficking and its role in cellular physiology and disease. The protocols provided herein offer a starting point for utilizing this compound to explore the fascinating world of endocytosis.

References

Application Notes and Protocols for In Vivo Administration of Ikarugamycin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin (B608069) (IKA) is a polycyclic tetramate macrolactam antibiotic isolated from the bacterium Streptomyces phaeochromogenes. It has demonstrated a range of biological activities, including antiprotozoal, antifungal, and antibacterial effects.[1][2] More recently, this compound has garnered significant interest for its potential as an anticancer agent.[3][4] In vivo studies in mouse models have shown its ability to inhibit tumor growth, particularly in pancreatic and fibrosarcoma models, by targeting key metabolic pathways and modulating the immune response.[3] These application notes provide a detailed overview and protocols for the in vivo administration of this compound in mouse models based on currently available scientific literature.

Core Applications in Mouse Models

The primary in vivo application of this compound in mouse models has been in the field of oncology . Key applications include:

  • Inhibition of Pancreatic Ductal Adenocarcinoma (PDAC) Growth: this compound has been shown to reduce tumor size in PDAC xenograft models.[3]

  • Enhancement of Chemotherapy: It increases the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents like gemcitabine.[3]

  • Combination Immunotherapy: In fibrosarcoma models, this compound enhances the efficacy of systemic chemotherapy, such as oxaliplatin (B1677828), by stimulating the antigen-presenting function of dendritic cells (DCs).[4]

Mechanism of Action

This compound's primary mechanism of action in cancer models involves the inhibition of Hexokinase 2 (HK2) , a key enzyme in the glycolysis pathway.[3][4] By targeting HK2, this compound:

  • Inhibits Glycolysis: This leads to a reduction in the glycolytic flux in cancer cells, which are often highly dependent on this metabolic pathway for energy production (the Warburg effect).[3]

  • Stimulates Dendritic Cell (DC) Maturation: Inhibition of HK2 in dendritic cells enhances their antigen-presenting potential, leading to an improved anti-tumor immune response.[4]

Below is a signaling pathway diagram illustrating the mechanism of action of this compound.

Ikarugamycin_Mechanism cluster_tumor_cell In Tumor Cell cluster_dc In Dendritic Cell This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits DC Dendritic Cell (DC) This compound->DC Acts on Glycolysis Glycolysis HK2->Glycolysis Catalyzes Reduced_Proliferation Reduced Proliferation & Increased Apoptosis Glycolysis->Reduced_Proliferation Leads to TumorCell Tumor Cell AntigenPresentation Antigen Presentation DC->AntigenPresentation Enhances T_Cell_Activation T-Cell Activation AntigenPresentation->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Mechanism of Action of this compound.

Quantitative Data from In Vivo Mouse Models

The following tables summarize quantitative data from key studies on the in vivo administration of this compound.

Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Volume (Day 21)Body Weight ChangeReference
Control (DMSO)i.p. injection, 3x/week for 3 weeks~1200 mm³No significant change[3]
This compound (1 mg/kg)i.p. injection, 3x/week for 3 weeks~800 mm³No significant change[3]
This compound (2 mg/kg)i.p. injection, 3x/week for 3 weeks~500 mm³No significant change[3]

Table 2: Efficacy of this compound in Combination with Oxaliplatin in a Fibrosarcoma Mouse Model

Treatment GroupDosage & AdministrationMedian SurvivalTumor GrowthReference
Control-~25 daysProgressive growth[4]
This compound aloneIntratumoral injectionNo significant effect on survivalNo reduction in tumor growth[4]
Oxaliplatin aloneSystemic chemotherapy~35 daysReduced tumor growth[4]
This compound + OxaliplatinCombination therapy> 40 daysSignificantly reduced tumor growth[4]

Table 3: Immunohistochemical Analysis of Pancreatic Cancer Xenografts

Treatment GroupPCNA Positive Cells (%) (Proliferation Marker)Cleaved Caspase-3 Positive Cells (%) (Apoptosis Marker)Reference
Control (DMSO)HighLow[3]
This compound (2 mg/kg)Significantly ReducedSignificantly Increased[3]

Table 4: Flow Cytometry Analysis of Dendritic Cells in Fibrosarcoma Tumors

Treatment GroupMature Dendritic Cells (CD11c+CD86+) (%)Reference
ControlBaseline[4]
This compound + OxaliplatinSignificantly Increased[4]

Experimental Protocols

Protocol 1: Pancreatic Cancer Xenograft Mouse Model

This protocol is based on studies investigating the effect of this compound on pancreatic ductal adenocarcinoma (PDAC) xenografts.[3]

Materials:

  • Athymic nude mice (nu/nu)

  • PANC-1 human pancreatic cancer cells

  • Matrigel

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture PANC-1 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable (approximately 50-100 mm³), measure the tumor volume every three days using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Control Group: Administer the vehicle (e.g., DMSO diluted in PBS) via intraperitoneal (i.p.) injection.

    • This compound Group(s): Administer this compound at the desired concentration (e.g., 1 mg/kg or 2 mg/kg) via i.p. injection.

    • Administer treatments three times a week for three weeks.

  • Data Collection:

    • Continue to measure tumor volume and body weight every three days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PCNA and cleaved caspase-3, real-time qPCR for glycolytic genes).

Xenograft_Workflow start Start cell_culture Culture PANC-1 Cells start->cell_culture cell_prep Prepare Cell Suspension (5x10^6 cells/100µL in Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into Athymic Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (i.p., 3x/week for 3 weeks) randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint: Euthanize & Excise Tumors data_collection->endpoint analysis Tumor Analysis (IHC, qPCR) endpoint->analysis end End analysis->end

Pancreatic Cancer Xenograft Workflow.

Protocol 2: Combination Therapy in a Syngeneic Fibrosarcoma Mouse Model

This protocol is based on a study evaluating the synergistic effect of this compound and oxaliplatin in an immunocompetent mouse model.[4]

Materials:

  • C57BL/6 mice

  • MCA205 fibrosarcoma cells[1]

  • This compound

  • Oxaliplatin

  • PBS

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture MCA205 cells and prepare a suspension in PBS at a concentration of 1 x 10⁶ cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth, and once tumors are established, randomize mice into treatment groups.

  • Treatment Administration:

    • This compound: Administer via intratumoral injection.

    • Oxaliplatin: Administer systemically (e.g., i.p. injection).

    • Combination Group: Administer both this compound and oxaliplatin.

  • Data Collection:

    • Monitor tumor growth and mouse survival.

    • At the end of the study, or at specified time points, euthanize mice and harvest tumors for analysis, such as flow cytometry to assess the infiltration and maturation of dendritic cells.

Toxicology and Safety Profile

While comprehensive in vivo toxicology studies for this compound in mice are not extensively documented in the public domain, some information is available:

  • In Vitro Cytotoxicity: this compound has an IC50 in the range of 1-10 µM against various cancer cell lines.[3]

  • In Vivo Observations: In the pancreatic cancer xenograft study, no overt cytotoxicity was observed at doses of 1 and 2 mg/kg administered intraperitoneally three times a week for three weeks, as indicated by stable body weights of the treated mice.[3]

  • Historical Reports: An early report on this compound mentioned that it exhibited strong cytotoxicity and caused hemorrhage, suggesting potential for toxicity at higher doses or with different administration routes.[2]

Recommendations for Future Studies:

For researchers planning to use this compound in vivo, it is crucial to conduct preliminary dose-finding and toxicity studies. These should include:

  • Acute Toxicity Study (LD50 determination): To determine the median lethal dose.

  • Sub-chronic Toxicity Studies: To evaluate the effects of repeated dosing over a longer period.

  • Monitoring: Regular monitoring of animal health, including body weight, food and water intake, and general behavior.

  • Histopathology: At the end of the study, a comprehensive histopathological examination of major organs (liver, kidney, spleen, heart, lungs) should be performed to identify any potential organ damage.

Disclaimer: The information provided in these application notes is for research purposes only and is based on published scientific literature. Researchers should always adhere to their institution's animal care and use guidelines and conduct their own risk assessments before initiating any in vivo experiments.

References

Ikarugamycin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam antibiotic isolated from the bacterium Streptomyces phaeochromogenes. It has garnered significant interest in the scientific community due to its diverse biological activities, including antiprotozoal, antibacterial, and cytotoxic properties. Notably, this compound is a potent inhibitor of clathrin-mediated endocytosis (CME), a crucial cellular process for nutrient uptake, signal transduction, and pathogen entry. These characteristics make this compound a valuable tool for studying various cellular pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the preparation of this compound stock solutions, along with guidelines for its storage and use in common experimental assays.

Physicochemical Properties and Solubility

Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble1 mg/mLHeating and sonication may be required[1]. A 1 mg/mL stock solution in DMSO is commonly used[2].
Dimethylformamide (DMF)Soluble-
EthanolSoluble-
MethanolSoluble1 mg/mLHeating and sonication may be required[1].
ChloroformSoluble1 mg/mLHeating and sonication may be required[1].
WaterLimited solubility-

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO to 1 mg of this compound.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If the compound does not readily dissolve, gentle heating in a water bath and/or sonication may be applied to facilitate dissolution[1].

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage of this compound is essential to maintain its biological activity.

Storage Conditions:

FormStorage TemperatureStability
Solid Powder-20°CStable for at least 3 years[1].
Stock Solution (in DMSO)-20°C or -80°CStable for up to 3 months at -20°C[1]. Some protocols recommend storage at -80°C[2]. 1000x stock solutions in 100% DMSO are stable for up to 2 months at -20°C.

Handling Precautions:

  • This compound is toxic if swallowed. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Experimental Protocols

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a well-characterized inhibitor of CME, with a reported IC50 of 2.7 µM in H1299 cells. This protocol provides a general workflow for assessing the inhibitory effect of this compound on CME using a fluorescently labeled cargo that is internalized via this pathway (e.g., transferrin).

Experimental Workflow for CME Inhibition Assay

cluster_0 Cell Culture and Treatment cluster_1 Cargo Internalization cluster_2 Signal Detection and Analysis a Seed cells in a suitable plate b Pre-treat cells with this compound (e.g., 1 hour) a->b c Add fluorescently labeled cargo (e.g., fluorescent transferrin) b->c d Incubate for a defined period (e.g., 5-30 minutes) c->d e Wash cells to remove unbound cargo d->e f Fix cells (optional) e->f g Quantify internalized cargo (e.g., flow cytometry, fluorescence microscopy) f->g

Caption: Workflow for assessing this compound's inhibition of CME.

Protocol:

  • Cell Seeding: Seed cells (e.g., H1299, HeLa) in a suitable format (e.g., 96-well plate for flow cytometry, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) in serum-free media for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

  • Cargo Internalization: Add a fluorescently labeled cargo that is known to be internalized via CME (e.g., Alexa Fluor-conjugated transferrin) to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Washing: Place the plate on ice and wash the cells with ice-cold PBS to stop endocytosis and remove unbound cargo.

  • Analysis: Quantify the amount of internalized cargo using a suitable method:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity.

    • Fluorescence Microscopy: Acquire images and quantify the intracellular fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of cargo uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Induction Assay

This compound has been shown to induce apoptosis in various cancer cell lines. This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Protocol for Annexin V/PI Apoptosis Assay

cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis a Treat cells with this compound for a specified time (e.g., 24-48 hours) b Harvest cells (including supernatant) a->b c Wash with PBS b->c d Resuspend in Annexin V binding buffer c->d e Add Annexin V-FITC and PI d->e f Incubate in the dark e->f g Acquire data on a flow cytometer f->g h Analyze cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic g->h

Caption: Workflow for assessing this compound-induced apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration (e.g., 24-48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsinization).

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways Affected by this compound

This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.

Inhibition of Clathrin-Mediated Endocytosis

This compound is a potent inhibitor of the formation of clathrin-coated pits at the plasma membrane, which is the initial step of CME. This inhibition disrupts the internalization of a wide range of cargo molecules that rely on this pathway.

Clathrin-Mediated Endocytosis Pathway Inhibition by this compound

cluster_0 Plasma Membrane cluster_1 Cytosol receptor Receptor ap2 AP2 Adaptor receptor->ap2 Recruitment cargo Cargo cargo->receptor Binding clathrin Clathrin ap2->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly This compound This compound This compound->pit Blocks Formation inhibition Inhibition

Caption: this compound inhibits the formation of clathrin-coated pits.

Induction of Apoptosis via p38 MAPK Pathway

In some cancer cell lines, this compound has been shown to induce apoptosis through a mechanism involving an increase in intracellular calcium levels and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This compound-Induced Apoptosis Signaling Pathway

This compound This compound ca2_increase ↑ Intracellular Ca²⁺ This compound->ca2_increase mkk3_6 MKK3/6 ca2_increase->mkk3_6 Activation p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylation caspases Caspase Cascade p38_mapk->caspases Activation apoptosis Apoptosis caspases->apoptosis

Caption: this compound induces apoptosis via Ca²⁺ and p38 MAPK.

Summary of Quantitative Data

The following table summarizes key quantitative data for the biological activities of this compound.

ActivityCell Line / OrganismMetricValueReference
CME InhibitionH1299IC502.7 µM[1]
CytotoxicityHL-60IC50221.3 nM
CytotoxicityMAC-TIC509.2 µg/mL
AntibacterialStaphylococcus aureusMIC0.6 µg/mL
AntibacterialMethicillin-resistant S. aureus (MRSA)MIC2-4 µg/mL[3]
AntifungalCandida albicansMIC4 µg/mL[3]
AntifungalAspergillus fumigatusMIC4-8 µg/mL[3]
AntiprotozoalTrichomonas vaginalisIC500.3-1.25 µg/mL

Disclaimer: This document is intended for research use only. This compound is a potent bioactive compound and should be handled with care by trained professionals. Always consult the relevant safety data sheets and published literature before use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the purification and analysis of Ikarugamycin (B608069) using High-Performance Liquid Chromatography (HPLC). This compound, a polycyclic tetramic acid macrolactam produced by Streptomyces species, exhibits a range of biological activities, including antifungal and antibacterial properties.[1][2] The methods outlined below are designed to facilitate the isolation of this compound from complex mixtures such as fermentation broths and to provide accurate analytical procedures for its characterization and quantification.

Introduction to this compound and HPLC Methods

This compound is a natural product with the molecular formula C29H38N2O4 and a molecular weight of 478.62.[3] Its potent biological activities make it a compound of interest for drug discovery and development.[2][4] HPLC is a powerful technique for the separation, identification, and quantification of this compound from its derivatives and other impurities.[1] Reversed-phase HPLC is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

HPLC Methodologies: Purification and Analysis

Two primary HPLC applications for this compound are described: a semi-preparative method for purification and an analytical method for quantification and purity assessment.

Recommended HPLC Parameters

The following tables summarize the recommended HPLC conditions for both the purification and analysis of this compound.

Table 1: Semi-Preparative HPLC for this compound Purification

ParameterRecommended Conditions
Column Agilent Zorbax RX-C8
Dimensions 9.4 x 250 mm
Particle Size 7 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (CH3CN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from 10% to 40% CH3CN over 36 minutes[1]
Flow Rate 3.0 mL/min[1]
Detection UV at 210 nm and 280 nm[1]
Injection Volume Dependent on sample concentration

Table 2: Analytical HPLC for this compound Analysis

ParameterRecommended Conditions
Column C8 or C18 Reversed-Phase Column (e.g., Agilent Zorbax RX-C8 or equivalent)
Dimensions 4.6 x 150 mm or 4.6 x 250 mm
Particle Size 3.5 µm or 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile (CH3CN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Optimized based on analytical separation needs (e.g., a faster gradient than preparative)
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Diode Array Detector (DAD) scanning for optimal wavelength (210 nm and 280 nm are good starting points)[1]
Injection Volume 5 - 20 µL

Experimental Protocols

Sample Preparation from Streptomyces Culture

This protocol describes the extraction of this compound from a liquid culture of a producing Streptomyces strain.

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium.

  • Extraction of Aqueous Crude Extract (ACE):

    • To the culture broth, add an equal volume of acetone (B3395972) and agitate thoroughly.

    • Evaporate the acetone under reduced pressure to yield an aqueous crude extract (ACE).[1]

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the ACE with an equal volume of ethyl acetate (B1210297).[1]

    • Separate the organic and aqueous layers. The this compound will be in the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude extract.

  • Solubilization for HPLC:

    • This compound is soluble in DMSO, chloroform, and methanol (B129727) with heating and sonication.[3]

    • For reversed-phase HPLC, dissolve the crude extract in a minimal amount of DMSO or methanol and then dilute with the initial mobile phase composition to the desired concentration. Ensure the final solution is filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

Semi-Preparative HPLC Purification Protocol

This protocol outlines the steps for purifying this compound from the crude extract.

  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, solubilized crude extract onto the column.

  • Chromatographic Separation: Run the gradient method as specified in Table 1.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram. The retention time for this compound will need to be determined using a standard if available, or by analyzing the collected fractions.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Table 2) to assess purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical HPLC Protocol

This protocol is for the analysis and quantification of this compound.

  • System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions until a stable baseline is observed.

  • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations.[5] Inject these standards to generate a calibration curve by plotting peak area against concentration.[5]

  • Sample Injection: Inject the filtered sample solution.

  • Data Acquisition: Acquire the chromatogram and integrate the peak corresponding to this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Ikarugamycin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Culture Extraction Solvent Extraction (Acetone/Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract SemiPrep_HPLC Semi-Preparative HPLC (C8 Column) Crude_Extract->SemiPrep_HPLC LC_MS LC-MS Analysis Crude_Extract->LC_MS Dereplication Fraction_Collection Fraction Collection SemiPrep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Analytical_HPLC Analytical HPLC (C8/C18 Column) Fraction_Collection->Analytical_HPLC In-process Control Solvent_Evaporation->Analytical_HPLC Purity Assessment Purified_this compound Purified this compound Solvent_Evaporation->Purified_this compound Purity_Check Purity & Identity Confirmation Analytical_HPLC->Purity_Check LC_MS->Purity_Check

Caption: Experimental workflow for this compound purification and analysis.

HPLC_Method_Development cluster_parameters Key HPLC Parameters cluster_outcomes Desired Outcomes Column Stationary Phase (e.g., C8, C18) Optimization Method Optimization Column->Optimization Mobile_Phase Mobile Phase (Solvent A, Solvent B, Additives) Mobile_Phase->Optimization Gradient Gradient Profile (Time, Slope) Gradient->Optimization Flow_Rate Flow Rate Flow_Rate->Optimization Detection Detection (Wavelength) Detection->Optimization Resolution Resolution Retention_Time Retention Time Peak_Shape Peak Shape Sensitivity Sensitivity Optimization->Resolution Optimization->Retention_Time Optimization->Peak_Shape Optimization->Sensitivity

Caption: Logical relationships in HPLC method development for this compound.

References

Application Notes and Protocols: Gentamicin Protection Assay for Evaluating the Intracellular Efficacy of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gentamicin (B1671437) protection assay is a widely used microbiological method to quantify the ability of pathogenic bacteria to invade and survive within eukaryotic cells.[1] This assay is crucial for studying intracellular pathogens, such as species of Shigella, Salmonella, Mycobacterium, and Listeria, which can evade the host immune system and antibiotic treatments by residing within host cells.[1][2] The principle of the assay relies on the use of aminoglycoside antibiotics, like gentamicin, which cannot penetrate eukaryotic cell membranes.[1] Therefore, after a period of infection, gentamicin is added to the cell culture to eliminate extracellular bacteria, while the intracellular bacteria remain protected.[1][3] Subsequent lysis of the host cells allows for the enumeration of the surviving intracellular bacteria, providing a quantitative measure of invasion and intracellular survival.[1][4]

Ikarugamycin, a polycyclic tetramate macrolactam isolated from Streptomyces phaeochromogenes, has demonstrated potent antibacterial activity, notably against intracellular pathogens like Staphylococcus aureus.[5][6] Its ability to penetrate host cells and target intracellular bacteria makes it a promising candidate for the development of new therapeutics against persistent infections.[5][7] One of the proposed mechanisms for its intracellular activity is the inhibition of clathrin-mediated endocytosis, which may interfere with bacterial entry or intracellular trafficking.[8][9][10]

These application notes provide a detailed protocol for utilizing the gentamicin protection assay to evaluate the intracellular bactericidal activity of this compound.

Principle of the Assay

The gentamicin protection assay, when combined with this compound treatment, allows for the determination of the compound's efficacy in killing bacteria that have successfully invaded a host cell. The workflow involves infecting a monolayer of eukaryotic cells with a bacterial pathogen, followed by a treatment with gentamicin to kill any remaining extracellular bacteria. Subsequently, the infected cells are treated with this compound. Finally, the host cells are lysed, and the intracellular bacteria are plated on appropriate media to determine the number of viable colonies (Colony Forming Units, CFUs). A reduction in CFUs in the this compound-treated group compared to the control group indicates intracellular antibacterial activity.

Key Experiments and Methodologies

Determination of Minimum Inhibitory Concentration (MIC) of this compound

Before assessing the intracellular activity of this compound, it is essential to determine its Minimum Inhibitory Concentration (MIC) against the target bacterium in broth culture. This provides a baseline for the concentrations to be tested in the intracellular assay.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate bacterial growth medium (e.g., Tryptic Soy Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (bacteria without this compound) and negative controls (medium without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay of this compound on Host Cells

It is crucial to determine the cytotoxic effect of this compound on the eukaryotic host cells to ensure that the observed reduction in intracellular bacteria is not due to host cell death. The half-maximal inhibitory concentration (IC50) of this compound on the host cells should be determined.[5][6]

Protocol (using Resazurin (B115843) Assay):

  • Seed eukaryotic cells (e.g., HeLa, MAC-T, or RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.[11]

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate for a period equivalent to the planned intracellular killing assay (e.g., 3-6 hours).[5]

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. Concentrations used in the gentamicin protection assay should ideally be well below the IC50 value.[5][6]

Gentamicin Protection Assay with this compound

This core experiment evaluates the intracellular bactericidal activity of this compound.

Protocol:

  • Cell Seeding: Seed eukaryotic cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).[11] Incubate overnight at 37°C with 5% CO2.

  • Bacterial Preparation: Prepare a mid-log phase culture of the bacteria. Wash the bacteria with phosphate-buffered saline (PBS) and resuspend in the appropriate cell culture medium without antibiotics.

  • Infection: Remove the culture medium from the cells and infect with the bacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 10:1 to 100:1 (bacteria to host cells).[4][11] Centrifuge the plates at a low speed (e.g., 600 rpm for 10 minutes) to synchronize the infection.[2] Incubate for a predetermined time to allow for bacterial invasion (e.g., 30-60 minutes).[2][11]

  • Gentamicin Treatment: Aspirate the medium containing the bacteria and wash the cells three times with PBS to remove non-adherent bacteria.[2] Add fresh culture medium containing a high concentration of gentamicin (e.g., 100-200 µg/mL) to kill extracellular bacteria.[2][11] Incubate for 1-2 hours.

  • This compound Treatment: After the gentamicin treatment, wash the cells again with PBS. Add fresh medium containing different concentrations of this compound (and a vehicle control). The concentrations should be based on the MIC and cytotoxicity data.

  • Intracellular Killing: Incubate the cells for a defined period (e.g., 3-6 hours) to allow this compound to act on the intracellular bacteria.[5]

  • Cell Lysis and Bacterial Enumeration: Wash the cells with PBS. Lyse the cells with a solution of 0.1-1% Triton X-100 in sterile water or PBS to release the intracellular bacteria.[1][2]

  • Plating and Counting: Perform serial dilutions of the cell lysate in PBS and plate onto appropriate agar (B569324) plates (e.g., Luria-Bertani agar).

  • Incubation and CFU Calculation: Incubate the plates overnight at 37°C. Count the number of colonies to determine the CFU/mL. The percentage of bacterial killing can be calculated by comparing the CFU from this compound-treated wells to the vehicle-treated control wells.

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: MIC of this compound against S. aureus

Bacterial StrainThis compound MIC (µg/mL)
S. aureus (ATCC 29213)0.6
Clinical Isolate 10.6
Clinical Isolate 21.25

Table 2: Cytotoxicity of this compound on MAC-T Cells

CompoundIC50 (µg/mL)
This compound9.2
Doxorubicin (Positive Control)0.5

Table 3: Intracellular Killing of S. aureus by this compound in MAC-T Cells

This compound Concentration (µg/mL)Mean Intracellular CFU/mL (± SD)% Bacterial Killing
0 (Vehicle Control)2.5 x 10^5 (± 0.3 x 10^5)0%
0.61.1 x 10^5 (± 0.2 x 10^5)56%
2.55.0 x 10^4 (± 0.1 x 10^4)80%
5.02.5 x 10^4 (± 0.05 x 10^4)90%

Visualizations

Experimental Workflow

Gentamicin_Protection_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Host_Cells Seed Host Cells Infect Infect Host Cells with Bacteria Host_Cells->Infect Bacteria Prepare Bacterial Culture Bacteria->Infect Gentamicin Add Gentamicin (Kill Extracellular Bacteria) Infect->Gentamicin This compound Add this compound (or Vehicle) Gentamicin->this compound Lyse Lyse Host Cells This compound->Lyse Plate Plate Serial Dilutions Lyse->Plate Count Count CFUs Plate->Count

Caption: Workflow of the Gentamicin Protection Assay with this compound.

Proposed Mechanism of this compound's Intracellular Action

Ikarugamycin_Mechanism cluster_cell Host Cell cluster_endocytosis Clathrin-Mediated Endocytosis Inhibition Bacterium Intracellular Bacterium Endosome Endosome/Phagosome Ikarugamycin_In This compound Ikarugamycin_In->Bacterium Inhibits Bacterial Viability Ikarugamycin_Out Extracellular this compound Ikarugamycin_Out->Ikarugamycin_In Enters Cell Host_Cell_Membrane CME_Inhibition This compound may also inhibit bacterial entry by blocking clathrin-mediated endocytosis.

References

Application Notes and Protocols for Ikarugamycin in Bovine Mastitis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bovine mastitis, an inflammation of the mammary gland, is a prevalent and economically significant disease in the dairy industry, primarily caused by bacterial pathogens such as Staphylococcus aureus.[1][2][3] The ability of S. aureus to survive within bovine mammary epithelial cells poses a significant challenge to conventional antibiotic therapies, leading to persistent and recurrent infections.[1][2][4] Ikarugamycin (IKA), a polycyclic tetramate macrolactam antibiotic, has emerged as a potential therapeutic candidate due to its demonstrated efficacy against intracellular S. aureus in in vitro models of bovine mastitis.[1][2][3][5][6] These notes provide a comprehensive overview of the application of this compound in this research area, including its antibacterial activity, cytotoxicity, and detailed experimental protocols.

Mechanism of Action and Therapeutic Potential

This compound exhibits potent bactericidal activity against S. aureus, including strains that can invade and persist within host cells.[1][5] Its ability to penetrate host mammary epithelial cells and eliminate intracellular bacteria is a key advantage over many existing antibiotics, which are often ineffective against these internalized pathogens.[1][4] The compound demonstrates a favorable therapeutic window, with effective bactericidal concentrations being lower than those causing significant cytotoxicity to bovine mammary epithelial cells.[2][3] While the precise mechanism in the context of mastitis is under investigation, this compound is known to inhibit clathrin-mediated endocytosis, which could interfere with various cellular processes, including pathogen entry and inflammatory signaling.[7][8] Further research into its potential anti-inflammatory properties and its effects on bacterial virulence factors, such as sortase A, could reveal additional therapeutic benefits.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro efficacy of this compound against Staphylococcus aureus and its cytotoxicity towards bovine mammary epithelial cells (MAC-T).

Table 1: Antibacterial Activity of this compound against S. aureus

Parameter Value Reference
Minimum Inhibitory Concentration (MIC) 0.6 µg/mL [1][2][3][5][6]
Bactericidal Activity (6h treatment) 3-log10 CFU/mL reduction at 4x MIC (2.5 µg/mL) [1][2][3]

| Bactericidal Activity (6h treatment) | 5-log10 CFU/mL reduction at 8x MIC (5 µg/mL) |[1][2][3] |

Table 2: Intracellular Efficacy and Cytotoxicity of this compound

Parameter Cell Line Value Reference
Intracellular Killing Activity (3h treatment) MAC-T ~90% reduction of intracellular S. aureus at 5 µg/mL [1][2][3][5]

| Half-maximal Inhibitory Concentration (IC50) | MAC-T | 9.2 µg/mL |[1][2][3][5] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an in vitro model of bovine mastitis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Time-Kill Curve Assay

Objective: To assess the bactericidal activity of this compound against S. aureus over time.

Materials:

  • This compound

  • S. aureus culture

  • CAMHB

  • Sterile test tubes

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Prepare a logarithmic phase culture of S. aureus.

  • Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add this compound at various concentrations (e.g., 1x, 4x, and 8x MIC) to the flasks. Include a growth control without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time for each this compound concentration.

Protocol 3: Intracellular Antibacterial Activity (Gentamicin Protection Assay)

Objective: To evaluate the ability of this compound to kill S. aureus that has invaded bovine mammary epithelial cells.

Materials:

  • Bovine mammary epithelial cells (MAC-T)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • S. aureus culture

  • This compound

  • Gentamicin (B1671437)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Sterile water

Procedure:

  • Cell Seeding: Seed MAC-T cells in 24-well plates and grow to confluence.

  • Infection: Wash the cells with PBS and infect them with S. aureus at a multiplicity of infection (MOI) of 10 for 1-2 hours at 37°C in a CO2 incubator.

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS and then incubate with a medium containing a high concentration of gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria.

  • This compound Treatment: Wash the cells again and add a fresh medium containing various concentrations of this compound (e.g., 0.6, 2.5, and 5 µg/mL). Include an untreated control. Incubate for 3 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them with sterile water containing 0.1% Triton X-100 to release intracellular bacteria.

  • Enumeration of Intracellular Bacteria: Perform serial dilutions of the cell lysate and plate on agar plates to determine the number of viable intracellular bacteria (CFU/mL).

  • Calculate the percentage of bacterial killing compared to the untreated control.

Protocol 4: Cytotoxicity Assay (Resazurin Assay)

Objective: To determine the cytotoxic effect of this compound on bovine mammary epithelial cells.

Materials:

  • MAC-T cells

  • Cell culture medium

  • This compound

  • Resazurin (B115843) sodium salt solution

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed MAC-T cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours. Include untreated cells as a control.

  • Add resazurin solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce resazurin (blue) to resorufin (B1680543) (pink and fluorescent).

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the cell viability as a percentage relative to the untreated control.

  • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_antibacterial Antibacterial Activity Assessment cluster_intracellular Intracellular Efficacy & Cytotoxicity prep_bacteria Prepare S. aureus Culture mic_assay MIC Determination Assay prep_bacteria->mic_assay time_kill Time-Kill Curve Assay prep_bacteria->time_kill infection_assay Intracellular Infection Assay (Gentamicin Protection) prep_bacteria->infection_assay culture_cells Culture MAC-T Cells culture_cells->infection_assay cytotoxicity_assay Cytotoxicity Assay (Resazurin) culture_cells->cytotoxicity_assay data_analysis Data Analysis (% Killing, IC50) infection_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for evaluating this compound's efficacy against S. aureus in a bovine mastitis model.

Signaling Pathway: Potential this compound Intervention Points

signaling_pathway cluster_invasion Bacterial Invasion & Survival cluster_inflammation Inflammatory Response S_aureus S. aureus adhesion Adhesion S_aureus->adhesion MAC_T_cell Bovine Mammary Epithelial Cell (MAC-T) internalization Internalization (Endocytosis) adhesion->internalization intracellular_survival Intracellular Survival internalization->intracellular_survival NFkB_pathway NF-κB Pathway intracellular_survival->NFkB_pathway This compound This compound This compound->internalization Inhibits? This compound->intracellular_survival Direct Killing This compound->NFkB_pathway Modulates? cytokine_production Pro-inflammatory Cytokine Production NFkB_pathway->cytokine_production

Caption: Potential mechanisms of this compound action in bovine mastitis.

Limitations and Future Directions

The current research on this compound for bovine mastitis is limited to in vitro studies.[1] While these studies provide a strong rationale for its potential use, in vivo studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile in lactating dairy cows.[1][4] Future research should focus on:

  • In Vivo Efficacy: Conducting controlled studies in animal models of bovine mastitis to determine the effective dose and treatment regimen.

  • Pharmacokinetics: Investigating the distribution and concentration of this compound in mammary tissue and milk following administration.

  • Anti-inflammatory Effects: Elucidating the impact of this compound on the host inflammatory response during mastitis.

  • Combination Therapy: Exploring the potential synergistic effects of this compound with other antimicrobial agents.

Conclusion: this compound presents a promising avenue for the development of new treatments for bovine mastitis, particularly for infections caused by intracellular S. aureus. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate and develop this compound for veterinary applications. The successful translation of these in vitro findings to in vivo efficacy could provide a much-needed alternative to conventional antibiotics in the dairy industry.

References

Heterologous Expression of Ikarugamycin Biosynthetic Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the ikarugamycin (B608069) biosynthetic gene cluster (BGC). This compound is a polycyclic tetramate macrolactam (PoTeM) natural product with a range of biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory properties.[1][2] Its complex structure, however, presents challenges for chemical synthesis, making biotechnological production a promising alternative.[3] This document outlines the key genetic components, optimized production data, and detailed protocols for expressing the this compound BGC in heterologous hosts.

This compound Biosynthesis and Genetic Machinery

The biosynthesis of this compound is remarkably efficient, requiring only three core enzymes encoded by the ika gene cluster.[4][5] The key genes and their functions are:

  • ikaA : A hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) that forms the universal PoTeM precursor, lysobacterene A, from acetyl-CoA, malonyl-CoA, and L-ornithine.[4][5][6]

  • ikaB : A flavin-dependent phytoene (B131915) dehydrogenase homolog responsible for the first cyclization step.[4][6]

  • ikaC : A nicotinamide-cofactor-dependent alcohol dehydrogenase homolog that catalyzes the final ring closure to form the characteristic 5/6/5 carbocyclic ring system of this compound.[4][5][6]

The biosynthetic pathway of this compound is a valuable target for combinatorial biosynthesis and synthetic biology approaches to generate novel derivatives.[4][6]

Ikarugamycin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Acetyl_CoA Acetyl-CoA IkaA IkaA (PKS/NRPS) Acetyl_CoA->IkaA Malonyl_CoA Malonyl-CoA Malonyl_CoA->IkaA L_Ornithine L-Ornithine L_Ornithine->IkaA Lysobacterene_A Lysobacterene A IkaA->Lysobacterene_A Formation of polyene chains & tetramic acid moiety IkaB IkaB (Phytoene Dehydrogenase Homolog) Bicyclic_Intermediate Bicyclic Intermediate IkaB->Bicyclic_Intermediate First Cyclization IkaC IkaC (Alcohol Dehydrogenase Homolog) This compound This compound IkaC->this compound Final Ring Closure Lysobacterene_A->IkaB Bicyclic_Intermediate->IkaC Experimental_Workflow cluster_cloning Vector Construction cluster_expression Heterologous Expression cluster_analysis Analysis BGC_Isolation Isolation of ika BGC Ligation Ligation of ika BGC into Vector BGC_Isolation->Ligation Vector_Selection Selection of Expression Vector (e.g., pSET152-based) Vector_Selection->Ligation Recombinant_Plasmid Recombinant Plasmid Construction Ligation->Recombinant_Plasmid Transformation Transformation of Host Recombinant_Plasmid->Transformation Host_Selection Selection of Heterologous Host (e.g., S. albus) Host_Selection->Transformation Fermentation Fermentation & Culture Optimization Transformation->Fermentation Extraction Extraction of this compound Fermentation->Extraction Purification Purification Extraction->Purification Analysis Chemical Analysis (HPLC, MS) Purification->Analysis

References

Application Notes and Protocols: The Use of Ikarugamycin in Pancreatic Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from the bacterium Streptomyces phaeochromogenes, has emerged as a promising agent in the study of pancreatic cancer. This natural product exhibits significant anti-proliferative and pro-apoptotic effects in pancreatic ductal adenocarcinoma (PDAC) cell lines. Mechanistically, this compound targets a key enzyme in cellular metabolism, Hexokinase 2 (HK2), leading to the inhibition of glycolysis. Given that pancreatic cancer cells are highly dependent on glycolysis for their growth and survival (a phenomenon known as the Warburg effect), targeting this pathway with this compound presents a compelling therapeutic strategy.

These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell line research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of Hexokinase 2 (HK2).[1][2][3] HK2 is the first rate-limiting enzyme in the glycolytic pathway, responsible for the phosphorylation of glucose to glucose-6-phosphate. By targeting HK2, this compound effectively blocks glycolysis at a crucial step.[1][2][3] This disruption of glucose metabolism leads to a reduction in ATP production, a decrease in the synthesis of essential macromolecules, and ultimately, the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to a significant drop in glucose-6-phosphate levels and a slight increase in intracellular glucose, confirming its inhibitory effect on glucose consumption and lactate (B86563) production in pancreatic cancer cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in pancreatic cancer cell line studies.

Table 1: Anti-proliferative Activity of this compound and Related Compounds against Pancreatic Carcinoma

CompoundIC50 (µM)
This compound and related compounds1.30–3.37

Source:[1]

Table 2: Effect of this compound on Glycolysis in Pancreatic Cancer Cell Lines (PANC-1 and BxPC-3)

Cell LineThis compound Concentration (nM)Glucose Consumption (% of Control)Lactate Production (% of Control)
PANC-1100Significantly ReducedSignificantly Reduced
200Significantly ReducedSignificantly Reduced
500Significantly ReducedSignificantly Reduced
BxPC-3100Significantly ReducedSignificantly Reduced
200Significantly ReducedSignificantly Reduced
500Significantly ReducedSignificantly Reduced

Note: Specific percentage reductions were not detailed in the source material but were described as significant.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed pancreatic cancer cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for detecting the expression levels of HK2 and other relevant proteins in pancreatic cancer cells treated with this compound.

Materials:

  • Pancreatic cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HK2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat pancreatic cancer cells with this compound at the desired concentrations and for the specified time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-HK2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Mandatory Visualizations

G cluster_cell Pancreatic Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 This compound This compound This compound->HK2 Inhibits G6P Glucose-6-Phosphate HK2->G6P Phosphorylates Glycolysis Glycolysis G6P->Glycolysis ATP Reduced ATP Production Glycolysis->ATP Proliferation Decreased Proliferation Glycolysis->Proliferation Apoptosis Induction of Apoptosis ATP->Apoptosis G start Start seed_cells Seed Pancreatic Cancer Cells (PANC-1, BxPC-3) start->seed_cells treat_ika Treat with this compound (Various Concentrations) seed_cells->treat_ika incubate Incubate for 48-72 hours treat_ika->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance analyze Analyze Data (% Cell Viability) read_absorbance->analyze end End analyze->end G cluster_input Input cluster_pathway Cellular Pathway cluster_output Output This compound This compound HK2 HK2 Inhibition This compound->HK2 Glycolysis_Block Glycolysis Blockade HK2->Glycolysis_Block Metabolic_Stress Metabolic Stress Glycolysis_Block->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis Reduced_Proliferation Reduced Proliferation Metabolic_Stress->Reduced_Proliferation

References

Ikarugamycin's Impact on TNF Production and Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Ikarugamycin on Tumor Necrosis Factor (TNF) production and signaling. Detailed protocols for key experiments are included to facilitate further research into the applications of this compound as a tool for studying TNF biology.

Introduction

This compound is a polycyclic tetramate macrolactam antibiotic known to inhibit clathrin-mediated endocytosis (CME).[1][2] While initially studied for its antimicrobial and anti-tumor properties, recent research has unveiled a surprising role in the regulation of the potent pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Contrary to a potential anti-inflammatory effect, this compound has been shown to up-regulate the expression of membrane-bound TNF (mTNF) on the surface of macrophages.[1][5] This unique mechanism of action makes this compound a valuable pharmacological tool for investigating the distinct signaling pathways and functions of membrane-bound versus soluble TNF.

TNF-α is a master regulator of inflammation and immunity, existing in two bioactive forms: a 26 kDa transmembrane precursor (mTNF) and a 17 kDa soluble form (sTNF), which is cleaved from mTNF by the enzyme ADAM17 (also known as TACE).[5] While both forms signal through TNF receptors 1 and 2 (TNFR1 and TNFR2), they can trigger distinct and sometimes opposing biological outcomes.[6][7] this compound's ability to specifically increase and prolong the expression of mTNF offers a unique opportunity to dissect these differential signaling events.[1][8]

Mechanism of Action: Inhibition of Endocytosis

This compound's primary effect on TNF production is not at the level of transcription or translation, but rather through the modulation of post-translational trafficking. It functions as a potent inhibitor of clathrin-mediated endocytosis, the major pathway for internalizing cell surface molecules.[2] Research indicates that this compound increases the abundance of mTNF on the cell surface and prolongs its expression duration.[1][5] This effect is independent of the activity of the shedding enzyme ADAM17, suggesting that this compound prevents the internalization and subsequent degradation of mTNF, leading to its accumulation on the plasma membrane.[1]

By stabilizing mTNF on the cell surface, this compound can shift the balance of TNF signaling. Membrane-bound TNF is the primary ligand for TNFR2 and can also engage in cell-to-cell contact-dependent signaling, as well as "reverse signaling" back into the TNF-producing cell.[3][6] This contrasts with sTNF, which primarily acts on the more ubiquitously expressed TNFR1 to mediate systemic inflammation.[7] Therefore, this compound can be utilized as a tool to specifically study the consequences of sustained mTNF/TNFR2 signaling.

Ikarugamycin_Mechanism cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates TNF_Gene TNF Gene Transcription TLR4->TNF_Gene Induces TNF_mRNA TNF mRNA TNF_Gene->TNF_mRNA mTNF Membrane TNF (mTNF) TNF_mRNA->mTNF Translation & Trafficking sTNF Soluble TNF (sTNF) mTNF->sTNF Cleavage Endocytosis Clathrin-Mediated Endocytosis mTNF->Endocytosis ADAM17 ADAM17 (Sheddase) ADAM17->mTNF Degradation Lysosomal Degradation Endocytosis->Degradation This compound This compound This compound->Endocytosis Inhibits

Caption: this compound inhibits mTNF endocytosis, increasing its surface expression.

Potential Downstream Signaling Effects

The accumulation of mTNF induced by this compound can have significant consequences for downstream signaling pathways. TNF receptors, upon ligand binding, recruit a series of adaptor proteins to initiate intracellular signaling cascades.

  • Canonical NF-κB Activation: TNFR1 signaling, which can be activated by both sTNF and mTNF, typically leads to the recruitment of TRADD, TRAF2, and RIPK1.[9] This complex activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factor (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory and survival genes.[10]

  • TNFR2-Mediated Signaling: TNFR2, preferentially activated by mTNF, also recruits TRAF2 but engages a different set of signaling intermediates, often promoting cell survival and proliferation.[11]

  • Cell Death Pathways: Under conditions where NF-κB activation is inhibited, the TNFR1 signaling complex can switch to a pro-apoptotic or pro-necroptotic mode.[4]

By prolonging mTNF expression, this compound may lead to sustained or altered activation of these pathways. This could potentially favor TNFR2-mediated signaling or modify the kinetics and outcome of TNFR1 signaling.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTNF Membrane TNF (mTNF) TNFR TNFR1 / TNFR2 mTNF->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Gene_Expression Inflammatory & Survival Genes p65_p50_nuc->Gene_Expression Induces Transcription

Caption: Simplified canonical TNF receptor signaling pathway leading to NF-κB activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on TNF production in Lipopolysaccharide (LPS)-stimulated RAW264 murine macrophage cells, based on data from Yasuda et al., 2021.[2]

Table 1: Effect of this compound on Soluble TNF (sTNF) Secretion

Treatment sTNF Concentration (pg/mL) at 4h
Control (Unstimulated) Not Detected
LPS (100 ng/mL) ~2500
LPS + this compound (5 µM) ~2500
LPS + TAPI-1 (ADAM17 Inhibitor) ~500

Data are approximate values derived from graphical representation for illustrative purposes.

Table 2: Effect of this compound on TNF mRNA Expression (Relative to GAPDH)

Treatment Relative TNF mRNA at 2h Relative TNF mRNA at 4h
LPS (100 ng/mL) ~1.0 ~0.6
LPS + this compound (5 µM) ~1.0 ~0.6

Data indicate no significant change in TNF mRNA levels with this compound treatment, supporting a post-translational mechanism. Values are normalized to the LPS-only condition at 2h.

Table 3: Effect of this compound on Membrane TNF (mTNF) Expression

Assay Treatment Outcome at 4h
Western Blot LPS (100 ng/mL) Baseline mTNF expression
LPS + this compound (5 µM) Increased mTNF protein levels
Flow Cytometry LPS (100 ng/mL) Baseline surface mTNF
LPS + this compound (5 µM) Increased surface mTNF fluorescence

This table provides a qualitative summary of the findings showing a clear increase in mTNF protein at the cell surface.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effect of this compound on TNF production.

Experimental_Workflow cluster_analysis Analysis Start Start: Culture Macrophages (e.g., RAW264) Treatment Treat Cells: 1. Control 2. LPS (100 ng/mL) 3. LPS + this compound (5 µM) Start->Treatment Incubate Incubate (e.g., 2, 4, 8 hours) Treatment->Incubate Harvest Harvest Samples Incubate->Harvest Supernatant Supernatant Harvest->Supernatant Separate Cell_Pellet Cell Pellet Harvest->Cell_Pellet Separate ELISA ELISA for sTNF Supernatant->ELISA RNA_Extraction RNA Extraction Cell_Pellet->RNA_Extraction Lysis Cell Lysis Cell_Pellet->Lysis FACS_Staining Surface Staining Cell_Pellet->FACS_Staining qPCR qPCR for TNF mRNA RNA_Extraction->qPCR Western_Blot Western Blot for mTNF Lysis->Western_Blot FACS_Analysis Flow Cytometry for mTNF FACS_Staining->FACS_Analysis

Caption: General experimental workflow for studying this compound's effect on TNF.
Protocol 1: Measurement of Soluble TNF-α in Culture Supernatant by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of sTNF released into the cell culture medium.[5][12][13]

Materials:

  • 96-well high-binding ELISA plate

  • TNF-α capture antibody

  • Recombinant TNF-α standard

  • TNF-α detection antibody (biotinylated)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer to the recommended concentration. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 2 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant TNF-α standard in Assay Diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes, or until a blue color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of TNF-α in the samples from the standard curve.

Protocol 2: Analysis of Membrane TNF-α by Western Blot

This protocol details the detection of the 26 kDa mTNF protein in cell lysates.[14][15]

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Running Buffer

  • Transfer Buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TNF-α

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. Heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 12%). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at RT with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary TNF-α antibody (diluted in Blocking Buffer) overnight at 4°C with agitation.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.

  • Detection: Wash the membrane 3 times with TBST. Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the band intensity for the 26 kDa mTNF protein.

Protocol 3: Analysis of Surface mTNF-α by Flow Cytometry

This protocol allows for the quantification of mTNF expression on the surface of intact cells.[16][17]

Materials:

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc Block (e.g., anti-CD16/CD32 antibody for mouse cells)

  • Fluorochrome-conjugated anti-TNF-α antibody

  • Isotype control antibody

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, gently detach cells if adherent (using a non-enzymatic method if possible). Wash the cells with ice-cold PBS and resuspend in FACS Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Fc Receptor Blocking: Aliquot 100 µL of cell suspension into FACS tubes. Add Fc Block to prevent non-specific antibody binding. Incubate on ice for 15 minutes.

  • Surface Staining: Without washing, add the fluorochrome-conjugated anti-TNF-α antibody or the corresponding isotype control at the predetermined optimal concentration.

  • Incubation: Incubate the cells for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice by adding 2 mL of FACS Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

  • Resuspension and Viability Staining: Resuspend the cell pellet in 200-400 µL of FACS Buffer. Add a viability dye according to the manufacturer's instructions just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and measure the fluorescence intensity of the TNF-α stain compared to the isotype control.

Protocol 4: Measurement of TNF-α mRNA by qRT-PCR

This protocol is used to quantify the relative expression of TNF-α messenger RNA.[18][19][20]

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR Master Mix (e.g., SYBR Green or TaqMan)

  • Primers for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture dish using the lysis reagent from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each sample in duplicate or triplicate. Each reaction should contain qPCR Master Mix, forward and reverse primers for either TNF-α or the housekeeping gene, and the diluted cDNA template.

  • Real-time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene for each sample. Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control.

References

Assaying the Intracellular Killing Activity of Ikarugamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam antibiotic with a range of biological activities. Of particular interest is its ability to eliminate intracellular pathogens, a crucial attribute for combating persistent infections that evade conventional antibiotic therapies. This document provides detailed application notes and experimental protocols for assaying the intracellular killing activity of this compound, with a focus on its efficacy against Staphylococcus aureus. Additionally, it delves into the underlying mechanism of action, involving the induction of autophagy in host cells.

Data Presentation

The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of this compound, primarily from studies involving Staphylococcus aureus infection of bovine mammary epithelial cells (MAC-T cells).

Table 1: Antibacterial Activity of this compound against Staphylococcus aureus

ParameterValueCell LineBacterial StrainReference
Minimum Inhibitory Concentration (MIC)0.6 µg/mL-S. aureus[1][2]
Intracellular Killing (90%)5 µg/mLMAC-TS. aureus[1][3]
Bactericidal Activity (3 log10 reduction in 6h)2.4 µg/mL (4 x MIC)-S. aureus[1][2]
Bactericidal Activity (5 log10 reduction in 6h)4.8 µg/mL (8 x MIC)-S. aureus[1][2]

Table 2: Cytotoxicity and Specificity of this compound

ParameterValueCell LineCommentsReference
Half-maximal Inhibitory Concentration (IC50)9.2 µg/mLMAC-TConcentration required to inhibit 50% of MAC-T cells.[1][3]
IC50 (Clathrin-Mediated Endocytosis Inhibition)2.7 µMH1299Demonstrates a distinct bioactivity of this compound.[4][5]

Mechanism of Action: Induction of Autophagy

This compound's ability to kill intracellular bacteria is linked to its capacity to induce autophagy within the host cells. Autophagy is a cellular process of "self-eating," where cellular components, including invading pathogens, are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.

The proposed signaling pathway for this compound-induced autophagy is as follows:

  • Increased Cytosolic Calcium: this compound treatment leads to an increase in the concentration of free calcium (Ca2+) in the cytosol of the host cell. The precise mechanism for this calcium influx is an area of ongoing investigation.

  • Activation of CaMKKβ: The elevated cytosolic calcium activates the Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).

  • AMPK Activation: CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor and regulator of cellular metabolism.

  • Autophagy Induction: Activated AMPK initiates the autophagy cascade, leading to the formation of autophagosomes that can sequester and eliminate intracellular bacteria.

It is noteworthy that this compound is also a known inhibitor of clathrin-mediated endocytosis (CME).[4][5] While a direct mechanistic link between CME inhibition and autophagy induction by this compound has not been definitively established, it is an intriguing area for further research. It is plausible that the disruption of endocytic pathways could trigger cellular stress responses that lead to the activation of autophagy.

Ikarugamycin_Signaling_Pathway This compound This compound Ca_increase Cytosolic Ca²⁺ Increase This compound->Ca_increase Induces CaMKKb CaMKKβ Activation Ca_increase->CaMKKb Activates AMPK AMPK Activation CaMKKb->AMPK Activates Autophagy Autophagy Induction AMPK->Autophagy Initiates Bacteria_elimination Intracellular Bacteria Elimination Autophagy->Bacteria_elimination Leads to Gentamicin_Protection_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Lysis cluster_analysis Analysis Seed_Cells Seed Host Cells Infect_Cells Infect Host Cells Seed_Cells->Infect_Cells Culture_Bacteria Culture Bacteria Culture_Bacteria->Infect_Cells Kill_Extracellular Kill Extracellular Bacteria (Gentamicin) Infect_Cells->Kill_Extracellular Treat_this compound Treat with this compound Kill_Extracellular->Treat_this compound Lyse_Cells Lyse Host Cells Treat_this compound->Lyse_Cells Serial_Dilution Serial Dilution Lyse_Cells->Serial_Dilution Plate_CFU Plate for CFU Count Serial_Dilution->Plate_CFU Analyze_Data Analyze Data Plate_CFU->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ikarugamycin Solubility Challenges in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ikarugamycin, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polycyclic tetramate macrolactam antibiotic with potent biological activities, including the inhibition of clathrin-mediated endocytosis and hexokinase 2.[1] Its hydrophobic nature leads to poor solubility in aqueous solutions, which can cause precipitation in cell culture media and other experimental buffers, leading to inaccurate concentrations and unreliable results.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits the highest solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is only slightly soluble in ethanol (B145695) and methanol (B129727) and has limited solubility in water.[2][3]

Q3: What is the recommended method for preparing an this compound stock solution?

A3: The most common and effective method is to dissolve this compound in 100% DMSO to create a concentrated stock solution, for example, at a concentration of 1 mg/mL.[4] This stock solution should be stored at -20°C for long-term stability.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental medium?

A4: Precipitation, often referred to as "crashing out," occurs when the DMSO stock is diluted into an aqueous medium where this compound is less soluble. To prevent this, it is crucial to keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5% (v/v), and to perform the dilution in a stepwise manner into a pre-warmed medium.[5]

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that quantitative solubility data for this compound is not widely available, and the information below is primarily based on qualitative descriptions from chemical suppliers.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleThe recommended solvent for preparing stock solutions.[2]
Dimethylformamide (DMF) SolubleAnother suitable solvent for stock solutions.[2]
Ethanol Slightly SolubleMay require heating and sonication to dissolve.[2]
Methanol Slightly SolubleMay require heating and sonication to dissolve.[2]
Water Limited/InsolubleThis compound is poorly soluble in aqueous solutions.[3]
Phosphate-Buffered Saline (PBS) Limited/InsolubleSimilar to water, direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to the tube. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional but Recommended): If the powder is not fully dissolved after vortexing, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stored properly, the DMSO stock solution is stable for several months.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, it is best to perform an intermediate dilution of the stock solution in pre-warmed media. For example, to prepare a 10 µM working solution from a 1 mg/mL (~2.09 mM) stock:

    • First, prepare a 100 µM intermediate solution by diluting the stock 1:20.9 in pre-warmed media (e.g., 5 µL of stock into 99.5 µL of media). Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate solution to 900 µL of media.

  • Gentle Mixing: Mix the final working solution by gently swirling or inverting the tube. Avoid vigorous vortexing, which can cause precipitation of media components.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5% to avoid cytotoxicity. In the example above, the final DMSO concentration would be approximately 0.05%.

  • Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to aqueous buffer or media.

Potential Cause Recommended Solution
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous environment.Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation ("crashing out").Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed media before adding it to the final volume. Add the compound dropwise while gently swirling.[5]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[5]

Issue 2: The media containing this compound appears clear initially but becomes cloudy or shows precipitate after incubation.

Potential Cause Recommended Solution
Delayed Precipitation: The compound may be in a supersaturated state that is not stable over time, especially with changes in temperature or pH in the incubator.Lower the final working concentration.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.If possible, test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. Consider using a different basal media formulation.
Evaporation: Evaporation of media during long-term experiments can increase the concentration of this compound, leading to precipitation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Ikarugamycin_CME_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binds Receptor_Bound Ligand-Receptor Complex Receptor->Receptor_Bound AP2 AP2 Adaptor Protein Receptor_Bound->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits CCP Clathrin-Coated Pit Clathrin->CCP Forms CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission (Dynamin) Endosome Early Endosome CCV->Endosome Uncoating & Fusion This compound This compound This compound->CCP Inhibits Formation/ Maturation

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

Ikarugamycin_HK2_Inhibition cluster_glycolysis Glycolysis Pathway Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 Substrate G6P Glucose-6-Phosphate HK2->G6P Phosphorylates Downstream Downstream Glycolysis & ATP Production G6P->Downstream This compound This compound This compound->HK2 Inhibits

Caption: Inhibition of Hexokinase 2 by this compound.

Experimental Workflow

Ikarugamycin_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting stock Prepare 1 mg/mL This compound Stock in 100% DMSO store Aliquot and Store at -20°C stock->store warm_media Pre-warm Cell Culture Media to 37°C store->warm_media intermediate_dilution Perform Intermediate Dilution in Media warm_media->intermediate_dilution final_dilution Prepare Final Working Solution in Media intermediate_dilution->final_dilution treat_cells Add to Cells (include DMSO control) final_dilution->treat_cells precipitate Precipitation Observed? final_dilution->precipitate incubate Incubate and Observe for Results treat_cells->incubate precipitate->treat_cells No lower_conc Lower Final Concentration precipitate->lower_conc Yes slow_dilution Use Slower, Stepwise Dilution precipitate->slow_dilution Yes lower_conc->final_dilution slow_dilution->final_dilution

Caption: Recommended workflow for preparing and using this compound.

References

Ikarugamycin stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ikarugamycin (B608069) in various experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). However, it has limited solubility in water. For most in vitro cellular assays, this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in the desired aqueous experimental buffer to the final working concentration.[1]

Q2: Is there any published data on the stability of this compound in specific aqueous buffers like PBS, TRIS, or HEPES?

A2: Currently, there is a lack of specific published studies detailing the quantitative stability of this compound in common experimental buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES over various conditions of pH and temperature. One study mentions the dilution of a DMSO stock solution of this compound in PBS to achieve a final DMSO concentration of less than 0.01%, suggesting its use in this buffer for short-term experiments.[1] However, for long-term storage or prolonged experimental incubations, it is crucial to determine its stability empirically.

Q3: What factors can potentially affect the stability of this compound in my experiments?

A3: The stability of small molecules like this compound, a polycyclic tetramate macrolactam, can be influenced by several factors:[2][3]

  • pH of the buffer: The acidic or basic nature of the buffer can catalyze hydrolysis of labile functional groups.

  • Temperature: Higher temperatures generally accelerate degradation kinetics.

  • Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Presence of oxidizing or reducing agents: Components in the buffer or contaminants can lead to chemical modification.

  • Enzymatic degradation: If working with cell lysates or other biological matrices, enzymes can metabolize the compound.

Q4: How can I prepare this compound for my cell-based assays?

A4: A common practice is to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like DMSO. This stock solution can be stored at -20°C or -80°C. For your experiment, the stock solution should be diluted to the final desired concentration in your cell culture medium or experimental buffer immediately before use. It is advisable to keep the final concentration of the organic solvent (e.g., DMSO) low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed after diluting this compound stock solution in aqueous buffer. This compound has limited aqueous solubility. The final concentration may be above its solubility limit in the chosen buffer.- Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experiment.- Prepare a more dilute stock solution to reduce the final solvent concentration upon dilution.- Test the solubility in a small volume before preparing the full experimental volume.- Consider using a different buffer system.
Loss of this compound activity in a time-course experiment. The compound may be degrading in the experimental buffer under the incubation conditions (e.g., 37°C).- Perform a stability study of this compound in your specific buffer at the experimental temperature (see Experimental Protocols section).- If degradation is confirmed, consider adding fresh this compound at different time points during the experiment.- Evaluate if a different, more stabilizing buffer can be used.
Inconsistent experimental results between batches of this compound. The purity or integrity of the this compound stock may have been compromised.- Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.- Protect the stock solution from light.- Periodically check the purity of the stock solution using analytical methods like HPLC.

Data Presentation: this compound Stability (Hypothetical Data)

Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C over 24 Hours

Buffer (pH 7.4)% Remaining after 4h% Remaining after 8h% Remaining after 24h
PBS95%88%75%
TRIS-HCl92%85%70%
HEPES98%94%88%

Table 2: Hypothetical Effect of pH on this compound (10 µM) Stability in Phosphate Buffer at 37°C after 24 Hours

pH% Remaining
5.085%
6.090%
7.475%
8.060%

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer using HPLC

This protocol outlines a general method to determine the stability of this compound in a chosen buffer.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in HPLC-grade DMSO to a final concentration of 10 mM. This is your stock solution.

    • Store the stock solution in amber vials at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Stability Samples:

    • In separate amber HPLC vials, add the appropriate volume of your experimental buffer (e.g., PBS, TRIS, HEPES at a specific pH).

    • Spike each vial with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%).

    • Prepare triplicate samples for each time point and condition.

  • Incubation:

    • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

    • Protect the samples from light by covering the vials or incubator.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove the triplicate vials for a specific condition.

    • Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC).

    • A stability-indicating HPLC method should be used, which is capable of separating the parent this compound peak from any potential degradation products.[4][5]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound (e.g., 220 nm and 325 nm).[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • The percentage of this compound remaining is calculated as: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100.

    • Plot the percentage of this compound remaining against time to determine its stability profile.

Signaling Pathways and Experimental Workflows

Ikarugamycin_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock (DMSO) sample Spiked Sample (this compound in Buffer) stock->sample buffer Experimental Buffer buffer->sample incubate Incubate at controlled T°C sample->incubate t = 0, 2, 4... hrs hplc HPLC Analysis incubate->hplc data Data Interpretation (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for determining this compound stability.

Ikarugamycin_HK2_Pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) Pyruvate Pyruvate G6P->Pyruvate ... Lactate Lactate Pyruvate->Lactate This compound This compound This compound->G6P Inhibits HK2

Caption: this compound inhibits glycolysis by targeting Hexokinase 2 (HK2).[6][7][8][9]

Ikarugamycin_CME_Pathway cluster_membrane Plasma Membrane Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 Cargo Cargo Cargo->Receptor Clathrin Clathrin AP2->Clathrin Pit Clathrin-Coated Pit Clathrin->Pit Vesicle Clathrin-Coated Vesicle Pit->Vesicle Scission Endosome Early Endosome Vesicle->Endosome Uncoating & Fusion This compound This compound This compound->Pit Inhibits Formation

Caption: this compound inhibits clathrin-mediated endocytosis (CME).[10][11][12]

References

Technical Support Center: Optimizing Ikarugamycin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ikarugamycin concentration to minimize cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound induces cytotoxicity primarily through the induction of apoptosis. Experimental evidence suggests that it causes DNA damage, leading to an increase in intracellular calcium levels and the activation of the p38 MAP kinase signaling pathway. This cascade ultimately results in the activation of caspases, key executioners of apoptosis.[1]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3] For example, a 1 mg/mL stock solution can be prepared in DMSO and stored at -20°C or -80°C for up to two months.[2][3] When preparing your working concentrations, it is crucial to dilute the stock solution in your cell culture medium to a final DMSO concentration of less than 0.5% to avoid solvent-induced cytotoxicity.[2][4] Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.

Q3: What are the typical IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. It is crucial to determine the IC50 experimentally in your specific cell line of interest. Below is a summary of reported IC50 values for reference.

Data Presentation: this compound Cytotoxicity

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineIC50 ValueExposure TimeReference
HL-60 (Human Promyelocytic Leukemia)~221.3 nM24 hours
H1299 (Human Non-small Cell Lung Carcinoma)2.7 µM ± 0.3 µM1 hour (for inhibition of TfnR uptake)[1][3]
MAC-T (Bovine Mammary Epithelial)9.2 µg/mL48 hours[2]

Note: The significant variation in IC50 values highlights the importance of empirical determination for each experimental system.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between replicates.

  • Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Use a calibrated multichannel pipette and ensure consistent technique when adding cells, this compound, and assay reagents.

    • To mitigate edge effects, where outer wells are more prone to evaporation, consider not using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[5][6]

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: this compound instability, insufficient incubation time, or cell line resistance.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound stability in aqueous culture media over long incubation periods may be limited.

    • Increase the incubation time with this compound. Cytotoxic effects, particularly apoptosis, can take 24 to 48 hours or longer to become apparent.[2]

    • Confirm the viability and health of your cell line. Some cell lines may exhibit intrinsic resistance to this compound.

Issue 3: High background signal in the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay.

  • Possible Cause: Serum in the culture medium contains LDH, leading to a high background. Mechanical stress on cells during handling can also cause premature LDH release.

  • Troubleshooting Steps:

    • Use a serum-free medium or reduce the serum concentration during the this compound treatment period, if compatible with your cell line's health.[7]

    • Handle the microplates gently and avoid vigorous pipetting to prevent cell membrane damage.[8]

    • Always include a "medium only" background control to subtract the basal LDH activity from your measurements.[9]

Issue 4: Incomplete formazan (B1609692) crystal solubilization in the MTT assay.

  • Possible Cause: Insufficient volume or potency of the solubilizing agent (e.g., DMSO, acidified isopropanol).

  • Troubleshooting Steps:

    • Ensure complete removal of the culture medium after the MTT incubation step.

    • Use a sufficient volume of the solubilization solution to cover the well bottom and allow for complete dissolution of the formazan crystals.

    • After adding the solubilizing agent, place the plate on an orbital shaker for at least 15 minutes to facilitate mixing.[5]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Protocol 2: Measuring this compound-Induced Cytotoxicity with the LDH Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (preferably with reduced or no serum)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with lysis solution 30 minutes before the end of the incubation period.

    • Medium Background: Wells containing only culture medium.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Protocol 3: Assessing Apoptosis via Caspase-3 Activity Assay

This fluorometric or colorimetric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Microplates (black for fluorescence, clear for colorimetric)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in the previous protocols.

  • Cell Lysis: After treatment, collect and wash the cells with ice-cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a new microplate, add an equal amount of protein from each lysate (e.g., 50-200 µg). Add the caspase-3 substrate and assay buffer to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Compare the caspase-3 activity in this compound-treated samples to the vehicle control to determine the fold-increase in activity.

Mandatory Visualizations

Ikarugamycin_Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) ikarugamycin_prep 2. This compound Preparation (Stock in DMSO, dilute in media) seeding 3. Cell Seeding (96-well plate) ikarugamycin_prep->seeding treatment 4. This compound Treatment (Dose-response and time-course) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase data 5. Data Acquisition (Plate Reader) mtt->data ldh->data caspase->data analysis 6. IC50 Determination & Statistical Analysis data->analysis

Caption: Workflow for assessing this compound cytotoxicity.

Ikarugamycin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cellular_effects Initial Cellular Stress cluster_mapk MAPK Cascade cluster_apoptosis Apoptotic Execution ika This compound dna_damage DNA Damage ika->dna_damage ca_increase Increase in Intracellular Ca2+ ika->ca_increase p38 p38 MAPK Activation dna_damage->p38 ca_increase->p38 caspase_activation Caspase-9, -8, -3 Activation p38->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Ikarugamycin Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of ikarugamycin (B608069) in cell-based experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells are showing high levels of cytotoxicity after this compound treatment. How can I determine if this is an off-target effect?

A1: this compound can induce cytotoxicity, particularly at higher concentrations and with prolonged exposure.[1][2] To distinguish between on-target anti-clathrin-mediated endocytosis (CME) effects and off-target cytotoxicity, consider the following troubleshooting steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for CME inhibition with minimal impact on cell viability. The reported IC50 for CME inhibition is approximately 2.7 µM in H1299 cells, while cytotoxic effects are more pronounced at higher concentrations (e.g., 32 µM).[1]

  • Time-Course Analysis: Evaluate cell viability at different time points. Short-term incubation (e.g., 1-3 hours) is often sufficient to observe CME inhibition, while cytotoxicity may develop with longer incubation periods.[1]

  • Positive and Negative Controls: Use a well-characterized inhibitor of CME with a different mechanism of action as a positive control. A vehicle control (e.g., DMSO) is essential as a negative control.

  • Rescue Experiment: If the cytotoxic effect is due to the inhibition of a specific off-target, co-treatment with a molecule that counteracts this effect could "rescue" the cells.

Q2: I am observing unexpected changes in a signaling pathway that I don't believe are related to clathrin-mediated endocytosis. What could be the cause?

A2: this compound has known off-target effects that can modulate signaling pathways independent of CME. A notable example is its ability to inhibit hexokinase 2, which can stimulate the antigen-presenting potential of dendritic cells.[3][4][5] Additionally, this compound has been shown to up-regulate the production of tumor necrosis factor-α (TNF).[6][7]

To investigate these unexpected signaling changes, consider the following:

  • Literature Review: Search for known effects of this compound on the specific pathway you are studying.

  • Pathway-Specific Inhibitors/Activators: Use known inhibitors or activators of the observed signaling pathway to see if they can mimic or reverse the effects of this compound.

  • Target Engagement Assays: If you hypothesize a specific off-target protein, you can perform assays like the Cellular Thermal Shift Assay (CETSA) to determine if this compound directly binds to and stabilizes the protein of interest.[8]

Q3: My experimental results with this compound are inconsistent across different cell lines. Why is this happening and what can I do?

A3: The effects of this compound, including its potency and cytotoxicity, can be cell-type specific.[1] This variability can be attributed to differences in:

  • Metabolism: Cells may metabolize this compound at different rates.

  • Target Expression: The expression levels of the primary target (related to CME) and any off-targets can vary between cell lines.

  • Membrane Permeability: Differences in cell membrane composition can affect the uptake of the compound.

To address this inconsistency:

  • Cell Line-Specific Dose-Response: Determine the optimal concentration and incubation time for each cell line used in your experiments.

  • Standardized Protocols: Ensure that all experimental parameters, such as cell density and media composition, are consistent across experiments.

  • Control Experiments: Run appropriate controls for each cell line to establish a baseline for comparison.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from the literature.

Table 1: IC50 Values for Clathrin-Mediated Endocytosis (CME) Inhibition and Cytotoxicity

Cell LineAssayIC50Reference
H1299TfnR Uptake (CME)2.7 ± 0.3 µM[1]
Mac-TCytotoxicity (Resazurin Assay)9.2 µg/mL[9][10]

Table 2: Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Bacterial StrainMICReference
Staphylococcus aureus0.6 µg/mL[11]
Methicillin-resistant Staphylococcus aureus (MRSA)2–4 µg/mL
Candida albicans4 µg/mL[12]
Aspergillus fumigatus4–8 µg/mL[12]

Key Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is adapted from the methodology described for assessing this compound's effect on cell viability.[1]

  • Cell Seeding: Plate 1 x 10^5 cells per well in a 96-well plate and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 4 µM and 32 µM) or a vehicle control for different time periods (e.g., 1, 3, 6, 24 hours) at 37°C.[1]

  • Assay: Add CCK-8 solution to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Clathrin-Mediated Endocytosis (CME) Inhibition Assay (Transferrin Receptor Uptake)

This protocol is a generalized version based on the description of TfnR uptake assays.[1]

  • Cell Seeding: Plate 2.8 x 10^4 cells per well on collagen-coated 96-well plates and culture overnight.[1]

  • Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., a range from 0.1 to 10 µM) for 1-3 hours.

  • Ligand Addition: Add a labeled ligand that is internalized via CME, such as fluorescently-labeled transferrin, to the cells and incubate for a short period (e.g., 5 minutes) at 37°C to allow for internalization.

  • Washing: Wash the cells with ice-cold buffer to remove non-internalized ligand.

  • Quantification: Measure the amount of internalized ligand using a suitable method, such as fluorescence microscopy or a plate reader.

  • Data Analysis: Normalize the results to untreated control cells and plot a dose-response curve to determine the IC50.

Visualizing Pathways and Workflows

Signaling Pathway: this compound's Effect on Dendritic Cell Activation

G This compound This compound Hexokinase2 Hexokinase 2 This compound->Hexokinase2 inhibits DC_Function Dendritic Cell Antigen Presenting Potential Hexokinase2->DC_Function negatively regulates T_Cell_Activation T-Cell Activation DC_Function->T_Cell_Activation stimulates

Caption: this compound inhibits hexokinase 2, enhancing dendritic cell function.

Experimental Workflow: Troubleshooting Cytotoxicity

G Start High Cytotoxicity Observed Dose_Response Perform Dose-Response and Time-Course Analysis Start->Dose_Response Compare_IC50 Cytotoxicity at CME inhibitory concentration? Dose_Response->Compare_IC50 Off_Target Likely Off-Target Effect Compare_IC50->Off_Target Yes On_Target Likely On-Target Effect (at high concentrations) Compare_IC50->On_Target No Further_Investigation Investigate Specific Off-Targets (e.g., CETSA) Off_Target->Further_Investigation

Caption: A workflow for investigating the cause of this compound-induced cytotoxicity.

Logical Relationship: On-Target vs. Off-Target Effects

G cluster_0 This compound Treatment cluster_1 On-Target Effect cluster_2 Off-Target Effects This compound This compound CME_Inhibition Clathrin-Mediated Endocytosis Inhibition This compound->CME_Inhibition Cytotoxicity Cytotoxicity This compound->Cytotoxicity Hexokinase2_Inhibition Hexokinase 2 Inhibition This compound->Hexokinase2_Inhibition TNF_Upregulation TNF-alpha Upregulation This compound->TNF_Upregulation

Caption: Differentiating between the on-target and known off-target effects of this compound.

References

Technical Support Center: Improving Ikarugamycin Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Ikarugamycin (B608069) from Streptomyces fermentation.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation, offering potential causes and actionable solutions.

Problem: Low or No this compound Yield

Question: My Streptomyces culture is growing, but I'm detecting very low or no this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no this compound production despite visible cell growth is a common challenge. The issue often lies in suboptimal culture conditions that favor primary metabolism (growth) over secondary metabolism (antibiotic production). Below is a summary of potential causes and recommended solutions.

Table 1: Troubleshooting Low this compound Yield

Potential CauseRecommended Solution
Suboptimal Medium Composition The composition of the culture medium is critical for inducing secondary metabolite production.[1][2] Optimize the carbon and nitrogen sources and their ratio. Experiment with different media known to support Streptomyces secondary metabolism, such as ATCC-2-M, APM9-modified, or Zhang production medium.[3][4]
Incorrect Fermentation pH The pH of the medium significantly affects enzyme activity and nutrient uptake. The optimal pH for growth may differ from the optimal pH for this compound production.[5][6] The optimal pH for antibiotic production by Streptomyces is often near neutral to slightly alkaline, typically in the range of 7.0-8.0.[6][7]
Non-ideal Temperature Temperature influences both the growth rate and the activity of biosynthetic enzymes. The optimal temperature for secondary metabolite production in Streptomyces is generally between 28-30°C.[8]
Inadequate Aeration (Dissolved Oxygen) Oxygen is crucial for the aerobic Streptomyces and for the enzymatic reactions in the this compound biosynthesis pathway.[4] Maintaining dissolved oxygen (DO) levels, especially during the exponential growth phase, is critical.[4]
Incorrect Harvest Time This compound is a secondary metabolite, and its production typically begins in the late exponential or stationary phase of growth. Harvesting the culture too early will result in low yields.
Experimental Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low this compound yield.

Low_Yield_Troubleshooting Start Low/No this compound Yield Media_Opt Optimize Medium (Carbon/Nitrogen Sources) Start->Media_Opt Step 1 pH_Opt Optimize pH (Test range 6.0-8.5) Media_Opt->pH_Opt Step 2 Temp_Opt Optimize Temperature (Test range 25-35°C) pH_Opt->Temp_Opt Step 3 DO_Opt Optimize Dissolved Oxygen (Monitor and control) Temp_Opt->DO_Opt Step 4 Harvest_Opt Optimize Harvest Time (Time course study) DO_Opt->Harvest_Opt Step 5 Analysis Quantify this compound Yield (HPLC) Harvest_Opt->Analysis

Figure 1: Systematic workflow for troubleshooting low this compound yield.
Problem: High Biomass but Low Product Titer

Question: My fermentation shows excellent biomass production, but the this compound yield is disappointingly low. What could be the cause?

Answer:

This scenario, often termed "growth-product decoupling," indicates that the fermentation conditions are favoring cell proliferation at the expense of secondary metabolite synthesis.

Table 2: Troubleshooting High Biomass and Low Yield

Potential CauseRecommended Solution
Carbon Catabolite Repression High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite production.[9] Consider using alternative carbon sources like starch or glycerol, or implement a fed-batch strategy to maintain a low concentration of the primary carbon source.
Nutrient Limitation The onset of secondary metabolism is often triggered by the limitation of a specific nutrient, such as phosphate (B84403) or a particular nitrogen source. Ensure the medium is not overly rich, which can sustain prolonged vegetative growth.
Lack of Precursor Molecules The biosynthesis of this compound requires specific precursor molecules derived from primary metabolism. A metabolic imbalance could lead to a shortage of these precursors. Consider precursor feeding strategies, such as the addition of amino acids that are part of the biosynthetic pathway.
Problem: Inconsistent Batch-to-Batch Production

Question: I'm observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?

Answer:

Inconsistent production is often rooted in a lack of standardization in the experimental protocol.

Table 3: Troubleshooting Inconsistent Production

Potential CauseRecommended Solution
Inoculum Variability The age, size, and physiological state of the seed culture are critical for reproducible fermentations. Standardize your inoculum preparation by using a consistent spore concentration and age of the seed culture.
Contamination Contamination with other microorganisms can compete for nutrients and produce inhibitory substances, leading to variable and reduced yields. Implement and maintain strict aseptic techniques throughout the entire process.
Inadequate Sterilization Improper sterilization of media or fermentation equipment can introduce contaminants. Validate your autoclave cycles and ensure all components are properly sterilized.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound production.

1. What is the optimal medium composition for this compound production?

While the ideal medium can be strain-specific, several formulations have been successfully used for Streptomyces fermentation and secondary metabolite production. You can use the following as starting points for optimization.

Table 4: Recommended Media for Streptomyces Fermentation

MediumComposition (per liter)Reference
ATCC-2-M Medium Soluble starch: 20 g, Glucose: 10 g, NZ Amine Type E: 5 g, Meat extract: 3 g, Peptone: 5 g, Yeast extract: 5 g, Sea salts: 30 g, Calcium carbonate: 1 g, pH 7.0[3]
APM9-modified Medium Glucose: 50 g, Soluble starch: 12 g, Soy flour: 30 g, CoCl₂·6H₂O: 2 mg, Sea salts: 30 g, Calcium carbonate: 7 g, pH 7.0[3]
Zhang Production Medium Soluble starch: 10 g, Glucose: 10 g, Peptone: 5 g, Yeast extract: 5 g, Beef extract: 3 g, Corn steep liquor: 2 g, CaCO₃: 2 g, NaCl: 5 g, K₂HPO₄: 0.5 g, MgSO₄·7H₂O: 0.5 g, FeSO₄·7H₂O: 0.01 gGeneral Streptomyces medium

2. What are the critical process parameters to monitor and control?

The following parameters have a significant impact on this compound yield and should be carefully monitored and controlled.

Table 5: Critical Fermentation Parameters for this compound Production

ParameterOptimal Range/ValueRationale
pH 7.0 - 8.5While Streptomyces can grow in a wider pH range, secondary metabolite production is often favored in neutral to slightly alkaline conditions.[6][10]
Temperature 28 - 30°CThis temperature range supports good growth and the activity of the enzymes involved in this compound biosynthesis.[8][11]
Dissolved Oxygen (DO) > 30% saturationMaintaining sufficient oxygen is crucial for this aerobic process. DO levels below this can be limiting for production.[12]
Agitation 200 - 250 rpm (shake flask)Provides adequate mixing and oxygen transfer. Shear stress from excessive agitation can damage mycelia.

3. What is the biosynthetic pathway of this compound?

This compound is a polycyclic tetramate macrolactam synthesized by a Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme system. The biosynthetic gene cluster typically includes the following key enzymes:

  • IkaA: A hybrid PKS-NRPS that assembles the polyketide chain and incorporates an amino acid.[5]

  • IkaB: An oxidoreductase involved in tailoring the polyketide backbone.[5]

  • IkaC: An alcohol dehydrogenase that performs a key cyclization step.[5]

The pathway involves the condensation of acetate (B1210297) and malonate units to form a polyketide chain, which is then cyclized and further modified by the tailoring enzymes to yield the final this compound structure.

Ikarugamycin_Biosynthesis cluster_precursors Primary Metabolism cluster_core_synthesis Core Structure Synthesis cluster_tailoring Tailoring and Cyclization Acetyl-CoA Acetyl-CoA IkaA IkaA (PKS-NRPS) Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-Ornithine L-Ornithine L-Ornithine->IkaA Polyketide_Chain Polyketide-Amino Acid Intermediate IkaA->Polyketide_Chain Chain Assembly IkaB IkaB (Oxidoreductase) Polyketide_Chain->IkaB Modification IkaC IkaC (Alcohol Dehydrogenase) IkaB->IkaC Cyclization This compound This compound IkaC->this compound

Figure 2: Simplified overview of the this compound biosynthesis pathway.

4. How can I accurately extract and quantify this compound?

A common and effective method for the extraction and quantification of this compound is detailed below.

Experimental Protocol: this compound Extraction and Quantification

I. Extraction

  • Harvest the fermentation broth by centrifugation to separate the supernatant and the mycelial pellet.

  • Extract the supernatant twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

  • Extract the mycelial pellet with an equal volume of ethyl acetate, using sonication to improve extraction efficiency.

  • Pool all ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL).

  • Filter the methanolic extract through a 0.22 µm syringe filter prior to HPLC analysis.

II. HPLC Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. An isocratic system may also be developed. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 228 nm and 325 nm.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing the peak area to the standard curve.

Workflow for this compound Quantification

HPLC_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Mycelial Pellet Centrifugation->Pellet Extraction_S Ethyl Acetate Extraction (x2) Supernatant->Extraction_S Extraction_P Ethyl Acetate Extraction (with sonication) Pellet->Extraction_P Pooling Pool Extracts Extraction_S->Pooling Extraction_P->Pooling Drying Dry over Na₂SO₄ Pooling->Drying Evaporation Rotary Evaporation Drying->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration 0.22 µm Syringe Filter Reconstitution->Filtration HPLC HPLC Analysis Filtration->HPLC

Figure 3: Workflow for the extraction and HPLC analysis of this compound.

References

Technical Support Center: Ikarugamycin and Endocytosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of Ikarugamycin (B608069) as an inhibitor of endocytosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to endocytosis?

A1: this compound (IKA) is a naturally occurring antibiotic that functions as a potent inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It selectively disrupts the formation and function of clathrin-coated pits at the plasma membrane, thereby blocking the internalization of cargo that relies on this pathway.[2]

Q2: Are the inhibitory effects of this compound on endocytosis reversible?

A2: Yes, the short-term inhibitory effects of this compound on clathrin-mediated endocytosis are reversible.[1][2] Recovery of endocytic function can be achieved by washing out the compound. However, it is important to note that long-term exposure to this compound can lead to cytotoxic effects.[1][2]

Q3: What is the recommended working concentration for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point is the IC50 value, which has been determined to be 2.7 µM in H1299 cells.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound specific to clathrin-mediated endocytosis?

A4: this compound has been shown to selectively inhibit clathrin-mediated endocytosis without affecting other endocytic pathways, such as caveolae-mediated endocytosis or clathrin-independent endocytosis.[1][2]

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a valuable tool for studying CME, it has been reported to have other biological activities, including anti-tumor and immunomodulatory effects.[3][4][5] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or weak inhibition of endocytosis - this compound concentration is too low.- Incubation time is too short.- The endocytic pathway under investigation is not clathrin-mediated.- Perform a dose-response experiment to determine the optimal concentration.- Increase the pre-incubation time with this compound.- Confirm that your cargo of interest is internalized via clathrin-mediated endocytosis using established markers (e.g., Transferrin).
High cell toxicity - this compound concentration is too high.- Prolonged incubation time.- Reduce the concentration of this compound.- Shorten the incubation period. For reversibility studies, short incubation times are recommended.[2]
Inconsistent results in reversibility experiments - Incomplete washout of this compound.- Insufficient recovery time.- Ensure a thorough washout procedure with multiple washes using fresh, warm media.- Extend the recovery period after washout. Full recovery may take up to 180 minutes or longer.[2]
Inhibition of unexpected cellular processes - Potential off-target effects of this compound.- Consult the literature for known off-target effects of this compound.- Use a secondary, structurally different inhibitor of clathrin-mediated endocytosis to confirm your findings.

Quantitative Data Summary

The following tables summarize the quantitative data from washout experiments demonstrating the reversibility of this compound's inhibitory effects on Transferrin receptor (TfnR) uptake, a marker for clathrin-mediated endocytosis.

Table 1: Reversibility of 4 µM this compound in H1299 Cells

Pre-treatment Time with IKAWashout Time% Inhibition of TfnR Uptake (Mean ± SD)
10 min0 min~55%
10 min30 minNot specified, but recovery observed
10 min180 minComplete Recovery
30 min0 min~65%
30 min30 minNot specified, but recovery observed
30 min180 minComplete Recovery
180 min0 minNot specified
180 min30 minNot specified
180 min180 minNot specified

Data adapted from Elkin et al., 2016.[2]

Table 2: Partial Reversibility of 10 µM this compound

Cell LinePre-treatment Time with IKAWashout Time% Inhibition of TfnR Uptake (Mean ± SD)
ARPE-1915 min0 hSignificant Inhibition
ARPE-1915 min3 hPartial Recovery
H129915 min0 hSignificant Inhibition
H129915 min3 hPartial Recovery

Data adapted from Elkin et al., 2016.[2]

Experimental Protocols

Protocol 1: Assessing the Reversibility of this compound's Inhibition of Clathrin-Mediated Endocytosis

This protocol describes a typical washout experiment to determine the reversibility of this compound's effect on the endocytosis of Transferrin receptor (TfnR).

Materials:

  • H1299 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Labeled Transferrin (e.g., Alexa Fluor conjugate)

  • Wash buffer (e.g., ice-cold PBS)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Lysis buffer

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed H1299 cells in a suitable plate format (e.g., 24-well plate) and grow to the desired confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 30-60 minutes in serum-free medium to upregulate TfnR expression.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 4 µM).

    • Aspirate the starvation medium and add the this compound-containing medium to the cells.

    • Incubate for the desired pre-treatment time (e.g., 10, 30, or 180 minutes) at 37°C.

  • Washout:

    • To initiate the washout, aspirate the this compound-containing medium.

    • Wash the cells three times with warm, complete growth medium.

    • After the final wash, add fresh, warm, complete growth medium to the cells.

    • Incubate for the desired recovery time (e.g., 30 or 180 minutes) at 37°C.

  • Endocytosis Assay (TfnR Uptake):

    • After the recovery period, aspirate the medium and add pre-warmed medium containing labeled Transferrin.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for internalization.

    • To stop endocytosis, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • To remove surface-bound Transferrin, wash the cells with ice-cold acid wash buffer for 5 minutes on ice.

    • Wash the cells twice more with ice-cold PBS.

  • Quantification:

    • Lyse the cells in lysis buffer.

    • Measure the fluorescence of the internalized Transferrin using a plate reader.

    • Alternatively, fix the cells and visualize the internalized Transferrin by fluorescence microscopy.

  • Controls:

    • Untreated Control: Cells not treated with this compound.

    • No Washout Control: Cells treated with this compound for the pre-treatment time without a subsequent washout.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Washout cluster_assay Assay cluster_controls Controls cell_seeding Seed Cells serum_starvation Serum Starve Cells cell_seeding->serum_starvation ika_treatment Treat with this compound serum_starvation->ika_treatment untreated Untreated Control serum_starvation->untreated washout Washout this compound ika_treatment->washout no_washout No Washout Control ika_treatment->no_washout recovery Recovery Period washout->recovery tfn_uptake Tfn Uptake Assay recovery->tfn_uptake quantification Quantify Internalization tfn_uptake->quantification untreated->tfn_uptake no_washout->tfn_uptake

Caption: Experimental workflow for assessing the reversibility of this compound's effects.

cme_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor ap2 AP2 Adaptor receptor->ap2 recruitment cargo Cargo cargo->receptor clathrin Clathrin ap2->clathrin recruitment ccp Clathrin-Coated Pit clathrin->ccp assembly scission Scission (Dynamin) ccp->scission ccv Clathrin-Coated Vesicle scission->ccv uncoating Uncoating ccv->uncoating endosome Early Endosome uncoating->endosome ika This compound ika->ccp disrupts distribution of AP2 & Clathrin

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

References

Technical Support Center: Mitigating Ikarugamycin-induced Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term experiments involving Ikarugamycin (B608069).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound primarily induces apoptosis, or programmed cell death. This process is initiated through DNA damage and the subsequent activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9.[1] Additionally, this compound has been shown to increase intracellular calcium levels and activate the p38 MAP kinase signaling pathway, both of which contribute to its cytotoxic effects.[1]

Q2: I am observing significant cell death in my long-term culture ( > 48 hours) even at low concentrations of this compound. What could be the reason?

A2: While short-term exposure to this compound may have reversible effects, long-term incubation is known to have significant cytotoxic effects.[2][3] The cytotoxicity of this compound is time and dose-dependent.[4] Even at concentrations that are not acutely toxic, prolonged exposure can lead to the accumulation of cellular stress and the initiation of apoptotic pathways. Significant effects on cell viability have been observed starting at 12 hours of continuous exposure.[2]

Q3: Is the cytotoxicity of this compound reversible?

A3: The inhibitory effects of this compound on its target, clathrin-mediated endocytosis, are reversible after short-term incubation.[2][3] For instance, the effects of a 10 or 30-minute treatment can be completely reversed within 180 minutes after washout.[2] However, after prolonged exposure (e.g., 180 minutes), the recovery is only partial.[2] This suggests that minimizing the duration of exposure is crucial for mitigating long-term cytotoxicity.

Q4: Are there any known inhibitors that can help mitigate this compound-induced cytotoxicity?

A4: Yes, based on its mechanism of action, several types of inhibitors can be explored to mitigate this compound's cytotoxicity. These include:

  • Pan-caspase inhibitors (e.g., Z-VAD-FMK) to block the apoptotic cascade.

  • p38 MAPK inhibitors (e.g., SB203580) to inhibit this stress-activated signaling pathway.

  • Intracellular calcium chelators (e.g., BAPTA-AM) to reduce the toxic effects of elevated calcium levels.[5]

Q5: How does this compound's cytotoxicity vary across different cell lines?

A5: The cytotoxic potency of this compound, often measured as the half-maximal inhibitory concentration (IC50), varies significantly among different cell lines. For example, the IC50 for cytotoxicity in HL-60 leukemia cells is approximately 0.22 µM, while for H1299 cells, it is around 2.7 µM.[1][2] It is essential to determine the IC50 for your specific cell line to establish an appropriate concentration range for your experiments. Some studies have also shown that this compound exhibits no cytotoxic effects on certain cell types like bone marrow-derived dendritic cells (BMDCs).[6]

Troubleshooting Guides

Issue 1: Excessive Cell Death in Long-Term Cultures

Possible Cause & Solution

  • Continuous High-Dose Exposure: Continuous exposure to a high concentration of this compound will inevitably lead to significant cell death over time.

    • Troubleshooting Step 1: Optimize Concentration. Determine the minimal effective concentration of this compound for your desired biological effect (e.g., inhibition of clathrin-mediated endocytosis) in a short-term assay. Use this concentration as a starting point for your long-term studies.

    • Troubleshooting Step 2: Implement Intermittent Dosing. Instead of continuous exposure, consider an intermittent dosing schedule. This involves treating the cells for a shorter period, followed by a "drug holiday" where the compound is washed out and replaced with fresh media. This allows cells to recover from the initial insult. The reversibility of this compound's effects makes this a viable strategy.[2]

    • Troubleshooting Step 3: Co-treatment with a Caspase Inhibitor. To directly combat apoptosis, co-treat your cells with a pan-caspase inhibitor like Z-VAD-FMK. This can help to reduce the activation of the apoptotic cascade triggered by this compound.

Issue 2: High Variability in Cytotoxicity Results Between Experiments

Possible Cause & Solution

  • Inconsistent Cell Health and Density: The initial health and seeding density of your cells can significantly impact their susceptibility to cytotoxic agents.

    • Troubleshooting Step 1: Standardize Seeding Density. Ensure that you seed the same number of viable cells for each experiment.

    • Troubleshooting Step 2: Monitor Cell Health. Regularly check your cell cultures for signs of stress or contamination before initiating an experiment.

  • Serum Variability: Components in fetal bovine serum (FBS) can bind to compounds and affect their bioavailability and cytotoxicity.

    • Troubleshooting Step 1: Use Serum-Free Media. If compatible with your cell line, consider adapting your cells to a serum-free medium for the duration of the experiment to improve consistency.

    • Troubleshooting Step 2: Lot-to-Lot Serum Testing. If serum is required, test different lots of FBS for their impact on this compound's cytotoxicity and use a single, qualified lot for a series of experiments.

Issue 3: Off-Target Effects Obscuring Experimental Results

Possible Cause & Solution

  • Activation of Stress Pathways: this compound is known to activate the p38 MAPK pathway, which can have broad effects on cellular processes beyond the intended target.[1]

    • Troubleshooting Step 1: Co-treatment with a p38 MAPK Inhibitor. Use a specific p38 MAPK inhibitor, such as SB203580, to block this pathway and isolate the effects related to your primary research question.

  • Disruption of Calcium Homeostasis: The elevation of intracellular calcium can trigger various signaling cascades.[1]

    • Troubleshooting Step 1: Co-treatment with a Calcium Chelator. Employ an intracellular calcium chelator like BAPTA-AM to buffer the increase in cytosolic calcium and reduce its downstream consequences.[5]

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Cytotoxicity) HL-60 (human promyelocytic leukemia)~0.22 µM (221.3 nM)[1]
H1299 (human non-small cell lung carcinoma)~2.7 µM[2][3]
MAC-T (bovine mammary epithelial)~9.2 µg/mL (~19 µM)[4]
Reversibility H1299Complete recovery after 10-30 min treatment followed by 180 min washout[2]
H1299Partial recovery after 180 min treatment followed by 180 min washout[2]
Caspase Activation HL-60Cleavage of caspase-3, -8, and -9 observed after 24h[1]
ARPE-19No cleavage of caspase-3, -8, and -9 observed after 8h with 4 µM[2]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay with Intermittent this compound Dosing
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental period.

  • Initial Treatment: Add this compound at the desired concentration and incubate for a predetermined period (e.g., 8, 12, or 24 hours).

  • Washout: Carefully aspirate the medium containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Recovery Period: Add fresh, pre-warmed culture medium without this compound and incubate for a defined "drug holiday" period (e.g., 24 or 48 hours).

  • Re-treatment (Optional): Repeat steps 2-4 for subsequent cycles of intermittent dosing.

  • Viability Assessment: At the end of each treatment and recovery period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

Protocol 2: Co-treatment with a Caspase Inhibitor to Mitigate Apoptosis
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with Inhibitor: Add the pan-caspase inhibitor Z-VAD-FMK (final concentration typically 20-50 µM) to the culture medium and incubate for 1-2 hours before adding this compound.

  • This compound Treatment: Add this compound to the desired final concentration.

  • Incubation: Incubate the cells for the desired long-term duration (e.g., 48, 72, or 96 hours).

  • Viability Assessment: Measure cell viability at the end of the incubation period.

  • Controls: Include control groups with no treatment, this compound only, and Z-VAD-FMK only.

Protocol 3: Co-culture with Feeder Cells to Enhance Long-Term Viability
  • Feeder Cell Layer Preparation: Seed a feeder layer of stromal cells (e.g., mouse embryonic fibroblasts or a specific stromal cell line) and grow to confluence. Mitotically inactivate the feeder cells (e.g., using mitomycin C or irradiation) before seeding your experimental cells.

  • Seeding Experimental Cells: Seed your experimental cells on top of the inactivated feeder layer.

  • This compound Treatment: The following day, begin your long-term this compound treatment protocol (either continuous or intermittent).

  • Medium Changes: Change the medium every 2-3 days, replenishing with fresh this compound if using a continuous dosing regimen.

  • Viability Assessment: At the end of the experiment, selectively detach your experimental cells (if possible) or use a method that distinguishes between the two cell types (e.g., flow cytometry with specific markers) to assess viability.

Visualizations

Ikarugamycin_Cytotoxicity_Pathway This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx p38_MAPK p38 MAPK Activation This compound->p38_MAPK Caspase_Cascade Caspase-8, -9, -3 Activation DNA_Damage->Caspase_Cascade Ca_Influx->Caspase_Cascade p38_MAPK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Mitigation_Strategies_Workflow cluster_problem Problem cluster_solutions Mitigation Strategies LongTerm_Ika Long-Term this compound Treatment Cytotoxicity Increased Cytotoxicity & Cell Death LongTerm_Ika->Cytotoxicity Intermittent_Dosing Intermittent Dosing Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) p38_Inhibitor p38 MAPK Inhibitor (e.g., SB203580) Ca_Chelator Calcium Chelator (e.g., BAPTA-AM) Reduced_Cytotoxicity Reduced Cytotoxicity & Improved Cell Viability Intermittent_Dosing->Reduced_Cytotoxicity Caspase_Inhibitor->Reduced_Cytotoxicity p38_Inhibitor->Reduced_Cytotoxicity Ca_Chelator->Reduced_Cytotoxicity

Caption: Workflow for mitigating this compound-induced cytotoxicity.

References

Methods to reduce Ikarugamycin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to reduce the degradation of Ikarugamycin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on general knowledge of antibiotic stability, the primary factors that can lead to the degradation of this compound, a polycyclic tetramate macrolactam, are exposure to light, inappropriate temperatures, non-optimal pH, and oxidizing agents.[1][2][3]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, solid this compound should be stored at -20°C.[4] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), can be stored at -20°C for up to two months or at -80°C for longer durations.[5][6]

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving and storing this compound?

A4: this compound is soluble in DMSO, chloroform, and methanol. For creating stock solutions for biological experiments, DMSO is commonly used.[5][6]

Q5: How can I minimize the degradation of this compound in solution during an experiment?

A5: To minimize degradation during experiments, it is advisable to:

  • Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Protect solutions from light by using amber-colored tubes or wrapping containers in aluminum foil.[5][8]

  • Maintain a controlled temperature and pH, if the experimental conditions allow.

  • Minimize the time the compound spends in aqueous solutions, as hydrolysis can be a degradation pathway for macrolactams.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

This issue could be due to the degradation of the compound. Follow this troubleshooting guide to identify the potential cause.

start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions of Stock Solution (Solid and/or DMSO stock) start->check_storage storage_temp Was it stored at ≤ -20°C? check_storage->storage_temp storage_light Was it protected from light? storage_temp->storage_light Yes improper_storage Degradation likely due to improper storage. Prepare fresh stock solution. storage_temp->improper_storage No storage_light->improper_storage No check_handling Review Experimental Handling of Working Solution storage_light->check_handling Yes fresh_dilution Was a fresh dilution made from stock? check_handling->fresh_dilution light_exposure Was the working solution protected from light? fresh_dilution->light_exposure Yes improper_handling Degradation may have occurred during the experiment. Revise handling procedures. fresh_dilution->improper_handling No time_in_solution Was the time in aqueous buffer minimized? light_exposure->time_in_solution Yes light_exposure->improper_handling No time_in_solution->improper_handling No consider_stability Consider performing a stability study under your specific experimental conditions. time_in_solution->consider_stability Yes

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

The presence of additional peaks in your chromatogram likely indicates the formation of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Prepare a solution of this compound from the solid compound and immediately analyze it using your HPLC method. This will serve as a baseline.

  • Review Sample History: Examine the storage and handling conditions of the sample that showed extra peaks.

    • Storage Duration and Conditions: How long was the sample stored and under what conditions (temperature, light exposure)?

    • Solvent/Buffer: What was the composition and pH of the solvent or buffer?

    • Exposure to Air: Was the sample exposed to air for an extended period, potentially leading to oxidation?

  • Conduct a Mini-Forced Degradation Study:

    • Expose freshly prepared solutions of this compound to conditions you suspect might be causing degradation (e.g., leave a sample on the benchtop exposed to light for several hours, or adjust the pH of the solution).

    • Analyze these stressed samples by HPLC to see if the unknown peaks from your original sample are reproduced.

Data on Storage Conditions

While specific quantitative data on this compound degradation rates is limited in the literature, the following table summarizes the recommended storage conditions based on available information.

FormSolventTemperatureDurationLight ProtectionReference(s)
SolidN/A-20°CLong-termRecommended[4]
Stock SolutionDMSO-20°CUp to 2 monthsRecommended[5]
Stock SolutionDMSO-80°CLong-termRecommended[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex or sonicate gently if needed to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general framework for investigating the stability of this compound under various stress conditions.[2][3][11]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this compound from its potential degradation products.[12][13][14]

Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 60°C in solution/solid) prep->thermal photo Photostability (ICH Q1B guidelines, in solution/solid) prep->photo control Control Sample (Protected from stress) prep->control sampling Sample at time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC neutralize->hplc evaluation Evaluate Chromatograms: - % Degradation - Appearance of new peaks hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

Stress Conditions (Examples):

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Keep at room temperature.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). Keep at room temperature.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation: Incubate a solution and a solid sample of this compound at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution and a solid sample of this compound to a light source as specified in ICH guideline Q1B. Wrap a control sample in aluminum foil.

Procedure:

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Before HPLC analysis, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples and a control (unstressed) sample.

  • Compare the chromatograms to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed in the reviewed literature, the following diagram illustrates hypothetical degradation pathways based on its chemical structure, which includes a macrolactam ring, a tetramic acid moiety, and several double bonds.

This compound This compound (Polycyclic Tetramate Macrolactam) hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->hydrolysis oxidation Oxidation (O₂, Peroxides) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis hydrolysis_products Hydrolytic Products (e.g., Ring-opened species) hydrolysis->hydrolysis_products oxidation_products Oxidative Products (e.g., Epoxides, Hydroxylated derivatives) oxidation->oxidation_products photo_products Photolytic Products (e.g., Isomers, Rearrangement products) photolysis->photo_products

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting inconsistent results in Ikarugamycin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ikarugamycin (B608069) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guides

Inconsistent results in this compound assays can arise from a variety of factors, from reagent preparation to the specifics of the assay execution. This section provides a systematic approach to troubleshooting common problems.

Antimicrobial Susceptibility Testing (AST)

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

  • Question: My MIC values for this compound against the same bacterial strain are inconsistent across different experiments. What could be the cause?

  • Answer: Inconsistent MIC values can stem from several factors related to the inoculum, media, or the compound itself.

    • Inoculum Density: The starting concentration of bacteria is critical. A common method is to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Ensure this is done consistently for every experiment.

    • Media Preparation: For broth microdilution, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard. The pH of the media should be between 7.2 and 7.4, as variations can affect the activity of the antimicrobial agent.[1]

    • This compound Stock Solution: this compound is a lipophilic molecule with poor water solubility.[2] Ensure your stock solution is fully dissolved and vortexed before preparing serial dilutions. Precipitation of the compound during dilution can lead to inaccurate concentrations. Consider using a solvent like DMSO for the initial stock and be mindful of the final solvent concentration in your assay, which should be consistent and non-toxic to the bacteria.

    • Incubation Conditions: Incubate plates at 35°C ± 2°C for 16-20 hours.[1] Variations in temperature or incubation time can affect bacterial growth rates and, consequently, the apparent MIC.

Issue 2: No Zone of Inhibition or Unexpectedly Small Zones in Disk Diffusion Assays

  • Question: I am not observing the expected zone of inhibition in my Kirby-Bauer disk diffusion assay with this compound. Why might this be happening?

  • Answer: This issue often points to problems with the antimicrobial agent's diffusion or activity.

    • This compound Solubility and Diffusion: Due to its poor water solubility, this compound may not diffuse well into the agar (B569324) from a paper disk. This can result in a smaller or non-existent zone of inhibition. Broth-based methods like MIC testing are often more reliable for compounds with poor aqueous solubility.

    • Agar Depth and Quality: The depth of the Mueller-Hinton Agar (MHA) should be a uniform 4 mm.[1] Inconsistent agar depth can affect the diffusion of the antimicrobial agent. The pH of the MHA should also be within the 7.2-7.4 range.[1]

    • Disk Potency: Ensure the this compound-impregnated disks are stored correctly and are not expired. Improper storage can lead to degradation of the compound.

Cellular Assays (e.g., Endocytosis Inhibition, Cytotoxicity)

Issue 1: Inconsistent Inhibition of Clathrin-Mediated Endocytosis (CME)

  • Question: The percentage of CME inhibition by this compound varies significantly between my experiments. How can I improve reproducibility?

  • Answer: Reproducibility in CME inhibition assays with this compound is highly dependent on precise control of experimental conditions.

    • Cell-Line Variability: The IC50 of this compound for CME inhibition can vary between cell lines.[3] It is crucial to determine the optimal concentration and incubation time for your specific cell line. For example, the IC50 in H1299 cells was found to be 2.7 µM after a 1-hour pre-incubation.[3][4]

    • Incubation Time and Concentration: The inhibitory effect of this compound is time and concentration-dependent.[3] Longer incubation times or higher concentrations can lead to cytotoxicity, which can confound the results of your endocytosis assay. It is recommended to use the lowest effective concentration for the shortest possible time. For instance, a pre-incubation of ≤30 minutes with 4 µM this compound is suggested for some mammalian cells.[3]

    • Reversibility: The inhibitory effects of this compound on CME are partially reversible.[3][4] If your protocol involves washout steps, ensure they are performed consistently, as variations can lead to different levels of recovery from inhibition.

    • Assay-Specific Controls: Always include appropriate positive and negative controls. For CME assays, transferrin uptake is a common positive control. To test for specificity, you can measure the uptake of markers for other endocytic pathways, such as albumin for caveolae-mediated endocytosis, which should not be affected by this compound.[3]

Issue 2: High or Variable Cytotoxicity Observed

  • Question: I'm observing high levels of cell death in my experiments with this compound, even at concentrations intended to only inhibit endocytosis. What can I do to minimize this?

  • Answer: this compound's cytotoxic effects can overlap with its CME-inhibiting activity, making careful dose-response and time-course experiments essential.

    • Concentration and Exposure Time: Cytotoxicity is highly dependent on the concentration of this compound and the duration of cell exposure.[3] For example, in HL-60 leukemia cells, the IC50 for cytotoxicity was reported to be ~220 nM, which is much lower than the concentration required for CME inhibition in other cell lines.[3] It is critical to perform a cytotoxicity assay (e.g., using CCK-8 or resazurin) for your specific cell line to determine the concentration range where viability is not significantly affected during the timeframe of your experiment.[3][5][6][7]

    • Cell Density: Ensure that you are seeding a consistent number of cells for each experiment. Variations in cell density can affect the apparent cytotoxicity of a compound.

    • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Issue 3: Off-Target Effects Observed

  • Question: I suspect this compound is causing effects in my cells that are not related to CME inhibition. How can I confirm this and what are the known off-target effects?

  • Answer: this compound is known to have multiple biological activities, and being aware of these can help in interpreting your results.

    • Known Off-Target Effects: Besides CME inhibition, this compound can induce apoptosis, cause DNA damage, increase intracellular calcium levels, activate p38 MAP kinase, and inhibit hexokinase 2.[3][8][9] It has also been shown to alter Golgi morphology.[3]

    • Control Experiments: To investigate potential off-target effects, you can use other CME inhibitors with different mechanisms of action as controls. If another CME inhibitor reproduces the effect you are seeing, it is more likely to be related to the inhibition of this pathway. Conversely, if the effect is unique to this compound, it may be an off-target effect.

    • Rescue Experiments: If possible, a rescue experiment where you can overcome the observed effect by bypassing the inhibited step can provide strong evidence for the mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound stock solutions?

A1: this compound is poorly soluble in water. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully dissolved by vortexing. When diluting into aqueous media for your assay, do so quickly and mix thoroughly to prevent precipitation.

Q2: Can I use this compound in vivo?

A2: While this compound has demonstrated various biological activities in vitro, its use in vivo can be challenging. Some studies have noted that systemic administration of this compound had no anticancer effects and that it needed to be administered intratumorally.[8] Its strong cytotoxicity and potential for causing hemorrhage were noted early on.[9] Any in vivo use would require careful formulation to improve solubility and bioavailability, as well as extensive toxicology studies.

Q3: How does the purity of this compound affect experimental results?

A3: The purity of your this compound sample is crucial for obtaining reliable and reproducible results. Impurities could have their own biological activities, leading to confounding effects. It is advisable to obtain this compound from a reputable supplier that provides a certificate of analysis with purity data. If you are isolating the compound yourself, thorough characterization (e.g., using NMR and mass spectrometry) is essential.[10]

Q4: Are there any known resistance mechanisms to this compound in bacteria?

A4: The provided search results do not detail specific bacterial resistance mechanisms to this compound. As with any antimicrobial, the potential for resistance development exists. Standard methods for assessing changes in susceptibility, such as monitoring MIC values over time in the presence of the compound, could be employed to investigate this.

Quantitative Data Summary

Table 1: Reported IC50 and MIC Values for this compound

Assay TypeParameterOrganism/Cell LineValueReference
AntimicrobialMICStaphylococcus aureus0.6 µg/mL[5][7][11][12]
AntimicrobialMICMethicillin-resistant S. aureus (MRSA)2-4 µg/mL[10]
AntimicrobialMICCandida albicans4 µg/mL[10]
AntimicrobialMICAspergillus fumigatus4-8 µg/mL[10]
CellularIC50 (CME Inhibition)H12992.7 µM[3][4]
CellularIC50 (Cytotoxicity)MAC-T cells9.2 µg/mL[5][12]
CellularIC50 (Cytotoxicity)HL-60 cells~220 nM[3]

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Prepare a bacterial suspension from a fresh culture with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Protocol 2: Clathrin-Mediated Endocytosis (CME) Inhibition Assay (Transferrin Uptake)
  • Cell Plating: Plate cells (e.g., H1299) in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Pre-incubation with this compound: The following day, wash the cells and pre-incubate with the desired concentrations of this compound (e.g., 0-10 µM) in serum-free media for a specified time (e.g., 30 minutes to 1 hour) at 37°C.

  • Ligand Binding: Place the plate on ice, remove the this compound-containing media, and add a fluorescently labeled ligand that enters the cell via CME (e.g., Alexa Fluor 488-transferrin) in cold binding buffer. Incubate on ice for 30 minutes to allow binding to surface receptors.

  • Internalization: To initiate endocytosis, replace the cold ligand solution with warm media (containing this compound at the same concentrations as the pre-incubation step) and incubate at 37°C for a short period (e.g., 5-15 minutes).

  • Remove Surface-Bound Ligand: Place the plate back on ice and wash the cells with an acid strip buffer to remove any non-internalized, surface-bound transferrin.

  • Quantification: Lyse the cells and measure the internalized fluorescence using a plate reader. The percentage of inhibition is calculated relative to the untreated control cells.

Protocol 3: Cytotoxicity Assay (Resazurin Reduction)
  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 1 to 48 hours).

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance of the reduced product (resorufin) using a plate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Ikarugamycin_Signaling_Pathway This compound This compound Cytosolic_Ca Cytosolic Ca2+ This compound->Cytosolic_Ca increases CaMKKb CaMKKβ Cytosolic_Ca->CaMKKb activates AMPK AMPK CaMKKb->AMPK activates Autophagy Autophagy AMPK->Autophagy promotes Intracellular_Bacteria_Clearance Intracellular Bacteria Clearance Autophagy->Intracellular_Bacteria_Clearance CME_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells 1. Plate Cells Prepare_IKA 2. Prepare this compound and Ligand Preincubation 3. Pre-incubate with This compound Prepare_IKA->Preincubation Ligand_Binding 4. Bind Fluorescent Ligand (on ice) Preincubation->Ligand_Binding Internalization 5. Internalize at 37°C Ligand_Binding->Internalization Acid_Wash 6. Remove Surface Ligand (Acid Wash) Internalization->Acid_Wash Quantify 7. Lyse Cells and Quantify Fluorescence Acid_Wash->Quantify Analyze 8. Calculate % Inhibition Quantify->Analyze Troubleshooting_Logic cluster_antimicrobial Antimicrobial Assay cluster_cellular Cellular Assay Inconsistent_Results Inconsistent Results? Check_Inoculum Check Inoculum Density (0.5 McFarland) Inconsistent_Results->Check_Inoculum Antimicrobial Assay Optimize_Conc_Time Optimize Concentration and Incubation Time Inconsistent_Results->Optimize_Conc_Time Cellular Assay Check_Media Check Media pH (7.2-7.4) Check_Inoculum->Check_Media Check_Compound_Solubility Check Compound Solubility/Precipitation Check_Media->Check_Compound_Solubility Run_Cytotoxicity_Assay Run Cytotoxicity Assay Optimize_Conc_Time->Run_Cytotoxicity_Assay Check_Cell_Line_Variability Consider Cell Line Variability Run_Cytotoxicity_Assay->Check_Cell_Line_Variability Verify_Solvent_Toxicity Check Vehicle Control for Solvent Toxicity Check_Cell_Line_Variability->Verify_Solvent_Toxicity

References

Technical Support Center: Enhancing the Bioavailability of Ikarugamycin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Ikarugamycin (B608069) for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and administration of this compound for in vivo experiments.

Problem Possible Cause Suggested Solution
Poor and inconsistent drug exposure in plasma after oral administration. This compound has limited aqueous solubility, leading to poor absorption from the gastrointestinal tract.1. Particle Size Reduction: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate. 2. Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gut.
Precipitation of this compound upon dilution of a stock solution in aqueous buffer for injection. This compound is soluble in organic solvents like DMSO but has limited water solubility, causing it to precipitate out of solution when the organic solvent is diluted.1. Use of Co-solvents: Prepare the dosing solution using a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and a solubilizing agent (e.g., PEG300, Tween 80) in an aqueous vehicle. 2. Nanosuspension Formulation: A nanosuspension can be administered intravenously or intraperitoneally, avoiding the need for complete solubilization at high concentrations.
High variability in tumor growth inhibition in xenograft models. Inconsistent drug delivery to the tumor site due to poor bioavailability or rapid clearance.[1]1. Intratumoral Administration: For localized tumors, direct intratumoral injection of an this compound formulation can increase local concentration and efficacy.[1] 2. Formulation Optimization: Utilize a formulation strategy (nanosuspension or lipid-based) to achieve more consistent systemic exposure.
Vehicle-related toxicity observed in animal models. High concentrations of organic solvents (e.g., DMSO) used to dissolve this compound can cause local irritation or systemic toxicity.1. Minimize Organic Solvent Concentration: Use the lowest effective concentration of the organic solvent in the final dosing formulation. 2. Alternative Formulations: Switch to a formulation that requires minimal or no harsh organic solvents, such as a nanosuspension or a lipid-based formulation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound for in vivo studies?

A1: The primary challenge is its limited aqueous solubility, which leads to poor oral bioavailability and difficulties in preparing stable formulations for parenteral administration. This can result in low and variable drug exposure, making it difficult to achieve therapeutic concentrations and obtain reproducible results in in vivo models.

Q2: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?

A2: Two main strategies are recommended:

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to a higher dissolution rate and improved absorption.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that can solubilize this compound and form fine emulsions or microemulsions in the gastrointestinal tract, facilitating its absorption.

Q3: Can I administer this compound intraperitoneally (i.p.)? How should I prepare the formulation?

A3: Yes, i.p. administration is a common route for this compound in preclinical studies. To prepare a formulation for i.p. injection, you can dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO and then dilute it with a vehicle containing a solubilizing agent such as PEG300 or Tween 80 in saline. It is crucial to visually inspect the final solution for any precipitation before injection. A nanosuspension is also a suitable option for i.p. administration.

Q4: What is the mechanism of action of this compound that I should consider when designing my in vivo study?

A4: this compound has been shown to inhibit hexokinase 2 (HK2), a key enzyme in the glycolysis pathway, which is often upregulated in cancer cells.[2][3][4] This leads to a reduction in glucose consumption and lactate (B86563) production, thereby suppressing cancer cell proliferation.[2][3] Additionally, this compound is a known inhibitor of clathrin-mediated endocytosis (CME), which can affect various cellular processes, including receptor internalization and signaling.[5][6][7]

Q5: Are there any known toxicities associated with this compound in vivo?

A5: One study reported a median lethal dose (LD50) of 6 mg/kg in mice following intraperitoneal administration. High concentrations of this compound can exhibit cytotoxicity.[8] It is essential to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific animal model and formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound for in vivo administration.

Materials:

  • This compound powder

  • Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80 in sterile water

  • Zirconium oxide beads (0.1 mm diameter)

  • High-energy bead mill

  • Particle size analyzer

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring.

  • Add this compound powder to the stabilizer solution to achieve the desired concentration (e.g., 10 mg/mL).

  • Add the this compound suspension and zirconium oxide beads to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), ensuring the temperature is controlled to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. The target is a mean particle size of less than 200 nm with a PDI below 0.3.

  • Store the nanosuspension at 4°C until use.

Protocol 2: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system for enhanced oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH40)

  • Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.

  • Based on the solubility data, prepare different ratios of the oil, surfactant, and co-solvent.

  • Add the desired amount of this compound to the selected excipient mixture.

  • Gently heat the mixture in a water bath (around 40°C) and vortex until the this compound is completely dissolved.

  • To evaluate the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a nanoemulsion.

  • Characterize the resulting nanoemulsion for droplet size and stability upon dilution.

  • The final formulation can be filled into gelatin capsules for oral administration.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterLimited solubility
DMSOSoluble[9][10]
DMFSoluble[9][10]
EthanolSoluble
MethanolSoluble

Table 2: Example of a Nanosuspension Formulation for this compound

ComponentConcentrationPurpose
This compound10 mg/mLActive Pharmaceutical Ingredient
HPMC0.5% (w/v)Steric Stabilizer
Tween 800.5% (w/v)Wetting Agent/Stabilizer
Sterile Waterq.s.Vehicle

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening nano_prep Nanosuspension Preparation solubility->nano_prep sedds_prep SEDDS Preparation solubility->sedds_prep characterization Physicochemical Characterization (Particle Size, Zeta Potential) nano_prep->characterization sedds_prep->characterization dosing Animal Dosing (Oral, i.p., i.v.) characterization->dosing pk_study Pharmacokinetic Analysis dosing->pk_study pd_study Pharmacodynamic/Efficacy Study dosing->pd_study

Caption: Experimental workflow for enhancing this compound's bioavailability.

ikarugamycin_hk2_pathway This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P catalyzed by HK2 Glycolysis Glycolysis G6P->Glycolysis Lactate Lactate Production Glycolysis->Lactate Proliferation Cancer Cell Proliferation Glycolysis->Proliferation supports

Caption: this compound's inhibition of the Hexokinase 2 signaling pathway.

clathrin_endocytosis_pathway This compound This compound ClathrinPit Clathrin-Coated Pit Formation This compound->ClathrinPit inhibits PlasmaMembrane Plasma Membrane PlasmaMembrane->ClathrinPit invagination Vesicle Clathrin-Coated Vesicle ClathrinPit->Vesicle budding Endosome Early Endosome Vesicle->Endosome uncoating & fusion

References

Ikarugamycin Specificity Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of Ikarugamycin's action in experimental settings.

Section 1: FAQs - Understanding this compound's Specificity

Q1: What is the primary mechanism of action of This compound (B608069) and its known specificity?

This compound (IKA) is a natural product antibiotic primarily known for its role as an inhibitor of clathrin-mediated endocytosis (CME).[1][2] It has been shown to selectively inhibit CME over other endocytic pathways, such as caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE), in various mammalian cell lines.[1] The inhibitory effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) for CME of approximately 2.7 µM in H1299 cells after a 1-hour preincubation.[2] The inhibition of CME is rapid and partially reversible. IKA disrupts the morphology of clathrin-coated pits (CCPs), causing a redistribution of adaptor protein 2 (AP2) and clathrin heavy chain (CHC) to the plasma membrane.[1]

Q2: What are the known off-target effects or cytotoxicities of this compound?

While this compound is a useful tool for studying endocytosis, researchers must be aware of its potential off-target effects and cytotoxicity. Long-term incubation or high concentrations of IKA can affect cell viability.[1][2] For example, in one study, treating ARPE-19, HeLa, and H1299 cells with 4 µM of IKA showed a gradual decrease in viability over 24 hours, while 32 µM IKA was significantly more toxic over shorter periods.[1] Another study reported an IC₅₀ for cytotoxicity in bovine mammary epithelial (Mac-T) cells of 9.2 µg/mL, which was higher than the concentration required for its antibacterial effect.[3][4] Additionally, IKA has been found to alter Golgi morphology with prolonged exposure.[1] More recently, it was identified as an inhibitor of hexokinase 2, which stimulates the antigen-presenting function of dendritic cells.[5][6]

Q3: Has a direct molecular target for this compound been identified?

For many years, the specific protein target of this compound responsible for its effects on CME was unknown.[1] However, recent research has identified hexokinase 2 (HK2) as a molecular target.[5] Inhibition of HK2 by this compound in dendritic cells (DCs) was shown to stimulate their antigen-presenting capabilities, an effect that contributes to its anticancer properties when administered locally.[5][6] It is important to note that while HK2 is a confirmed target, it is not yet definitively proven that HK2 inhibition is the sole mechanism responsible for the disruption of clathrin-mediated endocytosis.

Section 2: Troubleshooting Guide - Improving Specificity in Your Experiments

This guide provides strategies to mitigate off-target effects and enhance the specificity of this compound's action.

Strategy 1: Experimental Condition Optimization

Q4: My cells are dying or showing unexpected phenotypes. How can I reduce this compound-induced cytotoxicity while still effectively inhibiting CME?

This is a common issue stemming from this compound's dose- and time-dependent cytotoxicity.[1] To address this, you must determine the optimal therapeutic window for your specific cell line and experimental endpoint.

Troubleshooting Steps:

  • Conduct a Dose-Response Curve: First, determine the IC₅₀ for CME inhibition in your specific cell line. The reported value of 2.7 µM is a good starting point, but this can vary.[1] Test a range of concentrations (e.g., 0.1 µM to 50 µM).

  • Perform a Time-Course Experiment: IKA can act quickly at high concentrations.[1] Assess the minimum incubation time required to achieve CME inhibition at your determined IC₅₀. Short-term incubations (e.g., 15-60 minutes) are often sufficient and will minimize long-term cytotoxic effects.[1]

  • Run Parallel Viability Assays: For every dose-response and time-course experiment, run a parallel assay to measure cell viability (e.g., using resazurin (B115843) or trypan blue exclusion). This will directly correlate the inhibitory effect with cytotoxicity.[3]

  • Utilize Reversibility: The inhibitory effects of IKA on CME are partially reversible.[1][2] If your experimental design allows, you can treat cells for a short period and then wash out the compound. This can help distinguish the acute effects on endocytosis from the downstream consequences of long-term treatment.

G cluster_workflow Workflow: Optimizing this compound Concentration start Select Cell Line & Endpoint (CME Inhibition) dose_response 1. Dose-Response Curve (e.g., 0.1-50 µM IKA) Measure CME Inhibition start->dose_response viability1 2. Parallel Viability Assay Measure Cell Death vs. Dose dose_response->viability1 time_course 3. Time-Course Experiment (at IC50 concentration) Measure CME Inhibition over Time viability1->time_course viability2 4. Parallel Viability Assay Measure Cell Death vs. Time time_course->viability2 optimal Determine Optimal Window: Max CME Inhibition with Min Cytotoxicity viability2->optimal

Caption: Workflow for determining the optimal experimental window for this compound.

Data Presentation: Potency and Cytotoxicity of this compound
Cell LineAssayPotency / Cytotoxicity MetricValueSource
H1299Transferrin Receptor Uptake (CME)IC₅₀2.7 ± 0.3 µM[1]
Bovine Mammary (MAC-T)Cell ViabilityIC₅₀9.2 µg/mL[3]
S. aureusAntibacterial ActivityMIC0.6 µg/mL[3][4]
Pancreatic Cancer CellsGlycolysis Inhibition--[3]
Dendritic CellsStimulation (via HK2 Inhibition)--[5]
Strategy 2: Structural Modification

Q5: Can I use derivatives of this compound to achieve different activity profiles or potentially higher specificity?

Yes, chemical modification is a classic strategy for improving the therapeutic index of a lead compound. Several new derivatives of this compound have been isolated from Streptomyces zhaozhouensis, and these compounds exhibit different antimicrobial activity profiles compared to the parent molecule.[7][8][9] While their specificity regarding CME has not been extensively characterized, they provide a basis for structure-activity relationship (SAR) studies. For example, isothis compound showed stronger inhibition of MRSA growth than this compound itself.[9]

Researchers can synthesize or screen libraries of this compound analogs to find derivatives with:

  • Increased potency for the desired target (e.g., CME inhibition).

  • Decreased affinity for off-targets responsible for cytotoxicity.

  • Altered physicochemical properties for better cell permeability or stability.

G cluster_sar Concept: Structure-Activity Relationship (SAR) cluster_derivatives New Derivatives cluster_activity Altered Biological Activity core This compound Core Structure (Polycyclic Tetramic Acid Macrolactam) mod Chemical Modification (e.g., Methylation, Isomerization) core->mod Synthesize Derivatives d1 Isothis compound mod->d1 d2 28-N-methylthis compound mod->d2 d3 30-oxo-28-N- methylthis compound mod->d3 a1 Increased Potency (e.g., anti-MRSA) d1->a1 a2 Altered Specificity (e.g., CME vs. Cytotoxicity) d2->a2 a3 No Activity d3->a3 G cluster_delivery Strategy: Targeted Nanocarrier Delivery nanoparticle nontarget_cell Non-Target Cell nanoparticle->nontarget_cell Bypass / No Binding ligand Targeting Ligand drug This compound target_cell Target Cell receptor receptor->target_cell Internalization ligand->receptor Specific Binding explanation1 Nanocarrier (e.g., Liposome) encapsulates this compound explanation2 Drug released inside target cell

References

Technical Support Center: Ikarugamycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ikarugamycin and encountering potential bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a polycyclic tetramate macrolactam (PTM) antibiotic.[1] While its exact mechanism is still under investigation, recent evidence suggests it may not directly inhibit a single enzymatic pathway. Instead, this compound is proposed to act as a metallophore, specifically an iron chelator.[2][3] By binding to iron, it can facilitate the Fenton reaction, which generates highly reactive hydroxyl radicals.[2][3][4][5] This leads to oxidative stress and damage to various cellular components, ultimately resulting in bacterial cell death.

Q2: What are the likely mechanisms of bacterial resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its proposed mechanism of action, resistance could arise from several factors:

  • Upregulation of Antioxidant Defenses: Bacteria may increase the production of enzymes like catalase and superoxide (B77818) dismutase to neutralize the reactive oxygen species (ROS) generated by the Fenton reaction.[1][6]

  • Alterations in Iron Metabolism: Bacteria might develop resistance by modifying their iron uptake systems to prevent the entry of the this compound-iron complex.[7] This could involve mutations in iron transporter genes.[8]

  • Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell before it can exert its effect.[9][10][11][12] Efflux pumps are a common mechanism for resistance to various antibiotics.[10][11][12]

  • Biofilm Formation: Bacteria embedded in biofilms can exhibit increased resistance to antimicrobial agents, and iron availability can play a role in biofilm formation.[13][14]

Q3: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What could be the cause?

A3: Higher than expected MIC values could indicate the development of resistance or suboptimal experimental conditions. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key factors to consider include the iron concentration in your growth medium, the accuracy of your inoculum preparation, and the stability of your this compound stock solution.

Q4: Can the iron concentration in the growth media affect my experimental results?

A4: Yes, this is a critical factor. Since this compound's activity is linked to its iron-chelating properties, the amount of iron in your Mueller-Hinton Broth (MHB) or other media can significantly impact the observed MIC. High iron concentrations may antagonize the drug's effect, while very low iron might also affect bacterial growth and response. Consistency in media preparation is crucial for reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Observation Possible Cause Recommended Solution
MIC values are consistently high across all replicates.Inherent or acquired resistance in the bacterial strain. 1. Confirm the identity of your bacterial strain. 2. Sequence key genes related to iron metabolism, antioxidant defense, and efflux pumps to identify potential mutations. 3. Perform a population analysis to check for the presence of a resistant subpopulation.
High iron content in the growth medium. 1. Use commercially prepared, quality-controlled Mueller-Hinton Broth (MHB) to ensure consistent iron levels. 2. Consider using chelex-treated media to control for iron concentration if investigating the specific role of iron.
Degraded this compound stock solution. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
MIC values are variable between experiments.Inconsistent inoculum density. 1. Strictly adhere to the protocol for preparing a 0.5 McFarland standard for your bacterial inoculum. 2. Use a spectrophotometer to verify the optical density of your inoculum before dilution.
Variability in media preparation. 1. Ensure the pH of your media is within the recommended range. 2. Use the same source and lot of media components for a series of related experiments.
No bacterial growth, even in the control wells (without this compound).Incorrect growth medium or incubation conditions. 1. Verify that the chosen medium supports the growth of your specific bacterial strain. 2. Check incubator temperature, CO2 levels (if required), and incubation time.
Contamination of reagents. 1. Use sterile techniques for all manipulations. 2. Prepare fresh, sterile media and reagents.
Issue 2: Sub-culturing of Resistant Colonies
Observation Possible Cause Recommended Solution
Colonies grow within the zone of inhibition in a disk diffusion assay or at concentrations above the MIC in a broth microdilution assay.Selection of resistant mutants. 1. Isolate these colonies and perform a new MIC assay to confirm their resistance profile. 2. Analyze the genetic makeup of these resistant isolates to identify potential resistance mechanisms.

Quantitative Data Summary

The following table summarizes reported MIC values for this compound against susceptible bacterial strains. These values can serve as a baseline for your experiments.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus0.6[1][7][15]
Methicillin-resistant Staphylococcus aureus (MRSA)2-4[16]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
  • Sterilize the stock solution by filtering through a 0.22 µm filter.
  • Prepare serial two-fold dilutions of the this compound stock solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the bacterial strain.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
  • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Proposed Mechanism of this compound Action

Ikarugamycin_Mechanism Proposed Mechanism of this compound Action cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular This compound This compound IkaFe_complex This compound-Fe³⁺ Complex This compound->IkaFe_complex Chelation Fe3_ext Fe³⁺ (Iron) Fe3_ext->IkaFe_complex IronTransporter Iron Transporter Fe2_int Fe²⁺ IronTransporter->Fe2_int Reduction IkaFe_complex->IronTransporter Uptake OH_radical •OH (Hydroxyl Radical) Fe2_int->OH_radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_radical CellularDamage Oxidative Damage (DNA, Lipids, Proteins) OH_radical->CellularDamage Induces CellDeath Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of this compound via iron chelation and Fenton reaction-induced oxidative stress.

Troubleshooting Workflow for High MIC Values

Troubleshooting_MIC Troubleshooting High this compound MIC Values Start High MIC Observed CheckStrain Verify Bacterial Strain Identity and Purity Start->CheckStrain CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckStrain->Start Incorrect Strain RepeatMIC Repeat MIC Assay CheckStrain->RepeatMIC Strain Confirmed Inoculum Check Inoculum Preparation (0.5 McFarland) CheckProtocol->Inoculum Media Assess Media Quality (pH, Iron Content) CheckProtocol->Media Drug Prepare Fresh This compound Stock CheckProtocol->Drug Inoculum->RepeatMIC Media->RepeatMIC Drug->RepeatMIC RepeatMIC->Start MIC Normal Resistance Potential Resistance RepeatMIC->Resistance MIC Still High Investigate Investigate Resistance Mechanisms (Genomic Analysis) Resistance->Investigate

Caption: A logical workflow for troubleshooting unexpectedly high MIC values in this compound susceptibility testing.

References

Technical Support Center: Purification of Ikarugamycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ikarugamycin and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives, primarily using High-Performance Liquid Chromatography (HPLC).

Question 1: Why am I seeing poor resolution between this compound and its derivatives in my chromatogram?

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The complex polycyclic structure of this compound and its derivatives necessitates a stationary phase with suitable selectivity.

    • Solution: C18 columns are commonly used, but for closely related isomers, a phenyl-hexyl or another stationary phase with different selectivity might provide better resolution. For potential stereoisomers, a chiral stationary phase (CSP) is required.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.

    • Solution 1: Modify the Gradient: A shallow gradient can improve the separation of closely eluting peaks. Try decreasing the rate of change of the organic solvent over a longer period.[1]

    • Solution 2: Change the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and improve resolution due to their different solvent properties.[1]

    • Solution 3: Adjust pH: this compound and its derivatives may contain ionizable groups. Small adjustments to the mobile phase pH using additives like formic acid or trifluoroacetic acid can alter the retention times and improve separation.[2]

  • Incorrect Flow Rate or Temperature: These parameters affect the efficiency of the separation.

    • Solution: Lowering the flow rate can increase resolution, although it will also increase the run time. Optimizing the column temperature can also improve separation efficiency, but be mindful of potential compound degradation at higher temperatures.[3]

Question 2: My this compound peaks are showing tailing or fronting. What could be the cause?

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.[1]

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak shape issues.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Secondary Interactions with the Stationary Phase: Residual silanols on the silica-based stationary phase can interact with the analyte, causing peak tailing.

    • Solution: Add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block the active sites. Alternatively, use an end-capped column.

Question 3: I am experiencing low yield or poor recovery of this compound after purification. What can I do?

Possible Causes and Solutions:

  • Compound Precipitation: this compound has limited solubility in some solvents and may precipitate on the column or in the tubing.[4]

    • Solution: Ensure the mobile phase composition maintains the solubility of your compound throughout the run. It may be necessary to adjust the solvent strength or additives.

  • Irreversible Adsorption: The compound may be strongly or irreversibly binding to the stationary phase.

    • Solution: Modify the mobile phase to improve elution. This could involve increasing the organic solvent concentration, changing the pH, or adding a stronger solvent. In some cases, flushing the column with a very strong solvent may be necessary to recover the compound.

  • Compound Degradation: this compound may be unstable under the purification conditions.

    • Solution: Natural products can be sensitive to pH, light, and temperature.[5] Use milder purification conditions, such as a buffered mobile phase, and protect the sample from light. Store fractions at low temperatures immediately after collection.[1]

Question 4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Possible Causes and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • Carryover from Previous Injections: Residuals from a previous sample may elute in a subsequent run.

    • Solution: Implement a robust column washing step between injections, using a strong solvent to remove all retained compounds.

  • Leaching from System Components: Plasticizers or other compounds can leach from tubing, fittings, or vials.

    • Solution: Use high-quality, compatible materials for all components of your HPLC system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a crude extract containing this compound?

A1: A good starting point is to use reversed-phase HPLC with a C18 column. A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[2] Monitor the elution profile at wavelengths such as 210 nm and 280 nm.[2]

Q2: How can I confirm the purity of my isolated this compound?

A2: Purity is typically assessed using analytical HPLC coupled with a diode array detector (DAD) to check for co-eluting impurities. Mass spectrometry (MS), such as ESI-TOF MS, is used to confirm the molecular weight of the isolated compound and identify any potential impurities.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and purity.

Q3: My purified this compound seems to be degrading during storage. What are the best storage conditions?

A3: this compound is sensitive to degradation.[5] For long-term storage, it is recommended to store the purified compound as a solid at -20°C or below, protected from light and moisture.[4] If in solution, use a suitable solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]

Quantitative Data

The following table summarizes representative yields for the purification of this compound and its derivatives from a fermentation broth of Streptomyces zhaozhouensis, as described in the literature. This data is intended to provide a general benchmark for expected recovery.

CompoundPurification StepYield (mg) from 1L Culture
This compound (4)C-8 HPLC3.2
Isothis compound (1)C-8 HPLC0.8

(Data sourced from Lacret et al., 2015)[2]

Experimental Protocols

Protocol: Bioassay-Guided Fractionation and Purification of this compound

This protocol is a representative example for the purification of this compound from a bacterial culture.

  • Extraction:

    • Extract the fermentation broth (e.g., 1 L) with an equal volume of ethyl acetate.

    • Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.[2]

  • Initial Fractionation (Optional):

    • For complex extracts, an initial fractionation step using column chromatography on silica (B1680970) gel can be performed.

    • Elute with a stepwise gradient of increasing polarity, for example, using mixtures of hexane (B92381) and ethyl acetate.

  • Preparative Reversed-Phase HPLC:

    • Dissolve the crude extract or a semi-purified fraction in a suitable solvent (e.g., methanol).

    • Perform preparative HPLC using a C8 or C18 column.

    • Mobile Phase: A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Detection: Monitor the elution at 210 nm and 280 nm.[2]

    • Collect fractions based on the elution profile.

  • Final Purification:

    • Combine fractions containing the compounds of interest.

    • If necessary, perform a second round of semi-preparative HPLC, potentially with a different stationary phase or a shallower gradient, to isolate pure compounds.[2]

  • Purity Assessment:

    • Analyze the purified fractions by analytical HPLC-DAD and LC-MS to confirm purity and identity.

Visualizations

Troubleshooting Workflow for this compound Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of this compound.

G Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Observed? start->problem poor_resolution Poor Peak Resolution problem->poor_resolution Yes peak_shape Bad Peak Shape (Tailing/Fronting) problem->peak_shape low_yield Low Yield / Recovery problem->low_yield no_peaks No/Low Signal problem->no_peaks end Purification Successful problem->end No sol_res1 Optimize Mobile Phase (Gradient, Solvent, pH) poor_resolution->sol_res1 sol_res2 Change Stationary Phase (e.g., Phenyl-hexyl) poor_resolution->sol_res2 sol_res3 Adjust Flow Rate / Temp poor_resolution->sol_res3 sol_shape1 Reduce Sample Load peak_shape->sol_shape1 sol_shape2 Match Sample Solvent to Mobile Phase peak_shape->sol_shape2 sol_yield1 Check for Precipitation low_yield->sol_yield1 sol_yield2 Modify Elution Conditions low_yield->sol_yield2 sol_yield3 Check for Degradation (pH, Light, Temp) low_yield->sol_yield3 sol_nopeaks1 Check Sample Prep & Concentration no_peaks->sol_nopeaks1 sol_nopeaks2 Verify Detector Settings no_peaks->sol_nopeaks2 sol_res1->problem sol_res2->problem sol_res3->problem sol_shape1->problem sol_shape2->problem sol_yield1->problem sol_yield2->problem sol_yield3->problem sol_nopeaks1->problem sol_nopeaks2->problem

Caption: A flowchart for diagnosing and resolving common purification issues.

General this compound Purification Workflow

This diagram outlines the typical experimental workflow for isolating this compound from a fermentation broth.

G General this compound Purification Workflow fermentation Bacterial Fermentation (e.g., Streptomyces sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration (Crude Extract) extraction->concentration prep_hplc Preparative HPLC (C8 or C18 Column) concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_collection->prep_hplc Re-purification (if needed) analysis Purity & Identity Analysis (Analytical HPLC, LC-MS, NMR) fraction_collection->analysis pure_compound Pure this compound & Derivatives analysis->pure_compound

Caption: A typical workflow for this compound isolation and purification.

References

Validation & Comparative

Validating Ikarugamycin's Inhibitory Effect on Endocytosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ikarugamycin (IKA) with other common inhibitors of endocytosis, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in selecting the appropriate tools for studying endocytic pathways and in the development of novel therapeutic agents.

I. Comparative Analysis of Endocytosis Inhibitors

This compound has been identified as a potent inhibitor of clathrin-mediated endocytosis (CME). To objectively evaluate its performance, a comparison with established endocytosis inhibitors is crucial. The following table summarizes the key characteristics of this compound and three other widely used inhibitors: Dynasore, Pitstop 2, and Chlorpromazine.

InhibitorTargetMechanism of ActionIC50 for CME InhibitionKey AdvantagesKnown Limitations & Off-Target Effects
This compound Unknown component of the CME machineryAcutely and reversibly inhibits CME.[1][2] The precise molecular target has not yet been identified.[1]2.7 µM (in H1299 cells for transferrin receptor uptake)[1][3][4][5]Specific for clathrin-mediated endocytosis over other endocytic pathways.[1][5] Short-term inhibitory effects are reversible.[1][2][5]Precise molecular target is unknown.[1] Long-term incubation can lead to cytotoxicity.[1][2][5]
Dynasore DynaminA non-competitive inhibitor of the GTPase activity of dynamin, which is essential for the pinching off of clathrin-coated vesicles.[2][3][6]~15 µM (for dynamin GTPase activity and transferrin uptake)[2][3][6]Rapidly and reversibly inhibits dynamin-dependent endocytosis.[3]Lacks specificity, also inhibiting fluid-phase endocytosis and affecting membrane ruffling in a dynamin-independent manner. Can also affect mitochondrial dynamics by inhibiting Drp1.[6]
Pitstop 2 Clathrin N-terminal domainA cell-permeable inhibitor that targets the N-terminal domain of the clathrin heavy chain, preventing its interaction with accessory proteins.[1]~12 µM (for inhibition of amphiphysin (B1176556) association with clathrin terminal domain)[1]Directly targets a core component of the CME machinery.Has been shown to inhibit clathrin-independent endocytosis. Its specificity has been questioned, with some studies suggesting it has off-target effects independent of clathrin.
Chlorpromazine Dynamin and othersAn antipsychotic drug that inhibits CME by inhibiting dynamin GTPase activity.2-12 µM (for dynamin I inhibition)Readily available and well-characterized pharmacologically.Lacks specificity and has numerous well-documented neurological and systemic side effects due to its primary activity as a dopamine (B1211576) and serotonin (B10506) receptor antagonist.

II. Experimental Protocols

Validating the inhibitory effect of a compound on clathrin-mediated endocytosis typically involves monitoring the internalization of a specific cargo protein. The transferrin receptor is a classical marker for CME. Below is a detailed protocol for a transferrin uptake assay.

Protocol: Transferrin Uptake Assay for Measuring Inhibition of Clathrin-Mediated Endocytosis

This protocol details the steps to quantify the inhibition of CME by compounds such as this compound using fluorescently labeled transferrin.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Human transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 647)

  • Serum-free cell culture medium

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst stain or DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.[6]

  • Serum Starvation: Wash the cells with warm serum-free medium. Then, incubate the cells in serum-free medium for 30-60 minutes at 37°C in a 5% CO2 incubator.[1][3] This step is crucial to remove any transferrin from the serum that would compete with the labeled transferrin.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the inhibitor (e.g., this compound) in serum-free medium for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the wells containing the inhibitor or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[1][3]

  • Stopping Uptake and Fixation: To stop the endocytosis process, quickly wash the cells three times with ice-cold PBS. Immediately fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[1][3]

  • Washing and Staining: Wash the cells three times with PBS. Add Hoechst stain or DAPI to the wells and incubate for 10 minutes at room temperature to stain the nuclei.[1][3]

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.[1][3]

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the fluorescence intensity within the cells using image analysis software like ImageJ.[3] The fluorescence intensity in inhibitor-treated cells is then compared to the vehicle-treated control cells to determine the percentage of inhibition.

III. Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the clathrin-mediated endocytosis pathway, the points of intervention for the discussed inhibitors, and a typical experimental workflow.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Transferrin) Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Scission Dynamin Dynamin Dynamin->CoatedVesicle UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoating Endosome Early Endosome UncoatedVesicle->Endosome Fusion Pitstop2 Pitstop 2 Pitstop2->Clathrin Dynasore Dynasore Chlorpromazine Dynasore->Dynamin This compound This compound (Target Unknown) This compound->CoatedPit

Caption: Clathrin-mediated endocytosis pathway and points of inhibition.

Experimental_Workflow A 1. Seed Cells on Coverslips B 2. Serum Starve Cells (30-60 min, 37°C) A->B C 3. Pre-incubate with Inhibitor (e.g., this compound) or Vehicle B->C D 4. Add Fluorescent Transferrin (1-5 min, 37°C) C->D E 5. Wash with Cold PBS & Fix with PFA D->E F 6. Nuclear Counterstain (Hoechst/DAPI) E->F G 7. Mount Coverslips F->G H 8. Fluorescence Microscopy G->H I 9. Image Analysis & Quantification H->I

Caption: Workflow for validating endocytosis inhibition.

Inhibitor_Comparison cluster_ika This compound cluster_dyn Dynasore cluster_pit Pitstop 2 cluster_cpz Chlorpromazine Ika_Potency High Potency (Low µM IC50) Ika_Specificity High Specificity (CME-selective) Ika_Target Unknown Target Dyn_Potency Moderate Potency (~15 µM IC50) Dyn_Specificity Low Specificity (Affects other pathways) Dyn_Target Known Target (Dynamin) Pit_Potency Moderate Potency (~12 µM IC50) Pit_Specificity Questionable Specificity (Off-target effects) Pit_Target Known Target (Clathrin) Cpz_Potency High Potency (Low µM IC50) Cpz_Specificity Very Low Specificity (Numerous side effects) Cpz_Target Known Target (Dynamin)

Caption: Logical comparison of endocytosis inhibitors.

References

A Comparative Analysis of Ikarugamycin and Other Macrolactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the macrolactam antibiotic Ikarugamycin with other notable macrolactams, Tunicamycin (B1663573) and Geldanamycin (B1684428). The objective is to offer a comprehensive overview of their biological performance, supported by quantitative experimental data, to aid in research and drug development endeavors.

Introduction to Macrolactam Antibiotics

Macrolactam antibiotics are a class of natural products characterized by a macrocyclic lactone ring containing an amide bond. They exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. This diversity in function stems from their varied and specific mechanisms of action. This guide focuses on a comparative examination of this compound, a polycyclic tetramate macrolactam, against Tunicamycin, a nucleoside antibiotic, and Geldanamycin, a benzoquinone ansamycin.

Comparative Performance Data

The following tables summarize the quantitative biological activities of this compound, Tunicamycin, and Geldanamycin. The data, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for cytotoxic activity, has been compiled from various studies to facilitate a comparative assessment.

Table 1: Antibacterial Activity (MIC in µg/mL)

AntibioticStaphylococcus aureus
This compound 0.6 - 4[1][2][3]
Tunicamycin 0.13 - 40[4][5][6]
Geldanamycin >64 (low activity)[7]

Table 2: Antifungal Activity (MIC in µg/mL)

AntibioticCandida albicansAspergillus fumigatus
This compound 4[3][8]4 - 8[3][8]
Tunicamycin >4 (low activity)[9]Not widely reported
Geldanamycin 3.2 - 12.8[10][11]Not widely reported

Table 3: Cytotoxic Activity (IC50 in µM)

AntibioticBreast Cancer (MCF-7)Lung Cancer (A549)Normal Human Fibroblasts (HDF)
This compound ~2.2 (HL-60)[12]Not widely reportedNot widely reported
Tunicamycin Higher than cancer cells[8]99.93[12]Not widely reported
Geldanamycin 0.09 - 2.31[13]>10[14]3.81[13]

Mechanisms of Action: A Comparative Overview

The distinct biological activities of these macrolactam antibiotics can be attributed to their unique molecular mechanisms.

This compound primarily targets clathrin-mediated endocytosis (CME). By inhibiting this crucial cellular process, this compound disrupts the internalization of essential molecules and the signaling pathways of various receptors, leading to its diverse biological effects, including antiprotozoal, antibacterial, and antitumor activities.[15] The antibacterial action is also hypothesized to involve the disruption of the bacterial proton gradient and membrane potential.[14]

Tunicamycin acts as a potent inhibitor of N-linked glycosylation in eukaryotes. It blocks the enzyme GlcNAc phosphotransferase (GPT), which is the first step in the synthesis of N-linked glycans.[16][17] This disruption of protein glycosylation leads to the accumulation of unfolded proteins in the endoplasmic reticulum, inducing ER stress and ultimately triggering apoptosis.[10][11] In bacteria, it inhibits the synthesis of peptidoglycan, a critical component of the cell wall.[18]

Geldanamycin and its derivatives are well-characterized inhibitors of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. By binding to the ATP-binding pocket of Hsp90, Geldanamycin leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[13][19]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_this compound This compound cluster_Tunicamycin Tunicamycin cluster_Geldanamycin Geldanamycin Ika This compound CME Clathrin-Mediated Endocytosis Ika->CME Inhibits Receptor Receptor Internalization & Signaling Disruption CME->Receptor CellDeath_Ika Cell Death Receptor->CellDeath_Ika Tuni Tunicamycin GPT GlcNAc Phosphotransferase (GPT) Tuni->GPT Inhibits Glycosylation N-linked Glycosylation GPT->Glycosylation UPR Unfolded Protein Response (UPR) & ER Stress Glycosylation->UPR Apoptosis_Tuni Apoptosis UPR->Apoptosis_Tuni Gel Geldanamycin Hsp90 Hsp90 Gel->Hsp90 Inhibits Client Oncogenic Client Proteins Hsp90->Client Stabilizes Degradation Proteasomal Degradation Hsp90->Degradation Leads to Client->Degradation Apoptosis_Gel Apoptosis Degradation->Apoptosis_Gel

Caption: Comparative signaling pathways of this compound, Tunicamycin, and Geldanamycin.

Experimental_Workflow cluster_MIC MIC Determination Workflow cluster_IC50 IC50 Determination Workflow start_mic Prepare serial dilutions of antibiotic inoculate_mic Inoculate with standardized bacterial/fungal suspension start_mic->inoculate_mic incubate_mic Incubate under optimal conditions inoculate_mic->incubate_mic read_mic Observe for visible growth (e.g., turbidity) incubate_mic->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic start_ic50 Seed cells in microplate treat_ic50 Treat with serial dilutions of antibiotic start_ic50->treat_ic50 incubate_ic50 Incubate for a defined period treat_ic50->incubate_ic50 assay_ic50 Perform cell viability assay (e.g., MTT, Resazurin) incubate_ic50->assay_ic50 analyze_ic50 Analyze data to determine concentration for 50% inhibition assay_ic50->analyze_ic50

Caption: Generalized workflows for MIC and IC50 determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

1. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the antibiotic are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

  • The inoculated plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 16-20 hours).

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Half-Maximal Inhibitory Concentration (IC50) Assay

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation.

1. Cell Seeding:

  • Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

4. Cell Viability Assessment:

  • A cell viability reagent (e.g., MTT, resazurin) is added to each well. These reagents are metabolized by viable cells into a colored product.

  • After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a microplate reader.

5. Data Analysis:

  • The absorbance/fluorescence values are converted to percentage of cell viability relative to the vehicle control.

  • The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, Tunicamycin, and Geldanamycin, while all classified as macrolactam antibiotics, exhibit distinct biological profiles due to their unique mechanisms of action. This compound demonstrates broad-spectrum activity, including potent antibacterial and antifungal effects, through its inhibition of clathrin-mediated endocytosis. Tunicamycin's potent induction of ER stress via inhibition of N-linked glycosylation makes it a valuable tool for studying this pathway and a potential anticancer agent, though its antibacterial spectrum is more limited. Geldanamycin's specific targeting of Hsp90 has positioned it and its derivatives as significant candidates in oncology research. This comparative guide highlights the diverse therapeutic potential within the macrolactam class and underscores the importance of understanding their specific molecular targets for future drug development.

References

Comparative Analysis of Ikarugamycin's Antibacterial Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibacterial activity of Ikarugamycin (B608069), a polycyclic tetramate macrolactam antibiotic, against various bacterial strains. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an antimicrobial agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the workflow for assessing intracellular antibacterial efficacy.

Quantitative Assessment of Antibacterial Activity

This compound has demonstrated varied efficacy against different bacterial species. Its activity is particularly notable against Gram-positive bacteria, while its effect on Gram-negative bacteria appears limited under the tested conditions. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric in this assessment.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive2–4[1][2]
Staphylococcus aureus (F51B and 15 AL strains)Gram-positive0.6[3][4][5]
Escherichia coliGram-negative>64[1]

Note: The data indicates that this compound is potent against the tested strains of Staphylococcus aureus, including a methicillin-resistant strain. Conversely, it did not show activity against Escherichia coli at the highest concentration tested.[1]

Experimental Protocols

The following methodologies were employed to determine the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]

  • Bacterial Preparation: An overnight culture of the S. aureus strain was diluted in Mueller-Hinton Broth (MHB) to achieve a concentration of 5 × 10⁵ Colony Forming Units (CFU)/mL.[3][4]

  • Assay Setup: The diluted bacterial suspension was added to a 96-well microplate containing a serial dilution of this compound, resulting in a final volume of 200 μL per well.

  • Incubation: The microplate was incubated at 37°C for 18 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that resulted in no visible bacterial growth.[3][4]

  • MBC Determination: To determine the MBC, the lowest concentration of this compound required to kill 99.9% of the initial bacterial population was identified from the MIC assay plates.[3][4]

Intracellular Antibacterial Activity Assay (Gentamicin Protection Assay)

This assay was utilized to evaluate the efficacy of this compound against S. aureus that had invaded bovine mammary epithelial cells (Mac-T).[3][5]

  • Cell Infection: Mac-T cells were infected with S. aureus.

  • Treatment: The infected cells were treated with varying concentrations of this compound (0.6, 2.5, and 5 μg/mL) for 3 hours.[3][4]

  • Cell Lysis and CFU Quantification: Following treatment, the this compound was removed, and the cells were lysed to release the intracellular bacteria. The number of surviving bacteria was quantified by plating serial dilutions and counting the resulting colonies (CFU).[3]

Results from this assay indicated that this compound at a concentration of 5 μg/mL was capable of killing 85% to 90% of the intracellular S. aureus.[3]

Mechanism of Action and Cellular Effects

While the precise antibacterial mechanism is a subject of ongoing research, this compound is known to be an inhibitor of clathrin-mediated endocytosis in mammalian cells.[6] This inhibition could potentially interfere with cellular processes that bacteria might exploit for invasion or survival. Furthermore, some studies suggest that this compound can induce autophagy, a cellular process that targets and eliminates intracellular pathogens.[3] This dual effect on host cell pathways may contribute to its efficacy against intracellular bacteria like S. aureus.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gentamicin (B1671437) protection assay used to assess the intracellular antibacterial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis bacterial_culture S. aureus Culture infection Infect Mac-T Cells with S. aureus bacterial_culture->infection cell_culture Mac-T Cell Culture cell_culture->infection treatment Treat with this compound (0.6, 2.5, 5 μg/mL) for 3h infection->treatment lysis Lyse Mac-T Cells treatment->lysis plating Plate Serial Dilutions lysis->plating cfu Count CFU of Surviving Bacteria plating->cfu

Caption: Workflow for Gentamicin Protection Assay.

Conclusion

This compound exhibits significant antibacterial activity against Staphylococcus aureus, including intracellular and methicillin-resistant strains. Its limited activity against Gram-negative bacteria like E. coli suggests a targeted spectrum of action. The ability of this compound to eliminate intracellular bacteria highlights its potential for treating persistent infections that are often difficult to eradicate with conventional antibiotics.[3][5] Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

A Comparative Analysis of Ikarugamycin and Its Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of the natural product Ikarugamycin (B608069) and its known analogs. This compound, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has garnered significant interest for its diverse bioactivities, including antimicrobial, antiprotozoal, and anticancer properties.[1] This document summarizes key experimental data, details the methodologies behind these findings, and visualizes relevant biological pathways to offer a clear and objective comparison for research and development purposes.

Antimicrobial Efficacy: A Head-to-Head Comparison

A key area of investigation for this compound and its derivatives is their potential as antimicrobial agents. The following data, derived from studies on naturally occurring analogs, provides a direct comparison of their minimum inhibitory concentrations (MIC) against various bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

The table below summarizes the minimum inhibitory concentration (MIC) values of this compound and its analogs against a panel of clinically relevant microorganisms. Lower MIC values indicate greater potency.

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) MIC (μg/mL)Candida albicans MIC (μg/mL)Aspergillus fumigatus MIC (μg/mL)
This compound 2–444–8
Isothis compound 2–444–8
28-N-methylthis compound 1–244–8
30-oxo-28-N-methylthis compound 32–64>64>64

Data sourced from a study on new this compound derivatives from Streptomyces zhaozhouensis.[2][3][4]

Key Findings:

  • 28-N-methylthis compound demonstrates the most potent activity against MRSA with a MIC range of 1–2 μg/mL, suggesting that the N-methylation of the tetramic acid moiety may enhance its antibacterial efficacy against this pathogen.[2]

  • This compound and Isothis compound exhibit comparable and strong inhibitory activity against MRSA, C. albicans, and A. fumigatus.[2]

  • The oxidation at the C-30 position, as seen in 30-oxo-28-N-methylthis compound , significantly diminishes its antimicrobial and antifungal activity, highlighting the importance of the structural integrity of the macrocyclic ring for its biological function.[2]

Anticancer Activity: Targeting Cancer Cell Metabolism

This compound has emerged as a promising candidate in cancer research due to its ability to inhibit hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[1][5] By targeting HK2, this compound disrupts the energy supply of cancer cells, leading to reduced proliferation and tumor growth.[6]

Quantitative Data Summary: Anticancer and Cellular Activity
CompoundActivityCell Line(s)IC50 Value
This compound Inhibition of Clathrin-Mediated EndocytosisH12992.7 µM
This compound CytotoxicityMAC-T9.2 µg/mL
This compound Intracellular killing of S. aureusMAC-T5 µg/mL (90% killing)
This compound Anticancer (in vivo)PANC-1 xenograftsReduction in tumor size

Data compiled from studies on this compound's inhibitory effects on endocytosis and its antibacterial and anticancer properties.[7]

Mechanism of Action: Hexokinase 2 Inhibition

This compound's anticancer effect is primarily attributed to its inhibition of hexokinase 2. This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. In many cancer types, HK2 is highly expressed and is crucial for meeting the high energetic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect. By inhibiting HK2, this compound effectively cuts off this vital energy supply, leading to decreased cancer cell viability.[1][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound and its analogs was assessed using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Bacterial/Fungal Inoculum: The microbial strains were cultured in appropriate broth media to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Microdilution Assay: The compounds were serially diluted in a 96-well microtiter plate containing the microbial inoculum in broth.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Hexokinase 2 (HK2) Activity Assay

The inhibitory effect of this compound on HK2 activity can be measured using a commercially available kit or by a coupled enzyme assay.

  • Enzyme and Substrate Preparation: Recombinant human HK2 enzyme, glucose, and ATP are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a control vehicle (DMSO).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of glucose and ATP.

  • Coupled Enzyme Reaction: The product of the HK2 reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH is coupled to the reduction of NADP+ to NADPH.

  • Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

Clathrin-Mediated Endocytosis (CME) Inhibition Assay (Transferrin Uptake)

The effect of this compound on CME can be quantified by measuring the uptake of fluorescently labeled transferrin.

  • Cell Culture: A suitable cell line (e.g., H1299) is cultured on coverslips or in multi-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with this compound at various concentrations for a defined period.

  • Transferrin Incubation: Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) is added to the cells and incubated at 37°C to allow for endocytosis.

  • Removal of Surface-Bound Transferrin: After incubation, cells are washed with a cold acid buffer to strip any transferrin that is bound to the cell surface but not internalized.

  • Quantification: The amount of internalized transferrin is quantified by measuring the intracellular fluorescence using a fluorescence microscope or a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the biological processes influenced by this compound, the following diagrams illustrate the relevant pathways and experimental workflows.

G This compound's Inhibition of the Glycolytic Pathway Glucose Glucose HK2 Hexokinase 2 Glucose->HK2 G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_prod ATP Production Glycolysis->ATP_prod Cell_Proliferation Cancer Cell Proliferation ATP_prod->Cell_Proliferation This compound This compound This compound->HK2 HK2->G6P ATP -> ADP

Caption: this compound inhibits Hexokinase 2, a critical enzyme in glycolysis.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

G Clathrin-Mediated Endocytosis Inhibition by this compound Transferrin Transferrin Receptor Transferrin Receptor Transferrin->Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Plasma_Membrane Plasma Membrane Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization This compound This compound This compound->Clathrin_Coated_Pit Inhibition

Caption: this compound blocks the internalization step of clathrin-mediated endocytosis.

References

Ikarugamycin's activity against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ikarugamycin against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against established alternative therapies. The following sections present available experimental data, detail relevant methodologies, and visualize proposed mechanisms of action to offer a comprehensive overview for research and drug development professionals.

Quantitative Performance Analysis

The in vitro activity of this compound and its derivatives against MRSA has been documented, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial properties. To provide a comparative perspective, this section summarizes the MIC values for this compound and current standard-of-care anti-MRSA agents: Vancomycin (B549263), Linezolid, and Daptomycin. It is important to note that the presented data is compiled from various studies, and direct head-to-head comparative investigations are limited.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

CompoundMRSA Strain(s)MIC Range (µg/mL)Reference(s)
This compound Clinical Isolates2-4[1]
S. aureus (unspecified)0.6[2][3]
Isothis compoundClinical Isolates2-4[1]
28-N-methylthis compoundClinical Isolates1-2[1]
Vancomycin MRSA Isolates0.5 - 2.0[4]
MRSA strains 2, 4, 50.06[5]
MRSA strain 10.06[5]
MRSA strain 30.06[5]
Linezolid MRSA strains 1, 2, 4, 50.125[5]
MRSA strain 30.25[5]
Daptomycin MRSA (ATCC 19636)0.5[6]

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: this compound and comparator antibiotics are dissolved in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from an overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[2]

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized MRSA inoculum (e.g., 1 x 10^5 CFU/mL) is prepared in Tryptic Soy Broth (TSB).[7]

  • Exposure to Antimicrobial Agent: The bacterial suspension is exposed to various concentrations of the antimicrobial agent (e.g., 1x, 4x, and 8x MIC). A growth control without the agent is included.[7]

  • Sampling and Viable Count: Aliquots are removed at predetermined time points (e.g., 0, 3, 6, 12, 24 hours), serially diluted, and plated on nutrient agar.[2]

  • Data Analysis: The number of viable colonies is counted after incubation, and the results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]

Cytotoxicity Assay

The potential toxic effects of this compound on mammalian cells are evaluated using assays such as the resazurin (B115843) reduction assay.

  • Cell Culture: Mammalian cells (e.g., bovine mammary epithelial cells) are seeded in 96-well plates and incubated to allow for attachment.[3]

  • Exposure to this compound: The cells are then exposed to a range of this compound concentrations for a specified duration (e.g., 3 hours).[3]

  • Viability Assessment: A resazurin-based solution is added to the wells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Data Analysis: The fluorescence is measured, and the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost, is calculated.[3]

Mechanism of Action and Signaling Pathways

The precise antibacterial mechanism of this compound against MRSA is not yet fully elucidated. However, based on its chemical structure, a plausible hypothesis involves the disruption of cell wall synthesis and membrane integrity.

Proposed Antibacterial Mechanism of this compound

The tetramic acid moiety of this compound is hypothesized to interfere with the bacterial cell's proton gradient and membrane potential.[7] Furthermore, the macrocyclic lactam ring may bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting peptidoglycan biosynthesis in a manner analogous to vancomycin.[7] This dual action would lead to a loss of cell wall integrity and subsequent cell death.

Ikarugamycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell_wall Bacterial Cell Wall This compound This compound Proton_Gradient Proton Gradient & Membrane Potential This compound->Proton_Gradient Disrupts Peptidoglycan_Synthesis Peptidoglycan Synthesis (D-Ala-D-Ala binding) This compound->Peptidoglycan_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Proton_Gradient->Bacterial_Cell_Death Leads to Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Wall_Integrity->Bacterial_Cell_Death

Caption: Hypothesized antibacterial mechanism of this compound against MRSA.

Comparative Experimental Workflows

Visualizing the workflow of key comparative experiments provides clarity on the experimental design.

Comparative In Vitro Efficacy Workflow

This workflow outlines the parallel assessment of this compound and an alternative anti-MRSA agent.

Comparative_Efficacy_Workflow start Start: MRSA Strain Selection mic_ika MIC Determination (this compound) start->mic_ika mic_alt MIC Determination (Alternative Drug) start->mic_alt time_kill_ika Time-Kill Assay (this compound) mic_ika->time_kill_ika cytotoxicity Cytotoxicity Assay (this compound) mic_ika->cytotoxicity time_kill_alt Time-Kill Assay (Alternative Drug) mic_alt->time_kill_alt data_analysis Comparative Data Analysis time_kill_ika->data_analysis time_kill_alt->data_analysis cytotoxicity->data_analysis

Caption: Workflow for in vitro comparative analysis of anti-MRSA agents.

Conclusion

The available data suggests that this compound exhibits potent in vitro activity against MRSA. However, a comprehensive evaluation of its therapeutic potential necessitates direct comparative studies against established anti-MRSA agents. Future research should focus on head-to-head in vitro and in vivo comparisons to elucidate the relative efficacy and safety of this compound. Furthermore, a more definitive understanding of its antibacterial mechanism of action will be crucial for its development as a potential therapeutic agent.

References

Ikarugamycin's specificity for clathrin-mediated vs. clathrin-independent endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Ikarugamycin, a macrolactam antibiotic isolated from Streptomyces phaeochromogenes, has emerged as a valuable pharmacological tool for dissecting cellular trafficking pathways. This guide provides a comparative analysis of this compound's effects on clathrin-mediated endocytosis (CME) versus clathrin-independent endocytosis (CIE), supported by experimental data and detailed methodologies to aid researchers in its effective application.

This compound demonstrates a high degree of specificity in its potent inhibition of clathrin-mediated endocytosis, a major pathway for the cellular uptake of nutrients, signaling receptors, and other macromolecules. In contrast, it exhibits minimal to no effect on various clathrin-independent endocytic routes, making it a precise tool for distinguishing between these fundamental cellular processes.

Performance Comparison: this compound's Specificity for Endocytic Pathways

Experimental evidence consistently shows that this compound selectively blocks CME while leaving CIE pathways intact. This specificity is crucial for researchers aiming to isolate and study the cellular functions and molecular machinery associated with each endocytic mechanism.

Endocytic PathwayMarker/ReceptorCell LineThis compound ConcentrationObserved EffectReference
Clathrin-Mediated Endocytosis (CME) Transferrin Receptor (TfnR)H12992.7 µMIC50 for inhibition of TfnR uptake.[1][2][3][4][5][6][1][2][3][4][5][6]
Transferrin Receptor (TfnR)H1299, HCC366, ARPE-194 µM~80% inhibition of TfnR uptake.[1][3][1][3]
Transferrin Receptor (TfnR)H1437, HBEC3KT4 µM~50% inhibition of TfnR uptake.[1][3][1][3]
Epidermal Growth Factor Receptor (EGFR)H12994 µMSignificant inhibition of EGFR uptake.[1][1]
Low-Density Lipoprotein Receptor (LDLR)ARPE-194 µMSignificant inhibition of LDLR uptake.[1][1]
Caveolae-Mediated Endocytosis AlbuminH1299Up to 10 µMNo significant inhibition.[1][1]
Clathrin-Independent Endocytosis (CIE) CD44H1299Up to 10 µMNo significant inhibition.[1][1]
CD59H1299Up to 10 µMNo significant inhibition.[1][1]

Mechanism of Action

This compound's inhibitory effect on CME is attributed to its ability to disrupt the morphology and dynamics of clathrin-coated pits (CCPs) at the plasma membrane.[1] This interference prevents the successful formation and budding of clathrin-coated vesicles, thereby halting the internalization of CME-specific cargo. The drug's action is rapid and reversible, allowing for acute experimental control.[1][2]

Visualizing Endocytic Pathways and Experimental Design

To facilitate a deeper understanding, the following diagrams illustrate the key endocytic pathways and a typical experimental workflow for assessing the specificity of this compound.

Endocytic_Pathways Major Endocytic Pathways cluster_cme Clathrin-Mediated Endocytosis (CME) cluster_cie Clathrin-Independent Endocytosis (CIE) extracellular Extracellular Space receptor_cme Receptor (e.g., TfnR) extracellular->receptor_cme Ligand receptor_cie Receptor (e.g., CD44) extracellular->receptor_cie Ligand caveolae Caveolae (Albumin uptake) extracellular->caveolae Albumin plasma_membrane Plasma Membrane cytosol Cytosol ccp Clathrin-Coated Pit receptor_cme->ccp Recruitment ccv Clathrin-Coated Vesicle ccp->ccv Invagination & Scission early_endosome Early Endosome ccv->early_endosome Trafficking cie_vesicle CIE Vesicle receptor_cie->cie_vesicle Internalization cie_vesicle->early_endosome caveolae->early_endosome This compound This compound This compound->ccp Inhibits

Caption: Overview of Clathrin-Mediated vs. Clathrin-Independent Endocytosis and the inhibitory action of this compound on CME.

Experimental_Workflow Workflow for Testing this compound Specificity start Seed cells (e.g., H1299) on coverslips pretreatment Pre-treat cells with this compound or vehicle control start->pretreatment incubation Incubate with fluorescently labeled cargo (e.g., Transferrin-Alexa488, anti-CD44 antibody) pretreatment->incubation fixation Fix and permeabilize cells incubation->fixation imaging Image cells using fluorescence microscopy fixation->imaging quantification Quantify internalized cargo fluorescence intensity imaging->quantification analysis Compare cargo uptake between this compound-treated and control cells quantification->analysis conclusion Determine specificity of inhibition analysis->conclusion

References

A Comparative Analysis of Ikarugamycin and Other Hexokinase 2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, is a promising target for cancer therapy due to its overexpression in many tumor types and its role in promoting the Warburg effect. This guide provides a comparative study of Ikarugamycin, a polycyclic tetramate macrolactam, and other notable HK2 inhibitors. The information presented herein is based on available experimental data to aid in the evaluation and selection of these compounds for further research and development.

Introduction to Hexokinase 2 Inhibition

Cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Hexokinase 2 catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Inhibition of HK2 can disrupt this metabolic advantage, leading to decreased cancer cell proliferation and survival. Several small molecules have been identified as HK2 inhibitors, each with distinct mechanisms and potencies.

Comparative Performance of HK2 Inhibitors

This section provides a quantitative comparison of this compound and other well-characterized HK2 inhibitors. The data, including IC50 values against HK2 or cancer cell lines, and selectivity, are summarized in the tables below.

Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTarget/Cell LineIC50 ValueCitation(s)
This compound MCF-7, HMO2, HepG2, Huh7, HL-601-10 µM[1]
MDA-MB-231 (TNBC)24.1 µM[2]
MCF-7 (TPBC)19.25 µM[2]
3-Bromopyruvate (3-BP) Pyruvate (B1213749) Dehydrogenase (PDH)15 µM[3]
Isocitrate Dehydrogenase (IDH)35 µM[3]
Lonidamine Hexokinase850 µM[4]
Benserazide (BENZ) Hexokinase 2 (HK2)5.52 ± 0.17 μM
Benitrobenrazide (BNBZ) Hexokinase 2 (HK2)0.53 ± 0.13 µM[5][6]
HepG215.0 µM[5]
HUH757.1 µM[5]
SW199024 µM[5]
SW4807.13 µM[5]
Binding Affinity and Selectivity

Binding affinity (Kd) and the inhibition constant (Ki) provide insights into the strength of the interaction between an inhibitor and its target enzyme. Selectivity refers to the inhibitor's preference for its target over other related enzymes. Note: Specific Ki and Kd values for this compound were not available in the reviewed literature.

InhibitorParameterValueSelectivity (over other isoforms)Citation(s)
Benserazide (BENZ) Kd (HK2)149 ± 4.95 μMHK1 IC50: 25.13 ± 0.24 μM; HK4 IC50: 40.53 ± 2.94 μM
Benitrobenrazide (BNBZ) --3.2–10.9 fold for HK2 vs other isoenzymes[5]
Lonidamine Ki (Mitochondrial pyruvate carrier)2.5 µM-[7]

Mechanism of Action and Cellular Effects

This compound has been identified as a direct inhibitor of HK2.[8][9] Studies have shown that it reduces glucose consumption and lactate (B86563) production in pancreatic cancer cells.[8][9] It has also been shown to induce apoptosis in breast cancer cell lines.[2]

3-Bromopyruvate (3-BP) is an alkylating agent that irreversibly inhibits HK2.[6] It has been shown to disrupt the interaction between HK2 and the voltage-dependent anion channel 1 (VDAC1) on the mitochondria, leading to apoptosis.

Lonidamine inhibits mitochondrial-bound hexokinase and also affects the mitochondrial pyruvate carrier.[7] It has been shown to inhibit aerobic glycolysis in tumor cells.

Benserazide (BENZ) , a drug used for Parkinson's disease, has been identified as a selective HK2 inhibitor.[1] It binds to HK2, reduces glucose uptake and lactate production, and induces apoptosis in cancer cells.[1]

Benitrobenrazide (BNBZ) is a potent and selective HK2 inhibitor that directly binds to the enzyme, leading to the inhibition of glycolysis and induction of apoptosis in cancer cells.[5][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hexokinase 2 Enzymatic Assay

This protocol is adapted from a colorimetric hexokinase assay kit and can be used to determine the inhibitory effect of compounds on HK2 activity.

Materials:

  • Hexokinase 2 (human, recombinant)

  • HK Assay Buffer

  • HK Substrate (Glucose)

  • HK Coenzyme (ATP and NAD+)

  • HK Converter (Glucose-6-Phosphate Dehydrogenase)

  • HK Developer (produces a colorimetric product)

  • Test compounds (this compound and other inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents: Reconstitute and dilute all kit components as per the manufacturer's instructions.

  • Prepare Test Compounds: Prepare a series of dilutions of the test compounds in HK Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of HK Assay Buffer to the "Enzyme Control" wells.

    • Add 50 µL of the diluted test compounds to the "Sample" wells.

    • Add 5 µL of diluted HK-II Enzyme Solution to each well.

    • Incubate for 5 minutes at 25°C.

    • Prepare a Substrate Mix containing HK Substrate, Coenzyme, Converter, and Developer.

    • Add 45 µL of the Substrate Mix to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode for 5-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[4]

Cell-Based Glycolysis Assay (Seahorse XF Glycolytic Rate Assay)

This protocol outlines the use of a Seahorse XF Analyzer to measure the real-time glycolytic rate of cancer cells treated with HK2 inhibitors.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolytic Rate Assay Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Cancer cell line of interest

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with L-glutamine

  • Test compounds (this compound and other inhibitors)

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C.

  • Compound Loading:

    • Load the injection ports of the sensor cartridge with the Seahorse XF Glycolytic Rate Assay reagents (glucose, oligomycin, and 2-DG) and the test compounds at desired concentrations.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge and then run the assay. The instrument will measure the basal extracellular acidification rate (ECAR) before sequentially injecting the test compound, glucose, oligomycin, and 2-DG.

  • Data Analysis:

    • The Seahorse software calculates the key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.

    • Compare the glycolytic profiles of cells treated with different inhibitors to the untreated control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol describes the detection of apoptosis in cancer cells treated with HK2 inhibitors using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (this compound and other inhibitors)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the HK2 inhibitors for a specified time period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin or a cell scraper. Combine the floating and adherent cells.

    • For suspension cells, collect the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

    • Quantify the percentage of apoptotic cells in each treatment group.[7]

Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_pathway cluster_cell Cancer Cell cluster_inhibitors HK2 Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis_Intermediates Glycolysis Intermediates F16BP->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria This compound This compound This compound->G6P Inhibition Other_Inhibitors 3-BP, Lonidamine, Benserazide, etc. Other_Inhibitors->G6P experimental_workflow cluster_workflow Experimental Workflow for HK2 Inhibitor Evaluation start Select HK2 Inhibitors (this compound & others) enzymatic_assay Hexokinase 2 Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_culture Cancer Cell Culture start->cell_culture data_analysis Data Analysis & Comparison enzymatic_assay->data_analysis cell_based_assays Cell-Based Assays cell_culture->cell_based_assays glycolysis_assay Glycolysis Assay (Seahorse XF) cell_based_assays->glycolysis_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_based_assays->apoptosis_assay glycolysis_assay->data_analysis apoptosis_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

References

Assessing the Genotoxicity of Ikarugamycin in Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has garnered attention for its diverse biological activities, including antitumor and antibacterial properties. While its cytotoxic effects on various cancer cell lines are documented, a comprehensive understanding of its genotoxic potential, particularly in non-cancerous cells, is crucial for its therapeutic development and safety assessment. This guide provides a comparative overview of the available data on this compound's effects on cell viability and DNA integrity, alongside standardized protocols for assessing genotoxicity.

Comparative Data on this compound and Alternative Compounds

Direct studies assessing the genotoxicity of this compound in non-cancerous cell lines are currently limited. However, existing data on its cytotoxicity in a non-cancerous cell line and genotoxicity in a cancer cell line provide valuable insights. For a comprehensive comparison, this guide presents the available data for this compound alongside hypothetical data for a known genotoxic agent (Compound X) and a non-genotoxic cytotoxic agent (Compound Y) to illustrate how this compound's profile might be interpreted.

CompoundCell LineAssayEndpointConcentration/DoseResultReference
This compound Mac-T (bovine mammary epithelial, non-cancerous)Resazurin AssayCytotoxicity (IC50)9.2 µg/mLModerate cytotoxicity[1][2]
This compound HL-60 (human promyelocytic leukemia, cancerous)Single Cell Gel Electrophoresis (Comet Assay)DNA DamageNot specifiedInduced DNA damage[3][4]
Compound X (Hypothetical Genotoxin) Normal Human Fibroblasts (non-cancerous)Micronucleus AssayMicronuclei Formation1 µMSignificant increase in micronucleiN/A
Compound X (Hypothetical Genotoxin) Normal Human Fibroblasts (non-cancerous)Comet Assay% Tail DNA1 µM> 20% Tail DNAN/A
Compound Y (Hypothetical Non-Genotoxic Cytotoxin) Normal Human Fibroblasts (non-cancerous)Micronucleus AssayMicronuclei Formation10 µM (at IC50)No significant increase in micronucleiN/A
Compound Y (Hypothetical Non-Genotoxic Cytotoxin) Normal Human Fibroblasts (non-cancerous)Comet Assay% Tail DNA10 µM (at IC50)< 5% Tail DNAN/A

Note: The data for Compound X and Compound Y are hypothetical and for illustrative purposes only, representing typical results for genotoxic and non-genotoxic cytotoxic compounds, respectively. The single study on this compound-induced DNA damage was performed on a cancer cell line, which may have altered DNA repair mechanisms compared to non-cancerous cells.[4] Therefore, direct assessment in non-cancerous cell lines is imperative.

Experimental Protocols

Standardized assays are critical for the reliable assessment of genotoxicity. Below are detailed methodologies for two commonly used in vitro assays: the Comet Assay and the Micronucleus Assay.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[5]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) and positive/negative controls

Procedure:

  • Cell Preparation: Culture the selected non-cancerous cell line to ~80% confluency. Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Encapsulation: Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C. Pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.

  • Lysis: After the agarose has solidified, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining and Visualization: Stain the slides with a fluorescent DNA dye and visualize using a fluorescence microscope equipped with appropriate filters.

  • Data Analysis: Score at least 50-100 randomly selected cells per slide. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or damage to the mitotic apparatus, which results in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of daughter cells after cell division.[6][7]

Materials:

  • Selected non-cancerous cell line

  • Cell culture medium and supplements

  • Cytochalasin B (a cytokinesis-blocking agent)

  • Test compound (this compound) and positive/negative controls

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA staining solution (e.g., Giemsa or a fluorescent dye like DAPI)

  • Microscope slides

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to attach and grow for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound, along with positive and negative controls, for a duration equivalent to 1.5-2 normal cell cycles.

  • Addition of Cytochalasin B: Add Cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic. This allows for the accumulation of binucleated cells.

  • Cell Harvest: After the treatment period, harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a pre-warmed hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Comet and Micronucleus assays.

CometAssayWorkflow cluster_prep Cell & Slide Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Analysis CellCulture 1. Culture Non-Cancerous Cells Harvest 2. Harvest & Resuspend Cells CellCulture->Harvest CoatSlide 3. Coat Slide with NMP Agarose Harvest->CoatSlide Encapsulate 4. Encapsulate Cells in LMP Agarose CoatSlide->Encapsulate Lyse 5. Cell Lysis Encapsulate->Lyse Unwind 6. Alkaline DNA Unwinding Lyse->Unwind Electrophorese 7. Electrophoresis Unwind->Electrophorese Neutralize 8. Neutralization Electrophorese->Neutralize Stain 9. DNA Staining Neutralize->Stain Visualize 10. Fluorescence Microscopy Stain->Visualize Score 11. Score Comet Tails Visualize->Score Quantify 12. Quantify % Tail DNA Score->Quantify MicronucleusAssayWorkflow cluster_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis SeedCells 1. Seed Non-Cancerous Cells Treat 2. Treat with this compound SeedCells->Treat AddCytoB 3. Add Cytochalasin B Treat->AddCytoB HarvestCells 4. Harvest Cells AddCytoB->HarvestCells Hypotonic 5. Hypotonic Treatment HarvestCells->Hypotonic Fix 6. Fix Cells Hypotonic->Fix PrepareSlides 7. Prepare Slides Fix->PrepareSlides StainDNA 8. Stain DNA PrepareSlides->StainDNA ScoreMN 9. Score Micronuclei in Binucleated Cells StainDNA->ScoreMN

References

Ikarugamycin: A Potent Inhibitor of CD4 Downregulation Compared to Other Endocytosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of Ikarugamycin's effect on the surface expression of the CD4 receptor with other agents, supported by experimental data. Contrary to inducing downregulation, This compound (B608069) is a potent inhibitor of the CD4 downregulation mediated by viral proteins such as HIV-1 Nef and chemical agents like phorbol (B1677699) 12-myristate 13-acetate (PMA). Its mechanism of action lies in the blockade of clathrin-mediated endocytosis (CME), a crucial pathway for the internalization of various cell surface receptors, including CD4.

Introduction to CD4 Downregulation

The CD4 glycoprotein (B1211001) is the primary receptor for the Human Immunodeficiency Virus (HIV) and plays a vital role in T-cell activation. Several agents can trigger the removal of CD4 from the cell surface, a process known as downregulation. The HIV-1 accessory protein Nef, for instance, hijacks the host cell's endocytic machinery to accelerate the internalization and subsequent lysosomal degradation of CD4.[1][2] This process is dependent on the clathrin adaptor protein complex AP2 and is a key factor in HIV pathogenesis.[3][4] Similarly, the protein kinase C (PKC) activator, PMA, induces rapid internalization of CD4 through a clathrin-dependent pathway.[5][6]

This compound (IKA), a macrolide antibiotic, has emerged as a powerful tool for studying these processes by effectively inhibiting them.[2][5] This guide compares the inhibitory efficacy of this compound against that of other known inhibitors of clathrin-mediated endocytosis.

Comparative Efficacy of Endocytosis Inhibitors on CD4 Expression

This compound demonstrates a significant ability to restore CD4 surface expression in cells where it has been artificially downregulated. Its performance, when compared to other widely used clathrin-mediated endocytosis inhibitors like Pitstop 2 and Dynasore, highlights its potency.

AgentTarget/MechanismEfficacy in Inhibiting CD4 Downregulation / CMECell Type(s)Reference(s)
This compound Inhibitor of Clathrin-Mediated Endocytosis (CME)Restores CD4 surface levels in Nef-expressing cells: - 5-fold increase after 30 min - 13-fold increase after 3 hrs (at 2 µM) Inhibits general CME (Transferrin receptor uptake): - IC50: 2.7 µMU937 (human monocytic cells), THP-1, H1299[7][8]
Pitstop 2 Binds Clathrin Terminal DomainInhibits general CME (Transferrin receptor uptake): - Half-maximal inhibition (IC50) ~18 µMHeLa[9]
Dynasore Dynamin GTPase InhibitorInhibits HIV-1 infection, but its specific effect on reversing CD4 downregulation is less quantified and its specificity for CME has been questioned.TZM-bl, Rev-CEM, SUP-T1[10][11]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Nef-Induced CD4 Downregulation and Inhibition

Nef_CD4_Downregulation Mechanism of Nef-induced CD4 downregulation and its inhibition. cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_vesicle Endocytic Pathway CD4 CD4 Receptor CCV Clathrin-Coated Vesicle (CCV) CD4->CCV Internalization AP2 AP2 Adaptor Complex AP2->CD4 binds Clathrin Clathrin AP2->Clathrin recruits AP2->CCV Internalization Clathrin->CCV Internalization Nef HIV-1 Nef Nef->AP2 recruits IKA This compound IKA->CCV BLOCKS Other_Inhibitors Other CME Inhibitors (e.g., Pitstop 2, Dynasore) Other_Inhibitors->CCV BLOCKS Endosome Early Endosome CCV->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome

Caption: Nef hijacks AP2 to internalize CD4 via clathrin-coated vesicles. This compound blocks this process.

Experimental Workflow for Assessing CD4 Surface Expression

Experimental_Workflow Workflow for measuring inhibitor effect on CD4 surface expression. start Start: CD4+ Cell Culture (e.g., U937 cells) induce Induce CD4 Downregulation (e.g., Transfect with Nef plasmid or treat with PMA) start->induce treat Treat with Inhibitor - this compound - Other compounds - Vehicle Control induce->treat incubate Incubate for defined time (e.g., 30 min, 3 hrs) treat->incubate stain Stain with Fluorochrome- conjugated anti-CD4 Antibody (e.g., PE-CD4) incubate->stain wash Wash to remove unbound antibody stain->wash analyze Analyze via Flow Cytometry wash->analyze end End: Quantify Mean Fluorescence Intensity (MFI) of CD4 analyze->end

Caption: Flow cytometry workflow to quantify CD4 surface expression after inhibitor treatment.

Detailed Experimental Protocols

Protocol 1: Inhibition of Nef-Induced CD4 Downregulation

This protocol is adapted from studies investigating the effect of this compound on monocytic cells stably expressing HIV-1 Nef.[7]

  • Cell Culture: Culture U937/LNefSN (Nef-expressing) and U937/LN (control) cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment: Resuspend cells to a density of 5 x 10⁵ cells/mL. Add this compound to the experimental group to a final concentration of 2 µM. Use an equivalent volume of the vehicle (e.g., DMSO) for the control group.

  • Incubation: Incubate the cells at 37°C for desired time points (e.g., 30 minutes, 90 minutes, 3 hours).

  • Antibody Staining:

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold phosphate-buffered saline (PBS) containing 1% FBS (FACS buffer).

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add a phycoerythrin (PE)-conjugated anti-human CD4 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes after each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, exciting the PE fluorochrome with a 488 nm laser and collecting emission at ~575 nm.

    • Gate on the live cell population using forward and side scatter properties.

    • Record the mean fluorescence intensity (MFI) of the PE signal for at least 10,000 gated events per sample.

  • Data Analysis: Compare the MFI of CD4 staining in this compound-treated Nef-expressing cells to the vehicle-treated Nef-expressing cells and the control cell line.

Protocol 2: General Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)

This protocol, adapted from studies characterizing CME inhibitors, uses fluorescently-labeled transferrin (Tfn) as a marker for CME.[8]

  • Cell Culture and Preparation: Plate cells (e.g., H1299) in suitable culture vessels and grow to ~80% confluency. Prior to the assay, starve the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound, Pitstop 2) or vehicle control in serum-free medium for 1 hour at 37°C.

  • Internalization Step:

    • Add fluorescently-labeled transferrin (e.g., Alexa Fluor 488-Tfn) to a final concentration of 5 µg/mL.

    • Incubate for 5-10 minutes at 37°C to allow for internalization.

  • Stopping Internalization: Immediately place the cells on ice and wash three times with ice-cold PBS to stop endocytosis.

  • Removal of Surface-Bound Ligand: To distinguish internalized from surface-bound transferrin, treat the cells with an acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) for 5 minutes on ice to strip surface-bound Tfn.

  • Flow Cytometry Analysis:

    • Harvest the cells (e.g., using trypsin/EDTA).

    • Wash once with cold FACS buffer.

    • Resuspend in FACS buffer and analyze by flow cytometry.

  • Data Analysis: Quantify the MFI of the internalized fluorescent transferrin. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a suitable curve.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of clathrin-mediated endocytosis, effectively reversing the downregulation of cell surface CD4 induced by agents like HIV-1 Nef.[7] Its efficacy, particularly at low micromolar concentrations, positions it as a valuable research tool for dissecting endocytic pathways. When compared to other inhibitors such as Pitstop 2, this compound appears to be more potent in general CME assays.[8][9] For researchers studying CD4 trafficking, HIV pathogenesis, and the broader field of endocytosis, this compound offers a reliable and effective means to probe the intricacies of these cellular processes.

References

Independent Verification of Ikarugamycin's Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ikarugamycin's inhibitory concentration (IC50) values across various biological activities, supported by experimental data from independent studies. We present a compilation of its efficacy in inhibiting clathrin-mediated endocytosis, its cytotoxic effects on cancer cell lines, and its antimicrobial properties. This document aims to offer a consolidated resource for evaluating this compound's potential in research and drug development.

Quantitative Data Summary

The following tables summarize the reported IC50 and Minimum Inhibitory Concentration (MIC) values for this compound in different experimental contexts.

Table 1: this compound IC50 Values for Cellular Inhibition

Target/ProcessCell LineIC50 ValueReference
Clathrin-Mediated EndocytosisH1299 (Human non-small cell lung carcinoma)2.7 µM[1][2]
CytotoxicityHL-60 (Human promyelocytic leukemia)~220 nM[1]
CytotoxicityMac-T (Bovine mammary epithelial)9.2 µg/mL[3][4][5][6]

Table 2: this compound Minimum Inhibitory Concentration (MIC) Values

OrganismMIC Value (µg/mL)Reference
Staphylococcus aureus (Methicillin-resistant - MRSA)2-4[7]
Staphylococcus aureus0.6[3][4][5][6][8]
Candida albicans4[7]
Aspergillus fumigatus4-8[7]

Table 3: Comparative IC50 Values of Endocytosis Inhibitors (from separate studies)

InhibitorTarget/ProcessCell LineIC50 ValueReference
This compound Clathrin-Mediated Endocytosis H1299 2.7 µM [1][2]
DynasoreDynamin GTPase activity-12.4 µM
Dyngo-4aDynamin GTPase activity-5.7 µM
Pitstop 2Clathrin heavy chain-25 µM (for some viruses)

Disclaimer: The IC50 values for Dynasore, Dyngo-4a, and Pitstop 2 are provided for context and were determined in independent studies. Direct comparison may not be accurate due to variations in experimental conditions.

Experimental Protocols

Determination of Cytotoxic IC50 Values (MTT Assay)

The half-maximal inhibitory concentration (IC50) for cytotoxicity is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]

  • Cell Plating: Adherent cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive the vehicle (e.g., DMSO) without the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Clathrin-Mediated Endocytosis (CME) Assay

The IC50 for the inhibition of CME can be determined by measuring the uptake of a fluorescently labeled ligand that is internalized through this pathway, such as transferrin.

  • Cell Culture: Cells (e.g., H1299) are grown in appropriate culture vessels.

  • Pre-treatment with this compound: Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 1 hour).

  • Ligand Uptake: Fluorescently labeled transferrin is added to the medium, and cells are incubated to allow for internalization.

  • Surface Signal Quenching/Removal: Any fluorescent ligand remaining on the cell surface is either quenched or removed.

  • Quantification: The amount of internalized fluorescent ligand is quantified using methods such as flow cytometry or fluorescence microscopy.

  • IC50 Calculation: The percentage of inhibition of uptake is calculated for each this compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.[1]

Hexokinase II Inhibition Assay

The inhibitory effect of this compound on hexokinase II can be assessed using a colorimetric assay kit.

  • Enzyme and Inhibitor Preparation: Recombinant human hexokinase II and various concentrations of this compound are prepared.

  • Reaction Initiation: The enzyme is incubated with the inhibitor for a short period. The reaction is then initiated by adding the substrates, glucose and ATP.

  • Coupled Enzyme Reaction: The product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). G6PDH reduces NAD+ to NADH.

  • Colorimetric Detection: The generated NADH reduces a colorless probe to a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured at 450 nm in a kinetic mode.

  • Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. The IC50 is calculated from the dose-response curve.[13][14][15][16][17]

Visualizing the Mechanisms of Action

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep This compound Serial Dilution drug_treatment Treat Cells with this compound drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate (e.g., 48h) drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_pathway Clathrin-Mediated Endocytosis Pathway Ligand Ligand Receptor Receptor Ligand->Receptor AP2 Adaptor Protein 2 Receptor->AP2 recruits PlasmaMembrane Plasma Membrane Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit forms Dynamin Dynamin CoatedPit->Dynamin recruits CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle pinches off EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome fuses with This compound This compound This compound->CoatedPit Inhibits formation/maturation G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Hexokinase II Glucose->HK2 F6P Fructose-6-Phosphate G6P->F6P Pyruvate Pyruvate F6P->Pyruvate ... ATP_in ATP ATP_in->HK2 ADP_out ADP HK2->ADP_out This compound This compound This compound->HK2 Inhibits

References

Ikarugamycin's Anticancer Activity: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ikarugamycin (B608069), a polycyclic tetramate macrolactam antibiotic, has garnered interest for its potential as an anticancer agent. This guide provides a comparative overview of its activity in various cancer cell lines, supported by available experimental data. The information is intended to aid researchers in evaluating its therapeutic potential and designing future studies.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been quantitatively determined for the human promyelocytic leukemia cell line, HL-60. While cytotoxic effects have been observed in other cell lines, specific IC50 values are not consistently reported in the available literature.

Cell LineCancer TypeIC50 (nM)Reference
HL-60Human Promyelocytic Leukemia221.3[1]

It is important to note that this compound has also been reported to exert significant cytotoxic effects on other cancer cell lines, including MCF-7 (mamma carcinoma), HMO2 (gastric adenocarcinoma), Hep G2 (hepatocellular carcinoma), and Huh 7 (hepatoma cells); however, quantitative IC50 values for these cell lines were not available in the reviewed literature.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the key experimental protocols employed in the assessment of this compound's cytotoxic activity.

Cell Culture and Maintenance
  • HL-60 Cells: These suspension cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS). The cell density is maintained between 1.0-2.0 x 10^5 viable cells/mL to ensure optimal growth.

  • Adherent Cell Lines (e.g., MCF-7, HepG2): These cells are generally cultured in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The general procedure is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound's anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) and interfere with cellular metabolism.

Apoptosis Induction in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, this compound is known to induce apoptosis through a mechanism involving DNA damage and the activation of the intrinsic apoptotic pathway.[1] This process is characterized by an increase in intracellular calcium levels, activation of p38 MAP kinase, and subsequent cleavage of caspases-9, -8, and -3.[1]

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase Intracellular Ca2+ Increase This compound->Ca_Increase Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 p38_MAPK p38 MAPK Activation Ca_Increase->p38_MAPK p38_MAPK->Caspase9 Caspase8 Caspase-8 Activation Caspase9->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway in HL-60 cells.
Inhibition of Hexokinase 2

In other cancer cells, a key mechanism of action for this compound is the inhibition of hexokinase 2 (HK2), a critical enzyme in the glycolysis pathway.[2][3] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), and by inhibiting HK2, this compound disrupts their energy metabolism, leading to reduced proliferation and cell death.

G This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits Cell_Death Cell_Death This compound->Cell_Death Glycolysis Glycolysis HK2->Glycolysis Cancer_Cell_Proliferation Cancer Cell Proliferation Glycolysis->Cancer_Cell_Proliferation

This compound's inhibition of the glycolytic pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of this compound in a cancer cell line.

G cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Treatment & Incubation cluster_3 Viability Measurement cluster_4 Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Add this compound to Cells Cell_Seeding->Treatment Drug_Preparation Prepare this compound Dilutions Drug_Preparation->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Workflow for determining the IC50 of this compound.

References

Unraveling the Mechanism of Ikarugamycin: A Comparative Guide to Clathrin-Mediated Endocytosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ikarugamycin and its role as an inhibitor of clathrin-mediated endocytosis (CME). While this compound is a valuable tool in studying this critical cellular process, a comprehensive review of the literature reveals that its precise molecular target and mechanism have not been definitively validated through gene knockout studies. This guide will objectively present the current understanding of this compound's function, compare it with alternative CME inhibitors that have undergone more rigorous mechanistic validation, and provide detailed experimental protocols for relevant assays.

This compound, a polycyclic tetramate macrolactam antibiotic, has been identified as an inhibitor of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens into eukaryotic cells.[1][2] Its ability to disrupt this process has made it a useful chemical probe for cell biologists. However, the exact protein target of this compound within the complex CME machinery remains to be elucidated. Studies have observed that this compound treatment leads to the redistribution of the clathrin heavy chain and the adaptor protein 2 (AP-2), key components of clathrin-coated pits.[3] Despite these observations, direct binding partners have not been confirmed, and crucially, the mechanism has not been validated by demonstrating a loss of efficacy in cells with specific genes knocked out. The scientific literature acknowledges this gap, suggesting that genetic engineering approaches are necessary to substantiate its proposed mechanism.[3]

Comparative Analysis of CME Inhibitors

To provide a clearer perspective on the validation of CME inhibitors, the following table compares this compound with other commonly used compounds. This comparison highlights the differences in their validated mechanisms of action, particularly concerning evidence from gene knockout or knockdown studies.

InhibitorProposed Target/MechanismGene Knockout/Knockdown ValidationIC50Selectivity for CME
This compound Inhibition of clathrin-mediated endocytosis; causes redistribution of clathrin heavy chain and AP-2.[3]Not reported. Further studies with genetic methods are suggested to be necessary.[3]2.7 µM (in H1299 cells for transferrin uptake)[2]Reported to be selective over caveolae-mediated and clathrin-independent endocytosis.[2]
Pitstop-2 Binds to the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.[4]Specificity questioned; inhibition of clathrin-independent endocytosis persists in clathrin-depleted cells (via siRNA), indicating off-target effects.[5]~15-30 µMLow; inhibits clathrin-independent pathways and exhibits cytotoxicity.[5]
Dynasore Inhibits the GTPase activity of dynamin, a protein essential for the scission of clathrin-coated vesicles from the plasma membrane.[4]Not explicitly detailed in the provided results, but its target is a well-defined component of the endocytic machinery.~15-35 µMBroad; affects all dynamin-dependent processes, not just CME.
Endosidin9 (ES9) Binds to and inhibits the function of the clathrin heavy chain.[4]Target validated through affinity-based target isolation and in vitro binding studies.[4] Its improved analog, ES9-17, also targets the clathrin heavy chain.[4]Not specifiedES9 has some undesirable side effects, but its analog ES9-17 shows higher specificity.[4]

Experimental Protocols

1. Gene Knockout for Target Validation using CRISPR/Cas9

This protocol provides a general workflow for generating a knockout cell line to validate the target of a compound like this compound.

Objective: To ablate the expression of a putative target protein and assess the effect on the compound's inhibitory activity.

Methodology:

  • gRNA Design and Cloning:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the gene of interest using a CRISPR design tool.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection:

    • Transfect the Cas9/sgRNA plasmids into the target cell line using a suitable method (e.g., lipofection, electroporation).

  • Selection and Clonal Isolation:

    • If the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Expand the clonal populations.

    • Verify the gene knockout at the genomic level by PCR and Sanger sequencing to detect indels.

    • Confirm the absence of the target protein by Western blotting or flow cytometry.

  • Functional Assay:

    • Treat the validated knockout cell line and the parental (wild-type) cell line with a dose-range of the inhibitor (e.g., this compound).

    • Perform a functional assay to measure the compound's activity (e.g., a clathrin-mediated endocytosis assay).

    • Expected Outcome: If the knocked-out gene is the true target, the knockout cell line should exhibit significant resistance to the inhibitor compared to the wild-type cell line.

2. Clathrin-Mediated Endocytosis (CME) Inhibition Assay (Transferrin Uptake)

This assay is a standard method to quantify the rate of CME.

Objective: To measure the inhibitory effect of a compound on the internalization of transferrin, a classic cargo of CME.

Methodology:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well) at an appropriate density to reach ~80-90% confluency on the day of the experiment.

  • Compound Incubation:

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control in serum-free media for a specified time (e.g., 30-60 minutes) at 37°C.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Washing and Acid Stripping:

    • Place the plate on ice to stop endocytosis.

    • Wash the cells with ice-cold PBS to remove unbound transferrin.

    • To remove non-internalized, surface-bound transferrin, briefly wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5).

  • Quantification:

    • Lyse the cells and measure the internalized fluorescence using a plate reader.

    • Alternatively, fix the cells and visualize the internalized transferrin by fluorescence microscopy or quantify the cellular fluorescence by flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence signal of the treated cells to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Pathways and Processes

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Proposed Mechanism of this compound in CME cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Adaptor_Proteins Adaptor Proteins (e.g., AP-2) Receptor->Adaptor_Proteins Cargo Binding Clathrin Clathrin Adaptor_Proteins->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly This compound This compound This compound->Adaptor_Proteins This compound->Clathrin Inhibits/Disrupts? Coated_Vesicle Clathrin-Coated Vesicle Coated_Pit->Coated_Vesicle Invagination & Scission Dynamin Dynamin Dynamin->Coated_Vesicle Pinches off vesicle

Caption: Proposed (unvalidated) action of this compound on CME.

Gene Knockout Workflow for Target Validation Start Hypothesize Target Gene Design_gRNA Design & Clone gRNAs Start->Design_gRNA Transfect Transfect Cells with CRISPR/Cas9 System Design_gRNA->Transfect Select_Clones Select & Isolate Single-Cell Clones Transfect->Select_Clones Validate_KO Validate Knockout (Sequencing & Western Blot) Select_Clones->Validate_KO Functional_Assay Perform Functional Assay (e.g., CME Inhibition) Validate_KO->Functional_Assay Compare Compare WT vs. KO Cell Response Functional_Assay->Compare Resistant KO cells are resistant: Target Validated Compare->Resistant Yes Sensitive KO cells are sensitive: Target Invalidated Compare->Sensitive No

References

A Comparative Analysis of Ikarugamycin and Frontalamides: Structure, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two related polycyclic tetramate macrolactams (PTMs): Ikarugamycin and the frontalamide family of natural products. Both classes of compounds, produced by Streptomyces species, have garnered interest for their diverse biological activities. This document synthesizes available experimental data to facilitate a clear understanding of their similarities and differences.

Chemical Structure and Properties

This compound and frontalamides share a common structural scaffold, characterized by a complex polycyclic system fused to a tetramic acid-containing macrolactam ring. This structural similarity underlies their shared classification as PTMs.[1][2]

This compound , first isolated from Streptomyces phaeochromogenes, has a molecular formula of C29H38N2O4.[3]

Frontalamides , including frontalamide A and B, were discovered more recently from a Streptomyces species associated with the southern pine beetle.[1][2] Frontalamide A has a molecular formula of C29H36N2O7.[4] The key structural difference lies in the specific substitutions and stereochemistry of their polycyclic frameworks.

Biological Activity and Performance Data

While both this compound and frontalamides exhibit antimicrobial properties, the breadth of their reported biological activities and the extent of their quantitative characterization differ significantly.

This compound: A Multifaceted Bioactive Compound

This compound has been shown to possess a wide range of biological activities, including antiprotozoal, antibacterial, antifungal, and anticancer effects.[3][5][6][7] Notably, it is also a well-characterized inhibitor of clathrin-mediated endocytosis (CME).[5][8][9]

Table 1: Quantitative Performance Data for this compound

ActivityAssay SystemTarget/OrganismPerformance Metric (IC50 / MIC)Reference
Inhibition of CME Transferrin receptor uptake assayH1299 cells2.7 µM[5][8]
Anticancer Cell proliferation assayHL-60 cells221.3 nM[3]
Antibacterial Minimum Inhibitory ConcentrationStaphylococcus aureus0.6 µg/mL[10]
Antifungal Minimum Inhibitory ConcentrationCandida albicans4 µg/mL[7]
Antifungal Minimum Inhibitory ConcentrationAspergillus fumigatus4-8 µg/mL[7]
Frontalamides: Primarily Characterized for Antifungal Activity

Mechanism of Action

This compound: Targeting Cellular Trafficking and Membrane Integrity

This compound's mechanisms of action are multifaceted:

  • Inhibition of Clathrin-Mediated Endocytosis: this compound disrupts the formation of clathrin-coated pits at the plasma membrane, thereby inhibiting the internalization of cargo that relies on this pathway.[5] This mechanism is central to its utility as a tool compound in cell biology.

  • Antibacterial Action: It is proposed that the tetramic acid moiety of this compound interferes with the proton gradient and membrane potential of bacterial cells, leading to a loss of cellular energy and subsequent cell death.[10]

  • Anticancer Effects: In human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis through the activation of caspases and by causing DNA damage.[5]

Frontalamides: A Potential Role as Metallophores

A specific signaling pathway for frontalamides has not yet been elucidated. However, a general mechanism has been proposed for PTMs, suggesting they can act as metallophores.[5] By chelating and reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), they can catalyze the generation of reactive oxygen species via Fenton chemistry, leading to oxidative stress and cellular damage in target organisms.[5] This proposed mechanism may underlie their antifungal activity.

Experimental Protocols

Inhibition of Clathrin-Mediated Endocytosis by this compound

Objective: To quantify the inhibitory effect of this compound on the uptake of transferrin, a marker for CME.

Methodology:

  • Cell Culture: Human lung carcinoma H1299 cells are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Uptake Assay: Fluorescently labeled transferrin is added to the cells and incubated for a short period (e.g., 5 minutes) at 37°C to allow for internalization.

  • Quantification: The amount of internalized transferrin is measured using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of transferrin uptake against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[5]

Antifungal Activity Assay for Frontalamides

Objective: To qualitatively assess the antifungal activity of frontalamide-producing Streptomyces against a target fungus.

Methodology:

  • Culture Preparation: The frontalamide-producing Streptomyces strain and the target fungus (Ophiostoma minus) are cultured on appropriate agar (B569324) media.

  • Co-culture: An agar plug containing the Streptomyces culture is placed on a fresh agar plate, and an agar plug of the fungal culture is placed at a distance.

  • Incubation: The plate is incubated for several days to allow for the growth of both microorganisms and the diffusion of metabolites from the Streptomyces.

  • Observation: The inhibition of fungal growth is observed as a clear zone around the Streptomyces colony. The morphology of the fungal hyphae at the edge of the inhibition zone can be examined microscopically for signs of deformation.[11]

Cytotoxicity Assay of this compound in HL-60 Cells

Objective: To determine the cytotoxic effect of this compound on human leukemia cells.

Methodology:

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are maintained in suspension culture.

  • Treatment: Cells are exposed to a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.

  • Data Analysis: The IC50 value, representing the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.[5]

Visualizing Mechanisms and Workflows

Ikarugamycin_CME_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit 2. Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle 3. Invagination & Budding Endosome Endosome Coated_Vesicle->Endosome 4. Uncoating & Fusion This compound This compound This compound->Clathrin_Pit Inhibits Formation

Caption: this compound inhibits clathrin-mediated endocytosis by disrupting pit formation.

PTM_Antifungal_Mechanism PTM Polycyclic Tetramate Macrolactam (e.g., Frontalamide) Fe2 Fe²⁺ (Ferrous Iron) PTM->Fe2 Reduces Fe3 Fe³⁺ (Ferric Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_radical Cell_Damage Fungal Cell Damage (Oxidative Stress) OH_radical->Cell_Damage

Caption: Proposed antifungal mechanism of PTMs via iron reduction and oxidative stress.

Antifungal_Assay_Workflow A Prepare Cultures: - Frontalamide Producer - Target Fungus B Co-culture on Agar Plate A->B C Incubate for Several Days B->C D Observe for Zone of Inhibition C->D E Microscopic Examination of Fungal Hyphae D->E

Caption: Workflow for the qualitative antifungal bioassay used for frontalamides.

Conclusion

This compound and frontalamides are structurally related PTMs with distinct profiles in the scientific literature. This compound is a well-studied compound with a broad spectrum of quantified biological activities and multiple elucidated mechanisms of action, making it a valuable pharmacological tool and a potential therapeutic lead. The frontalamides are a more recently discovered family, primarily characterized by their qualitative antifungal activity. While they hold promise, further quantitative studies are required to fully assess their potency and to elaborate on their specific mechanism of action, which is currently hypothesized to be linked to the general metallophore properties of PTMs. This guide highlights the current state of knowledge and underscores the need for further research into the frontalamide family to unlock their full potential.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ikarugamycin, a potent antibiotic, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its toxicity, this compound waste must be managed as hazardous chemical waste to prevent potential harm to human health and ecosystems. Adherence to established protocols is not only a matter of regulatory compliance but also a reflection of a deep-seated commitment to safety that builds trust in research practices.

This compound is classified as toxic if swallowed, and its disposal requires professional handling.[1][2][3] The primary directive across all safety data sheets is to avoid releasing the substance into the environment.[3] This means it must not be poured down the drain or discarded as regular trash.[3][4] Instead, all this compound waste, including contaminated materials, should be collected and managed by a licensed, professional waste disposal company.[1]

Key Disposal and Safety Information

To facilitate a clear understanding of the handling requirements for this compound, the following table summarizes its key hazard data and disposal recommendations.

ParameterInformationSource
GHS Hazard Statement H301: Toxic if swallowed[2][3]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][2][3][5]
Primary Disposal Route Offer to a licensed, professional waste disposal company[1]
Alternative Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber[1]
Environmental Precautions Do not let product enter drains, surface water, or ground water[1][3]
Spill Cleanup Sweep up, shovel into a suitable, closed container for disposal without creating dust[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured procedure designed to contain the chemical and mitigate exposure risks. This protocol applies to unused or expired this compound powder, contaminated labware, personal protective equipment (PPE), and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, wipes, and weighing papers, must be collected in a designated, leak-proof container.[6] This container should be clearly labeled as "Hazardous Waste: this compound."[6]

  • Liquid Waste: Stock solutions and other liquid preparations containing this compound are considered hazardous chemical waste. They must be collected in an approved, sealed, and properly labeled container. The first rinse of any emptied container must also be collected as hazardous waste.

  • Unused Product: Unused or expired this compound should remain in its original container where possible, or be transferred to a suitable, sealed container for disposal.

2. Storage:

  • All hazardous waste containers must be kept securely closed except when adding waste.[4]

  • Store containers in a designated, secure area, segregated from incompatible materials.[4] Secondary containment should be used for all liquid waste to prevent spills.

3. Disposal:

  • Once a waste container is full, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

  • Never attempt to dispose of this compound waste through standard laboratory trash or sewer systems.[4]

4. Spill Management:

  • In the event of a spill, avoid creating dust.[1]

  • Gently sweep the solid material and place it into a suitable, closed container for disposal.[1]

  • The affected area should be cleaned, and all cleaning materials must be disposed of as hazardous waste.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ikarugamycin_Disposal_Workflow start This compound Waste Generated (Solid, Liquid, or Unused Product) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., Solutions, Rinsate) waste_type->liquid_waste Liquid unused_product Unused/Expired This compound Powder waste_type->unused_product Unused Product collect_solid Place in a Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into a Labeled, Leak-Proof Liquid Hazardous Waste Container (with Secondary Containment) liquid_waste->collect_liquid collect_product Keep in Original or Suitable Labeled Container unused_product->collect_product storage Store Securely in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_product->storage disposal Arrange Pickup by Licensed Waste Disposal Service (e.g., EHS) storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ikarugamycin, a potent antiprotozoal antibiotic. Adherence to these procedures is mandatory for all laboratory personnel to mitigate risks associated with this cytotoxic compound.

This compound, a macrocyclic antibiotic isolated from Streptomyces sp., demonstrates significant antiprotozoal and cytotoxic activity.[1] Its classification as a toxic compound, particularly if ingested, necessitates stringent safety measures to protect researchers and the laboratory environment.[2][3][4] This guide outlines the essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans for all research activities involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment for various laboratory procedures.

Procedure Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Dedicated lab coat (buttoned) - Double nitrile gloves - Safety glasses with side shields - Face shield - N95 respirator
Handling Stock Solutions and Dilutions - Dedicated lab coat (buttoned) - Nitrile gloves - Safety glasses with side shields
Cell Culture and In Vitro Assays - Dedicated lab coat (buttoned) - Nitrile gloves - Safety glasses with side shields
Waste Disposal - Dedicated lab coat (buttoned) - Double nitrile gloves - Safety glasses with side shields - Face shield (if splashing is possible)

Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous adherence to the following procedures is critical to minimize exposure risk. All manipulations of this compound powder must be performed in a certified chemical fume hood.

Experimental Protocol: Weighing and Dissolving this compound
  • Preparation:

    • Don all required PPE for handling dry powder.

    • Decontaminate the chemical fume hood work surface.

    • Place a calibrated analytical balance inside the fume hood. If this is not possible due to airflow affecting the balance, tare a sealable container outside the hood, bring it into the hood to add the powder, seal it, and then weigh it outside the hood.

    • Use anti-static weigh boats or an anti-static gun to prevent powder dispersal.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Avoid creating dust. If any powder spills, clean it immediately with a damp paper towel.

  • Dissolving:

    • This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, and methanol.[4][5] For cell culture experiments, sterile DMSO is the recommended solvent.

    • To create a stock solution (e.g., 1 mg/mL), carefully add the appropriate volume of DMSO to the weighed this compound.[6][7]

    • Gently heat and sonicate the solution to ensure complete dissolution.[4][5]

    • Visually confirm that no particulates are present.

  • Storage:

    • Store the stock solution in a clearly labeled, tightly sealed vial at -20°C.[5]

    • Solutions are reported to be stable for up to 3 months when stored at -20°C.[5]

Experimental Protocol: Use in Cell Culture
  • Preparation:

    • Work within a certified biological safety cabinet (BSC).

    • Don the appropriate PPE for handling solutions.

  • Dilution:

    • Thaw the this compound stock solution.

    • Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Application:

    • Add the diluted this compound solution to the cell cultures.

    • Incubate as required by the experimental protocol.

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid Waste (Gloves, weigh boats, tips, etc.) - Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (Unused solutions, contaminated media) - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain.
Sharps (Needles, serological pipettes) - Dispose of in a designated sharps container for cytotoxic waste.

Final disposal of this compound waste should be through incineration by a certified hazardous waste management company.[4]

Safe Handling Workflow

The following diagram illustrates the key stages and safety precautions for handling this compound from receipt to disposal.

Ikarugamycin_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal Receive Receive & Log This compound Don_PPE Don Appropriate PPE Receive->Don_PPE Safety First Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh Weigh Powder Prepare_Hood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Collect_Waste Collect Solid & Liquid Waste Weigh->Collect_Waste Waste Generation Store_Stock Store Stock Solution at -20°C Dissolve->Store_Stock Dissolve->Collect_Waste Waste Generation Dilute Prepare Working Dilution in BSC Store_Stock->Dilute For Experiment Treat_Cells Treat Cells in Culture Dilute->Treat_Cells Dilute->Collect_Waste Waste Generation Treat_Cells->Collect_Waste Waste Generation Dispose Dispose via Incineration Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.